molecular formula C11H20ClNO2 B1591840 tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate CAS No. 479057-79-9

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B1591840
CAS No.: 479057-79-9
M. Wt: 233.73 g/mol
InChI Key: CTSABEXZMPJSGO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSABEXZMPJSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594745
Record name tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479057-79-9
Record name tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)piperidine, N-BOC protected
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The guide delves into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). Drawing from established protocols and safety data, this document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for constructing complex molecular architectures that can effectively interact with biological targets.[3][4] The introduction of a chloromethyl group at the 4-position of the N-Boc-protected piperidine ring creates a highly valuable and reactive intermediate: this compound. This guide will explore the synthesis, properties, and applications of this pivotal compound.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive chloromethyl substituent.

PropertyValueSource
CAS Number 479057-79-9[2][5]
Molecular Formula C₁₁H₂₀ClNO₂[2]
Molecular Weight 233.73 g/mol [2]
IUPAC Name This compound[2]
Synonyms 1-Boc-4-(chloromethyl)piperidine, 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester[2]
Appearance White to off-white solid or colorless oilCommercial Suppliers
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)General Chemical Knowledge

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the chlorination of the readily available precursor, N-Boc-4-piperidinemethanol.

Synthesis of the Precursor: N-Boc-4-piperidinemethanol

N-Boc-4-piperidinemethanol is typically prepared by the reduction of the corresponding carboxylic acid or by the Boc-protection of 4-piperidinemethanol.

Chlorination of N-Boc-4-piperidinemethanol

The conversion of the primary alcohol in N-Boc-4-piperidinemethanol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6] The reaction proceeds via a nucleophilic substitution mechanism.

G cluster_0 Chlorination Mechanism A N-Boc-4-piperidinemethanol (Alcohol) C Chlorosulfite Ester Intermediate A->C Nucleophilic attack of alcohol on sulfur B Thionyl Chloride (SOCl₂) B->C E This compound C->E SN2 attack by Cl⁻ F Sulfur Dioxide (SO₂) C->F Elimination G Hydrogen Chloride (HCl) C->G Elimination D Chloride Ion (Cl⁻) D->E

Caption: Mechanism of alcohol chlorination using thionyl chloride.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-Boc-4-piperidinemethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C. If pyridine is used as a base, it can be added prior to the thionyl chloride.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Reactivity and Synthetic Applications

The chloromethyl group of this compound is a versatile electrophilic handle for a variety of nucleophilic substitution reactions.

O-Alkylation of Phenols

This reagent is widely used for the O-alkylation of phenols to introduce the N-Boc-piperidylmethyl moiety, a common structural element in drug candidates. The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[7][8]

G cluster_1 O-Alkylation Workflow Phenol Phenolic Substrate Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product O-Alkylated Product Phenoxide->Product SN2 Reaction Reagent This compound Reagent->Product Solvent

Caption: General workflow for the O-alkylation of phenols.

N-Alkylation of Amines

Similarly, the N-alkylation of primary and secondary amines with this compound provides access to a diverse range of substituted piperidines.[9][10][11] The reaction conditions are analogous to those used for O-alkylation.

Case Study in API Synthesis: Vandetanib

Vandetanib (Caprelsa®) is a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[12] A key step in the synthesis of Vandetanib involves the O-alkylation of a substituted phenol with this compound. This highlights the industrial relevance and importance of this building block.

Analytical Characterization

The purity and identity of this compound are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques.

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (126 MHz, CDCl₃)
δ 4.10 (br d, J = 13.0 Hz, 2H)δ 154.8
δ 3.42 (d, J = 6.5 Hz, 2H)δ 79.6
δ 2.70 (br t, J = 12.0 Hz, 2H)δ 47.9
δ 1.80-1.70 (m, 3H)δ 43.8
δ 1.45 (s, 9H)δ 36.1
δ 1.30-1.20 (m, 2H)δ 29.8
δ 28.4
Note: Chemical shifts are referenced to residual solvent signals. Data is compiled from similar structures and may vary slightly.[3][13]

Safety, Handling, and Storage

Hazard Identification: this compound is expected to be a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds, such as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, suggest the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation and serious eye irritation.[14]

  • May cause respiratory irritation.[14]

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an essential tool for the introduction of the N-Boc-piperidylmethyl moiety into a wide range of molecules. The successful application of this intermediate in the synthesis of APIs like Vandetanib underscores its importance in the drug development pipeline. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or scientist working in this field.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]

  • This compound | C11H20ClNO2 | CID 18526116 - PubChem. Available at: [Link]

  • Cas Number 479057-79-9|this compound. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. Available at: [Link]

  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. Available at: [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing). Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI. Available at: [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • N-Dealkylation of Amines - MDPI. Available at: [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

  • EP0419045B1 - Method for alkylation of phenols, and catalyst therefor - Google Patents.

Sources

The Versatile Building Block: A Technical Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate, a key bifunctional molecule, has emerged as a critical building block in contemporary drug discovery and development. Its unique structure, featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and a reactive chloromethyl handle, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of the Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the chloromethyl group serves as a potent electrophile for the introduction of various functionalities through nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the physical and chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀ClNO₂[1]
Molecular Weight 233.73 g/mol [1]
Appearance Solid[2]
Melting Point 49-51 °C
Boiling Point 303.2±15.0 °C (Predicted)
Density 1.076 g/cm³
CAS Number 479057-79-9[1][2]
Synonyms 1-Boc-4-(chloromethyl)piperidine, 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester[1]
Storage Store at room temperature[2]

Synthesis and Characterization: From Precursor to Product

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This process first involves the activation of the primary alcohol, typically by conversion to a tosylate, followed by nucleophilic substitution with a chloride source.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a source of chloride ions, such as lithium chloride (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to afford this compound.

Alternatively, the direct conversion of the alcohol to the chloride can be achieved using thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product Start tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Tosylation p-Toluenesulfonyl chloride, Pyridine, 0 °C Start->Tosylation Reacts with Intermediate tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate Tosylation->Intermediate Forms Chlorination Lithium chloride, Acetone/DMF, Reflux Intermediate->Chlorination Reacts with Product This compound Chlorination->Product Yields

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

  • ¹H-NMR (500 MHz, CDCl₃): δ 4.10-4.25 (m, 2H, -CH₂-N(Boc)-), 3.45 (d, J = 6.5 Hz, 2H, -CH₂Cl), 2.65-2.80 (m, 2H, -CH₂-N(Boc)-), 1.75-1.90 (m, 1H, -CH-), 1.65-1.75 (m, 2H, piperidine CH₂), 1.46 (s, 9H, -C(CH₃)₃), 1.15-1.30 (m, 2H, piperidine CH₂).[5]

  • ¹³C-NMR (126 MHz, CDCl₃): δ 154.7, 79.5, 47.9, 43.8, 37.9, 29.9, 28.4.[5]

  • FT-IR (film): νₘₐₓ 2974, 1693, 1423, 1365, 1245, 1168, 775 cm⁻¹. The strong absorption at 1693 cm⁻¹ is characteristic of the Boc-carbonyl stretch.

  • Mass Spectrometry (ESI-TOF): m/z calculated for C₁₁H₂₁ClNO₂ ([M+H]⁺) 234.1255, found 234.1257.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups: the Boc-protected nitrogen and the chloromethyl group.

Reactivity of the Chloromethyl Group

The chloromethyl group is a primary alkyl halide and is therefore susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of nucleophiles at the 4-position of the piperidine ring.

Reactivity_Diagram Start This compound Product Substituted Piperidine Derivative Start->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Attacks

Caption: Nucleophilic substitution at the chloromethyl group.

Common nucleophiles that can be employed include:

  • Oxygen nucleophiles: Alcohols and phenols can be used to form ether linkages.

  • Nitrogen nucleophiles: Amines, anilines, and heterocycles can be alkylated to introduce new nitrogen-containing substituents.

  • Sulfur nucleophiles: Thiols can be used to form thioethers.

  • Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

Reactivity of the Boc Protecting Group

The Boc group is a stable protecting group under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the piperidine nitrogen. This allows for subsequent functionalization at the nitrogen atom.

Application in Drug Development: The Case of Vandetanib

A prominent example of the utility of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used for the treatment of medullary thyroid cancer.[6][7]

In the synthesis of Vandetanib, the chloromethyl group of the piperidine derivative is used to alkylate the phenolic oxygen of a substituted methyl benzoate derivative. This key C-O bond formation is a critical step in assembling the core structure of the drug.

Vandetanib_Synthesis Piperidine This compound Reaction Nucleophilic Substitution Piperidine->Reaction Phenol Methyl 4-hydroxy-3-methoxybenzoate Phenol->Reaction Intermediate Key Vandetanib Intermediate Reaction->Intermediate Forms Vandetanib Vandetanib Intermediate->Vandetanib Further Steps

Caption: Role in the synthesis of Vandetanib.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: May cause skin irritation.[8]

  • Eye Damage/Irritation: May cause serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical and chemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of next-generation therapeutics.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Zellers, S. L., et al. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

  • Norris, J. F., & Olmsted, A. W. (1941). tert.-BUTYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p.144. Available at: [Link]

  • Fallis, A. G., & Brinza, I. M. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. The Journal of Organic Chemistry, 70(5), 1930–1933. Available at: [Link]

  • Wells, C. A. (2011). Vandetanib for the treatment of medullary thyroid carcinoma. American Journal of Health-System Pharmacy, 68(21), 2033-2039. Available at: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Core Introduction: A Versatile Piperidine Building Block

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate, often abbreviated as 1-Boc-4-(chloromethyl)piperidine, is a pivotal bifunctional molecule in modern medicinal chemistry. Its structure combines a piperidine ring, a common motif in many pharmaceuticals, with two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a reactive chloromethyl side chain. This arrangement makes it an ideal synthetic intermediate, or "building block," for introducing the 4-substituted piperidine scaffold into more complex molecules. The Boc group provides a stable, yet easily removable, protection for the piperidine nitrogen, allowing for selective reactions at the chloromethyl position. The chloromethyl group, in turn, acts as a potent electrophile, enabling chemists to connect the piperidine core to various nucleophiles through carbon-carbon or carbon-heteroatom bond formation. This guide provides a comprehensive overview of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The foundation of utilizing any chemical reagent effectively begins with a thorough understanding of its fundamental properties. The molecular weight is a critical starting point for all stoichiometric calculations in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₂₀ClNO₂[1][2]
Molecular Weight 233.73 g/mol [1]
233.74 g/mol [2]
IUPAC Name This compound[1]
CAS Number 479057-79-9[1][2]
Synonyms 1-Boc-4-(chloromethyl)piperidine, 4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester[1][2]
Physical Form Solid[3]
Melting Point 49-51 °C[3]
Boiling Point 303.2±15.0 °C (Predicted)[3]
Density 1.076 g/cm³ (Predicted)[3]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The key transformation is the substitution of the hydroxyl group with a chloride atom.

Synthesis Strategy: From Alcohol to Alkyl Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical to ensure high yield and minimize side reactions. A common and effective method involves the use of thionyl chloride (SOCl₂) in the presence of a mild base like pyridine to neutralize the HCl byproduct. This approach is favored for its clean conversion and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Synthesis_Strategy Precursor tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Alcohol Precursor) Reagent Thionyl Chloride (SOCl₂) Pyridine Precursor->Reagent Product This compound (Target Compound) Reagent->Product Chlorination

Caption: Synthetic pathway from the alcohol precursor.

Detailed Experimental Protocol: Chlorination

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions in a fume hood.

  • Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound as a solid.

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Analytical_Workflow cluster_Analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data Combined Spectral Data NMR->Data Interpret MS Mass Spectrometry (ESI-MS) MS->Data Interpret IR IR Spectroscopy IR->Data Interpret Sample Purified Product Sample Sample->NMR Analyze Sample->MS Analyze Sample->IR Analyze Conclusion Structure & Purity Confirmed Data->Conclusion

Caption: Standard workflow for analytical characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a doublet for the two protons of the chloromethyl group (-CH₂Cl) at approximately 3.5 ppm. The piperidine ring protons will appear as complex multiplets in the 1.1-4.2 ppm range.[4][5]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 11 carbon atoms. Key signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the chloromethyl carbon (~47 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass (234.12 g/mol ). The isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a definitive indicator of successful chlorination.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the carbamate in the Boc group.

Strategic Applications in Drug Development

The utility of this compound stems from its role as a versatile electrophilic building block. The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties.

Case Study: Intermediate for Vandetanib Synthesis

Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[6][7] A key step in its synthesis involves the reaction of this compound with a phenolic nucleophile. This reaction, a classic Williamson ether synthesis, perfectly illustrates the strategic use of this building block.

Vandetanib_Synthesis BocCMP This compound (Electrophile) Intermediate Vandetanib Key Intermediate BocCMP->Intermediate SN2 Reaction Phenol Methyl 4-hydroxy-3-methoxybenzoate (Nucleophile) Phenol->Intermediate Base (e.g., K₂CO₃)

Caption: Use in the synthesis of a Vandetanib intermediate.

In this synthesis, the chloromethyl group serves as an electrophilic handle that is attacked by the deprotonated hydroxyl group of the substituted phenol, forming a stable ether linkage and assembling a significant portion of the final drug's molecular architecture.[6][7] This highlights its value in rapidly building molecular complexity. The Boc group remains intact during this step, protecting the piperidine nitrogen for potential modification later in the synthetic sequence or for deprotection in the final step.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, vapors, or mist. Avoid contact with skin, eyes, and clothing.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

    • If inhaled: Move person to fresh air.[8]

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[3]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a highly valuable and versatile tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the pharmaceutical importance of the piperidine scaffold, makes it an indispensable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this building block in the complex and challenging process of drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Wikipedia. 1-Boc-4-AP. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]

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An In-depth Technical Guide to 1-Boc-4-(chloromethyl)piperidine: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as one of the most prevalent heterocyclic scaffolds found in marketed pharmaceuticals. Its conformational pre-organization and ability to engage in key interactions with biological targets make it a privileged structure in drug design. Within the diverse toolkit of piperidine-based building blocks, 1-Boc-4-(chloromethyl)piperidine (tert-butyl 4-(chloromethyl)piperidine-1-carboxylate) has emerged as a particularly valuable and versatile intermediate.

This technical guide offers a comprehensive exploration of 1-Boc-4-(chloromethyl)piperidine, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, robust synthetic methodologies, characteristic reactivity, and pivotal applications, with a focus on providing practical, field-proven insights to empower your synthetic endeavors.

Molecular Structure and Physicochemical Profile

1-Boc-4-(chloromethyl)piperidine is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a chloromethyl substituent at the C4 position. The Boc group serves a crucial dual function: it deactivates the piperidine nitrogen, preventing its unwanted nucleophilic participation in subsequent reactions, and its lability under acidic conditions allows for selective deprotection at a desired stage in a synthetic sequence. The chloromethyl group, a reactive electrophilic handle, is primed for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 479057-79-9[1]
Molecular Formula C₁₁H₂₀ClNO₂[2]
Molecular Weight 233.73 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point 49-51 °C
Boiling Point 303.2 ± 15.0 °C (Predicted)
Density 1.076 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF.General chemical knowledge

Synthesis of 1-Boc-4-(chloromethyl)piperidine: A Practical Approach

The most direct and common synthesis of 1-Boc-4-(chloromethyl)piperidine involves the chlorination of the corresponding alcohol, 1-Boc-4-(hydroxymethyl)piperidine . This precursor is readily available commercially or can be prepared by the Boc protection of 4-(hydroxymethyl)piperidine. The conversion of the primary alcohol to the chloride is a standard transformation in organic synthesis, with several reagents capable of effecting this change. Thionyl chloride (SOCl₂) is a frequently employed and cost-effective option.

Protocol 1: Synthesis via Chlorination with Thionyl Chloride

This protocol details a representative procedure for the synthesis of 1-Boc-4-(chloromethyl)piperidine from 1-Boc-4-(hydroxymethyl)piperidine.

Reaction Scheme:

Caption: Reactivity of 1-Boc-4-(chloromethyl)piperidine in Sₙ2 reactions.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of 1-Boc-4-(chloromethyl)piperidine with a generic nucleophile.

Materials:

  • 1-Boc-4-(chloromethyl)piperidine

  • Nucleophile (e.g., a phenol, thiol, amine, or sodium azide)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, if required)

  • A suitable solvent (e.g., DMF, acetonitrile, or THF)

Procedure:

  • Setup: To a solution of the nucleophile (1.0-1.2 eq) in a suitable solvent, add a base (1.2-2.0 eq) if the nucleophile is not already in its anionic form (e.g., for phenols or thiols).

  • Addition of Electrophile: Add a solution of 1-Boc-4-(chloromethyl)piperidine (1.0 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Applications in Drug Discovery: The Case of Vandetanib

The practical significance of 1-Boc-4-(chloromethyl)piperidine is powerfully illustrated by its role as a key intermediate in the synthesis of Vandetanib , an oral tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[3][4]

In the synthesis of Vandetanib, the piperidine moiety is introduced via a nucleophilic substitution reaction. While some routes utilize the corresponding tosylate or mesylate of 1-Boc-4-(hydroxymethyl)piperidine, the chloromethyl derivative serves as a readily accessible and reactive electrophile for the same transformation.[2][3][4][5][6][7] The piperidine ring is a critical component of Vandetanib's structure, contributing to its overall conformation and pharmacokinetic properties.

G cluster_reactants Reactants cluster_product Product chloropiperidine 1-Boc-4-(chloromethyl)piperidine vandetanib_precursor Vandetanib Precursor chloropiperidine->vandetanib_precursor Nucleophilic Substitution quinazoline Quinazoline Intermediate quinazoline->vandetanib_precursor Nucleophilic Substitution

Caption: Role of 1-Boc-4-(chloromethyl)piperidine in Vandetanib synthesis.

Spectroscopic Characterization

Accurate characterization of 1-Boc-4-(chloromethyl)piperidine is essential for confirming its identity and purity. The following are the expected spectroscopic features based on its structure and data from closely related compounds.

  • ¹H NMR (in CDCl₃):

    • δ ~4.1 ppm (br d): Protons on the piperidine ring adjacent to the nitrogen (CH₂-N).

    • δ ~3.4 ppm (d): Protons of the chloromethyl group (CH₂Cl).

    • δ ~2.7 ppm (br t): Protons on the piperidine ring adjacent to the nitrogen (CH₂-N).

    • δ ~1.8-1.6 ppm (m): Protons on the piperidine ring (CH₂ and CH).

    • δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

    • δ ~1.2 ppm (m): Protons on the piperidine ring (CH₂).

  • ¹³C NMR (in CDCl₃):

    • δ ~154.8 ppm: Carbonyl carbon of the Boc group (C=O).

    • δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~48.0 ppm: Chloromethyl carbon (CH₂Cl).

    • δ ~44.0 ppm: Carbons of the piperidine ring adjacent to the nitrogen (CH₂-N).

    • δ ~38.0 ppm: Methine carbon of the piperidine ring (CH).

    • δ ~30.0 ppm: Carbons of the piperidine ring (CH₂).

    • δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

  • IR Spectroscopy:

    • ~2970 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1690 cm⁻¹: Strong C=O stretching of the Boc group carbamate.

    • ~1420 cm⁻¹: C-H bending.

    • ~1160 cm⁻¹: C-O stretching.

    • ~730 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Expected at m/z 234.1.

    • [M+Na]⁺: Expected at m/z 256.1.

    • A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 1-Boc-4-(chloromethyl)piperidine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(chloromethyl)piperidine is a high-value building block that provides a reliable and efficient means of introducing a functionalized piperidine ring into complex molecules. Its well-defined reactivity, coupled with the stability and convenient deprotection of the Boc group, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will undoubtedly facilitate its successful application in the discovery and development of novel therapeutics.

References

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Online]. Available: [Link]

  • Patel, D., et al. (2016). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. RSC Advances, 6(82), 78931-78936. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18526116, this compound. [Online]. Available: [Link]

  • Molecules. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. [Online]. Available: [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. [Online]. Available: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering (MEBE 2015). [Online]. Available: [Link]

  • Molecules. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1693. [Online]. Available: [Link]

  • Molecules. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4811. [Online]. Available: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. [Online]. Available: [Link]

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An In-depth Technical Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, a pivotal synthetic intermediate in pharmaceutical research and development. We will delve into its fundamental chemical identity, including its IUPAC name and a comprehensive list of synonyms, and explore its synthesis, focusing on the conversion from its corresponding alcohol precursor. The guide will further elucidate the compound's reactivity, particularly its utility as an alkylating agent in the construction of complex molecular architectures. A significant application in the synthesis of a key intermediate for the oncology drug Vandetanib will be detailed, showcasing its practical importance. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile building block.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and bearing a reactive chloromethyl substituent. The Boc group serves to modulate the reactivity of the piperidine nitrogen, preventing it from interfering in reactions targeting the chloromethyl group, and can be readily removed under acidic conditions. This strategic design makes it an invaluable tool for introducing the 4-methylpiperidine scaffold into target molecules.

The definitive IUPAC name for this compound is This compound [1].

Due to its widespread use in organic synthesis, it is known by a variety of synonyms. Understanding these is crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Reference
CAS Number 479057-79-9[1]
Common Synonyms 1-Boc-4-(chloromethyl)piperidine[1]
4-Chloromethyl-piperidine-1-carboxylic acid tert-butyl ester[1]
tert-Butyl 4-(chloromethyl)tetrahydro-1(2H)-pyridinecarboxylate

Synthesis and Manufacturing

The most common and logical synthetic route to this compound involves the chlorination of its precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. While direct chlorination using reagents like thionyl chloride is feasible, an alternative and well-documented approach in multi-step syntheses involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a chloride ion. This two-step process often provides cleaner reactions and higher yields.

Below is a detailed, field-proven protocol for the synthesis of a key intermediate for the drug Vandetanib, which utilizes the activation of the hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This process is analogous to a synthesis of the title compound, with the tosylate acting as a highly effective electrophile, similar to the chloromethyl group.

Experimental Protocol: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol details the conversion of the precursor alcohol to its tosylate, a key step that mirrors the activation required for subsequent nucleophilic substitutions.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0°C using an ice bath.[2]

  • Slowly add p-toluenesulfonyl chloride (1.0 eq) to the cooled solution.[2]

  • Stir the reaction mixture at 5°C for 10 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[2]

  • Wash the organic layer sequentially with 5% HCl, water, and brine.[2]

  • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the product by crystallization from an ethyl acetate-hexane mixture to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a solid.[2]

To obtain the target compound, this compound, a similar procedure would be followed, employing a suitable chlorinating agent, or by subsequent displacement of the tosylate with a chloride source like lithium chloride in an appropriate solvent.

Synthesis_Workflow cluster_0 Activation of Precursor cluster_1 Nucleophilic Substitution A tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate B tert-Butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate A->B  p-TsCl, Pyridine, 5°C   D Alkylated Product B->D C Nucleophile (e.g., Phenoxide, Amine) C->D

Caption: Synthetic utility of activated N-Boc-4-methylpiperidine derivatives.

Chemical Properties and Reactivity

This compound is an effective alkylating agent. The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.

O-Alkylation

Phenols and alcohols can be O-alkylated using this compound in the presence of a suitable base to deprotonate the hydroxyl group. This reaction is fundamental in the synthesis of aryl and alkyl ethers, which are common motifs in drug molecules.

A notable example is the synthesis of a key intermediate for Vandetanib, where the tosylated analogue of the title compound undergoes an Sₙ2 reaction with a substituted phenol.[2]

N-Alkylation

Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct.[3] This method is widely employed to link the piperidine scaffold to other nitrogen-containing heterocycles or amine-bearing fragments.

Applications in Drug Discovery and Development

The piperidine moiety is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active compounds. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, lipophilicity, and ability to interact with biological targets. This compound serves as a key building block for introducing this valuable scaffold.

Case Study: Synthesis of a Vandetanib Intermediate

Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[2] A crucial step in its synthesis involves the coupling of the piperidine moiety to a substituted phenol. The synthesis of the key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, highlights the utility of an activated N-Boc-4-methylpiperidine derivative.[2][4]

In this synthesis, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a close analogue and common synthetic equivalent of the title chloro-compound, is reacted with a substituted phenol under basic conditions to form the desired ether linkage.[2] This reaction demonstrates the role of the piperidine building block as a key component in the construction of the final drug molecule.

Vandetanib_Intermediate_Synthesis A tert-Butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate C Vandetanib Intermediate (Ether Linkage Formed) A->C  Base, Solvent   B Substituted Phenol B->C  Base, Solvent  

Caption: Key coupling step in the synthesis of a Vandetanib intermediate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity as an alkylating agent, coupled with the presence of the readily cleavable Boc protecting group, allows for the strategic and efficient introduction of the 4-methylpiperidine scaffold into a wide array of complex molecules. The successful application of its analogues in the synthesis of marketed drugs like Vandetanib underscores its importance to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of drug discovery and development.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-15). Atlantis Press. [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Biological Activity of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. Within the armamentarium of synthetic building blocks, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate stands out as a particularly versatile precursor. The presence of a reactive chloromethyl group, coupled with the protecting tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, provides a synthetically tractable handle for the introduction of this valuable scaffold into a wide array of molecular architectures. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from this key intermediate, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse biological applications, and detailed experimental protocols for the evaluation of these compounds, underscoring the immense potential of this chemical entity in the quest for novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The six-membered saturated heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its prevalence in approved drugs is a testament to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, which contribute to desirable pharmacokinetic profiles. The chair-like conformation of the piperidine ring allows for the precise positioning of substituents in either axial or equatorial orientations, facilitating optimal interactions with the binding sites of biological macromolecules such as enzymes and receptors.

This compound is a bifunctional reagent that capitalizes on these advantageous features. The Boc group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the 4-position. The chloromethyl group is a key reactive moiety, acting as an electrophile that is readily susceptible to nucleophilic substitution. This allows for the covalent attachment of the piperidine scaffold to a diverse range of nucleophiles, including phenols, thiols, amines, and carbanions, thus providing a gateway to a vast chemical space of novel derivatives.

Synthetic Utility: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions. The chloromethyl group is an excellent electrophile for S(_N)2 reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

A general workflow for the synthesis of derivatives from this starting material is depicted below. This typically involves the reaction of the chloromethylpiperidine derivative with a suitable nucleophile in the presence of a base to yield the desired substituted product. Subsequent deprotection of the Boc group, if required, can be readily achieved under acidic conditions to provide the free piperidine, which can be further functionalized.

G cluster_0 Core Synthesis Workflow Start This compound Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R-NH2) Nucleophile->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Intermediate Boc-Protected Derivative Reaction->Intermediate Deprotection Acidic Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Product Final Derivative Deprotection->Final_Product G cluster_1 MTT Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat Incubate_1 Incubate (48-72h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan (DMSO) Incubate_2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Part 1: The Piperidine Scaffold: A Privileged Framework for Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, stands as a preeminent scaffold in the landscape of medicinal chemistry. Its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds has earned it the designation of a "privileged scaffold".[1][2] This status is not arbitrary; it arises from a unique combination of physicochemical and structural properties that make it exceptionally suitable for drug design. Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, ranging from treatments for central nervous system (CNS) disorders and cancer to infectious and parasitic diseases.[3][4][5]

The utility of the piperidine ring stems from its ability to present a basic nitrogen atom, which is often crucial for establishing key interactions with biological targets and for modulating physicochemical properties like aqueous solubility.[1] Furthermore, it provides a robust, three-dimensional framework that allows for precise spatial orientation of various substituents to optimize target engagement.[2]

Physicochemical Properties: A Comparative Overview

The subtle differences between saturated heterocycles can have profound impacts on a drug candidate's profile. A comparison between the six-membered piperidine and the five-membered pyrrolidine, another common scaffold, highlights these distinctions.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic, making them largely interchangeable when basicity is the primary goal. The choice may depend on subtle conformational preferences of the protonated form.[1]
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic. This property can be leveraged to fine-tune a molecule's cell permeability, solubility, and potential for off-target hydrophobic interactions.[1]
Conformation Prefers a stable 'chair' conformation.Adopts more flexible 'envelope' and 'twist' conformations.The relative rigidity of the piperidine chair conformation can be advantageous for locking in a bioactive conformation, potentially increasing potency and reducing off-target effects by minimizing entropic loss upon binding.[1]

The conformational stability of the piperidine ring is a key asset. It allows medicinal chemists to design molecules with a more defined three-dimensional shape, which is critical for achieving high-affinity and selective interactions with the intricate binding pockets of protein targets.[2]

Part 2: Strategic Synthesis of Piperidine Cores

The development of efficient and versatile synthetic routes to substituted piperidines is a cornerstone of piperidine-based drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.

The primary routes can be broadly categorized into two approaches:

  • Hydrogenation of Pyridine Precursors: This is one of the most common and direct methods. It involves the reduction of a substituted pyridine ring to the corresponding piperidine.[3] The reaction can be catalyzed by various heterogeneous catalysts (e.g., PtO₂, Raney-Ni, Ru) or homogeneous catalysts, which can allow for high levels of stereocontrol (asymmetric hydrogenation).[3][6] The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, especially with multi-substituted pyridines.[3]

  • Intramolecular Cyclization Reactions: These methods build the piperidine ring from an acyclic precursor that already contains the nitrogen atom.[3] This approach offers great flexibility in introducing substituents. Key methods include intramolecular Michael additions, reductive aminations of keto-amines, and radical-mediated cyclizations.[3][7]

Workflow for Synthetic Route Selection

The decision-making process for synthesizing a target piperidine derivative involves weighing factors like precursor availability, desired stereochemistry, and scalability.

G start Define Target Piperidine (Substitution & Stereochemistry) pyridine_avail Is Pyridine Precursor Readily Available? start->pyridine_avail is_chiral Is Target Chiral? asym_hydro Asymmetric Hydrogenation of Pyridine is_chiral->asym_hydro Yes achiral_hydro Achiral Hydrogenation (Diastereoselective if applicable) is_chiral->achiral_hydro No pyridine_avail->is_chiral Yes acyclic_avail Is Acyclic Precursor Synthesis Feasible? pyridine_avail->acyclic_avail No acyclic_avail->asym_hydro Consider alternative pyridine synthesis cyclization Intramolecular Cyclization Strategy acyclic_avail->cyclization Yes chiral_pool Cyclization from Chiral Pool Precursor is_chiral_cycl is_chiral_cycl cyclization->is_chiral_cycl Is Target Chiral? is_chiral_cycl->chiral_pool Yes is_chiral_cycl->cyclization No

Caption: Workflow for selecting a piperidine synthesis strategy.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Pyridine Derivative

This protocol describes a general procedure for the reduction of a substituted pyridine to a piperidine using a heterogeneous catalyst, a foundational technique in this field.[3]

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

  • 4-phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether

  • Hydrogen gas (H₂) supply with a pressure regulator

  • Parr hydrogenation apparatus or similar pressure vessel

  • Standard laboratory glassware, filtration apparatus (Celite), and rotary evaporator

Procedure:

  • Vessel Preparation: Place 4-phenylpyridine (e.g., 1.0 g, 6.44 mmol) and PtO₂ (50 mg, 5% w/w) into a clean, dry Parr hydrogenation vessel.

  • Solvent Addition: Add anhydrous ethanol (25 mL) to the vessel. The solvent choice is critical; alcohols are common, but acetic acid can be used to increase catalyst activity for resistant substrates.

  • Apparatus Assembly: Securely seal the vessel in the Parr apparatus.

  • Inerting: Purge the vessel with a low-pressure stream of nitrogen or argon three times to remove all oxygen. This is a critical safety step, as hydrogen and oxygen form an explosive mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Turn on the mechanical shaker to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete when hydrogen uptake ceases (usually 12-24 hours).

  • Depressurization and Purging: Once complete, carefully vent the excess hydrogen gas in a fume hood. Purge the vessel with nitrogen three times to remove any residual hydrogen.

  • Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification/Isolation: The crude product, 4-phenylpiperidine, can be purified by distillation or by converting it to its hydrochloride salt. To form the salt, dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid salt by filtration, wash with cold ether, and dry under vacuum.

Self-Validation: The success of the reaction is confirmed by analytical techniques such as NMR (disappearance of aromatic pyridine signals and appearance of aliphatic piperidine signals) and Mass Spectrometry (confirmation of the correct molecular weight for the product). Purity is assessed by HPLC or GC.

Part 3: Piperidine Derivatives in Action: A Therapeutic Area Deep Dive

The structural versatility of the piperidine scaffold has enabled its application across a multitude of therapeutic areas.[8][9] Here, we explore its role in two major fields: Oncology and Central Nervous System (CNS) disorders.

Oncology

Piperidine moieties are frequently incorporated into anticancer agents, where they can serve as a rigid scaffold to orient pharmacophoric groups, interact directly with the target, or improve pharmacokinetic properties.[4][10] Ten piperidine-containing anticancer drugs have been approved by the USFDA since 2017 alone.[11]

Mechanisms of Action:

  • Kinase Inhibition: Many piperidine derivatives function as inhibitors of protein kinases (e.g., EGFR, ALK, VEGFR, Akt1) that are critical for cancer cell proliferation and survival.[11][12] The piperidine ring often positions key functional groups for optimal interaction within the ATP-binding pocket of the kinase.

  • Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as inhibiting IκB kinase (IKKb).[4]

Quantitative Structure-Activity Relationship (SAR) for Anticancer Agents

Compound SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀ RangeReference
Furan-pyrazole piperidinesAkt1 KinaseThe furan-pyrazole moiety attached to the piperidine nitrogen is crucial for potent inhibition.0.02 - 5.3 µM[12]
Benzenesulfonamide-piperidinesVEGFR2 / Topoisomerase IIA benzenesulfonamide group coupled to the piperidine nitrogen enhances dual inhibitory activity.13.24 nM (VEGFR2)[11]
Spirooxindolopyrrolidine-piperidinonesFaDu (Hypopharyngeal)The spirocyclic system and the piperidinone ring are considered key to cytotoxicity and apoptosis induction.Comparable to Bleomycin[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Akt1)

Objective: To determine the IC₅₀ value of a piperidine-based test compound against the Akt1 kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human Akt1 enzyme

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (piperidine derivative) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

  • Multichannel pipettes and plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme Addition: Prepare a solution of Akt1 enzyme in assay buffer and add it to all wells except the 100% inhibition control.

  • Reaction Initiation: Prepare a solution of the substrate peptide and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity. The luminescent signal is inversely correlated with kinase activity.

  • Data Reading: Incubate for 10 minutes to allow the luminescent signal to stabilize, then read the plate on a luminescence-capable plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Self-Validation: The assay includes positive and negative controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reliable (a Z' > 0.5 is considered excellent).

Central Nervous System (CNS) Disorders

The piperidine scaffold is a dominant feature in drugs targeting the CNS. Its ability to carry a positive charge at physiological pH facilitates interactions with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, which are common targets for antipsychotic and antidepressant drugs.[2][13]

Mechanisms of Action:

  • Receptor Antagonism/Agonism: The 4-benzoylpiperidine fragment, for instance, is a privileged structure for potent 5-HT₂A serotonin receptor antagonists used in atypical antipsychotics.[13]

  • Enzyme Inhibition: In Alzheimer's disease therapy, the piperidine derivative Donepezil acts as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] The benzyl-piperidine group of Donepezil binds effectively to the catalytic site of the enzyme.[4]

Signaling Pathway: Acetylcholinesterase (AChE) Inhibition

Donepezil, a cornerstone of Alzheimer's therapy, exemplifies the role of piperidine derivatives in modulating synaptic neurotransmission. By inhibiting AChE, it increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor (AChR) Signal Signal Transduction (Cognitive Function) AChR->Signal ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Binds AChE->ACh_synapse Hydrolyzes ACh Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibits

Caption: Mechanism of AChE inhibition by a piperidine derivative.

Part 4: Optimizing Druggability: ADME & Bioisosterism

A molecule's biological activity is only part of the story. For a compound to become a successful drug, it must possess a suitable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperidine scaffold significantly influences these properties.

Metabolic Stability: The piperidine ring itself is generally considered metabolically stable.[1] However, the positions adjacent to the nitrogen atom (the α-carbons) can be susceptible to cytochrome P450-mediated oxidation.[14] This is a critical consideration during lead optimization.

Bioisosteric Replacement: When metabolic instability, low solubility, or other undesirable properties are linked to the piperidine ring, medicinal chemists often turn to bioisosteric replacement. A bioisostere is a different functional group that retains the essential biological activity of the original moiety but has altered physicochemical properties.

BioisostereKey Property ChangesRationale for Use
Azaspiro[3.3]heptane Reduced lipophilicity (logP), improved metabolic stability, presents novel exit vectors for substitution.To block α-carbon metabolism, improve solubility, and explore new chemical space.[14][15][16]
Morpholine Increased polarity, introduces H-bond acceptor, lower pKa.To significantly increase aqueous solubility and reduce basicity.[14]
Tropane More rigid, conformationally constrained system.To lock the molecule into a specific conformation and alter receptor binding profile.[14]
Workflow for Lead Optimization via Bioisosterism

The decision to replace a piperidine scaffold is driven by specific liabilities identified during preclinical testing.

G start Lead Compound with Piperidine Scaffold identify_issue Identify ADME Liability start->identify_issue metabolism High α-Carbon Metabolism identify_issue->metabolism Metabolic Instability solubility Poor Aqueous Solubility identify_issue->solubility Low Solubility off_target Off-Target Activity (e.g., hERG) identify_issue->off_target Selectivity Issues spirocycle Replace with Azaspiro[3.3]heptane metabolism->spirocycle morpholine Replace with Morpholine solubility->morpholine tropane Replace with Tropane or other Bicyclic Amine off_target->tropane evaluate Synthesize & Evaluate New Analogs spirocycle->evaluate morpholine->evaluate tropane->evaluate

Sources

The Unseen Architect: A Technical Guide to the Discovery and Enduring Legacy of N-Boc Protected Piperidines in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Stability and Reactivity

In the landscape of modern medicinal chemistry, the piperidine ring stands as a titan. This simple six-membered nitrogenous heterocycle is a privileged scaffold, embedded in the core of a vast number of pharmaceuticals, influencing their efficacy, selectivity, and pharmacokinetic properties.[1][2] However, the very reactivity of the piperidine nitrogen that makes it a valuable anchor for molecular elaboration also presents a formidable challenge in complex, multi-step syntheses. The advent of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic chemistry, provided the crucial key to unlock the full potential of this versatile scaffold. This technical guide delves into the historical discovery of N-Boc protected piperidines, dissects the fundamental principles of their synthesis and reactivity, and illuminates their indispensable role in the development of life-changing therapeutics.

A Symbiotic Discovery: The Genesis of a Powerhouse Moiety

The story of N-Boc protected piperidines is not one of a single, isolated discovery, but rather the timely convergence of two transformative breakthroughs in synthetic chemistry.

The Birth of a Gentle Guardian: Carpino and the Boc Group (1957)

Prior to the mid-20th century, the protection of amine functionalities was often a harsh affair, relying on groups that required aggressive conditions for their removal, thereby limiting the scope of compatible functional groups in a molecule. In 1957, Louis A. Carpino of the University of Massachusetts introduced the tert-butyloxycarbonyl (Boc) group, a novel amine-protecting group with a revolutionary characteristic: acid lability.[3] This meant it could be cleaved under mild acidic conditions, leaving more sensitive parts of a molecule unscathed. This discovery, published in the Journal of the American Chemical Society, laid the foundational stone for a new era of chemical synthesis.[4]

Merrifield's Revolution: Solid-Phase Peptide Synthesis and the Rise of Boc (1963)

The true impact of the Boc group was profoundly realized in the groundbreaking work of R. Bruce Merrifield at Rockefeller University. In a landmark 1963 paper, also in the Journal of the American Chemical Society, Merrifield detailed a revolutionary concept: solid-phase peptide synthesis (SPPS).[5][6] This technique, which would later earn him the Nobel Prize in Chemistry, involved anchoring the first amino acid of a peptide to an insoluble polymer resin and then building the peptide chain one amino acid at a time. The success of SPPS was critically dependent on a protecting group strategy that allowed for repeated cycles of deprotection and coupling without damaging the growing peptide chain or cleaving it from the resin. The Boc group, with its mild acid-cleavage properties, was the perfect candidate for the temporary protection of the α-amino group of the incoming amino acids.[7]

While the exact first synthesis of an N-Boc protected piperidine is not prominently documented as a singular event, its emergence was an inevitable and immediate consequence of these two pivotal developments. With the widespread adoption of the Boc group in peptide and organic synthesis, its application to the piperidine ring, a common structural motif, became a natural and necessary extension for chemists seeking to incorporate this heterocycle into complex molecules.

The Chemistry of Control: Synthesis and Deprotection of N-Boc Piperidines

The utility of the N-Boc group lies in its ability to be introduced and removed with high efficiency and selectivity, providing a robust "on/off" switch for the reactivity of the piperidine nitrogen.

Installation of the Boc Group: A Robust and Versatile Reaction

The most common method for the N-Boc protection of piperidines involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the in-situ formed acid.[8][9]

Experimental Protocol: General Procedure for N-Boc Protection of Piperidine

  • Dissolution: Dissolve the piperidine substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and an organic solvent.

  • Base Addition: Add a base (1.1 - 1.5 eq.), such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).

  • Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq.) either as a solid or dissolved in the reaction solvent. The addition is often performed at 0 °C to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Cleavage of the Boc Group: A Controlled Release

The deprotection of the N-Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free piperidine and carbon dioxide.[8]

Experimental Protocol: General Procedure for N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected piperidine in a suitable solvent, typically dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (HCl) (commonly a 4M solution in 1,4-dioxane).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The resulting residue is often the salt of the deprotected piperidine (e.g., the trifluoroacetate or hydrochloride salt). To obtain the free base, the residue is dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or NaOH solution), followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated.

Strategic Synthesis: The Power of N-Boc Piperidines in Complex Molecule Construction

The true power of N-Boc protected piperidines lies in their role as versatile building blocks, enabling the regioselective and stereoselective functionalization of the piperidine ring.

Chemoselectivity: Directing Reactivity in Multifunctional Molecules

In molecules containing multiple reactive sites, the N-Boc group allows for the selective modification of other functional groups while the piperidine nitrogen remains inert. For example, a piperidine bearing both a hydroxyl group and a secondary amine can be selectively protected at the nitrogen, allowing for subsequent reactions at the hydroxyl group, such as oxidation or etherification.[10]

Stereoselectivity: Guiding Three-Dimensional Architecture

The N-Boc group can also play a crucial role in directing the stereochemical outcome of reactions. In the asymmetric synthesis of substituted piperidines, the bulky Boc group can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another. Furthermore, the use of chiral catalysts in conjunction with N-Boc piperidine precursors allows for the enantioselective synthesis of highly valuable chiral piperidine derivatives.[11] For instance, the asymmetric amination of 1-Boc-3-piperidone using immobilized ω-transaminases provides access to enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine, which are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin.[11]

A Workflow for Chiral Piperidine Synthesis

The synthesis of enantiomerically pure substituted piperidines often follows a strategic workflow that leverages the directing and protecting properties of the N-Boc group.

G cluster_0 Synthesis of Chiral N-Boc Piperidine Prochiral Piperidine Prochiral Piperidine N-Boc Protection N-Boc Protection Prochiral Piperidine->N-Boc Protection Boc₂O, Base Asymmetric Transformation Asymmetric Transformation N-Boc Protection->Asymmetric Transformation e.g., N-Boc-3-piperidone Chiral N-Boc Piperidine Chiral N-Boc Piperidine Asymmetric Transformation->Chiral N-Boc Piperidine Chiral Catalyst/Reagent Deprotection Deprotection Chiral N-Boc Piperidine->Deprotection Acid (e.g., TFA, HCl) Chiral Piperidine Chiral Piperidine Deprotection->Chiral Piperidine Further Functionalization Further Functionalization Chiral Piperidine->Further Functionalization Final Product Final Product Further Functionalization->Final Product

Caption: Workflow for the synthesis of chiral piperidines.

The Impact on Drug Discovery and Development: From Bench to Bedside

The piperidine moiety is a ubiquitous feature in a remarkable number of FDA-approved drugs, spanning a wide range of therapeutic areas.[12][13] The use of N-Boc protected piperidines as key intermediates has been instrumental in the successful synthesis of many of these life-saving medications.

A Selection of FDA-Approved Drugs Synthesized via N-Boc Piperidine Intermediates
Drug NameTherapeutic AreaRole of the N-Boc Piperidine Intermediate
Atogepant MigraineThe synthesis involves the use of an N-Boc protected 3-aminopiperidin-2-one intermediate.[14]
Linagliptin Type 2 Diabetes(R)-N-Boc-3-aminopiperidine is a key chiral building block.[11]
Alogliptin Type 2 DiabetesUtilizes (R)-N-Boc-3-aminopiperidine in its synthesis.
Ropivacaine Local AnestheticThe synthesis of the (S)-enantiomer involves a chiral N-Boc-pipecolic acid derivative.[15]
Methylphenidate ADHDAnalogues are synthesized via functionalization of N-Boc-piperidine.[16]
Visualizing the Synthetic Pathway: A Generalized Scheme

The following diagram illustrates a generalized synthetic pathway where an N-Boc protected piperidine is a key intermediate in the construction of a complex drug molecule.

G cluster_1 Drug Synthesis via N-Boc Piperidine Intermediate Starting_Material Functionalized Piperidine Boc_Protection N-Boc Protection Starting_Material->Boc_Protection Key_Intermediate N-Boc Piperidine Derivative Boc_Protection->Key_Intermediate Modification Modification of other functional groups Key_Intermediate->Modification Modified_Intermediate Modified N-Boc Piperidine Modification->Modified_Intermediate Deprotection N-Boc Deprotection Modified_Intermediate->Deprotection Free_Piperidine Free Piperidine Intermediate Deprotection->Free_Piperidine Final_Coupling Coupling with another molecular fragment Free_Piperidine->Final_Coupling Drug_Molecule Final Drug Molecule Final_Coupling->Drug_Molecule

Caption: Generalized drug synthesis workflow.

Conclusion: An Enduring Partnership in Chemical Innovation

The introduction of the N-Boc protecting group and its subsequent application to the piperidine scaffold represents a landmark achievement in organic synthesis. This powerful combination has provided medicinal chemists with an unparalleled level of control over the construction of complex, bioactive molecules. The ability to selectively mask and unmask the piperidine nitrogen has transformed this simple heterocycle into a highly versatile and predictable building block. As the quest for novel therapeutics continues, the principles of N-Boc protection will undoubtedly remain a fundamental and indispensable tool in the arsenal of drug discovery and development professionals, enabling the creation of the next generation of life-saving medicines.

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An In-Depth Technical Guide to the Spectroscopic Interpretation of Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Building Block

Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure combines a piperidine scaffold, common in numerous pharmaceuticals, with a reactive chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group.[1][2] This strategic combination allows for its use in the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor modulators, and other therapeutic agents.

Accurate structural verification and purity assessment of this intermediate are paramount to ensure the integrity of multi-step syntheses. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By synergistically interpreting the data from these orthogonal methods, we can achieve an unambiguous confirmation of its molecular structure, establishing a self-validating system of analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The interpretation relies on analyzing chemical shifts (δ), integration values, and signal multiplicities (splitting patterns).

Experimental Protocol: Data Acquisition

A high-resolution ¹H NMR spectrum is typically acquired by dissolving the sample (~5-10 mg) in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The data is collected on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Structural Assignments and Causality

The ¹H NMR spectrum of this compound reveals a set of distinct signals, each corresponding to a unique proton environment within the molecule. The presence of the bulky Boc group can lead to broadened signals for the piperidine ring protons due to slowed ring inversion and restricted rotation around the N-C(O) amide bond at room temperature.[3][4][5]

Caption: Numbered structure of the target compound.

Table 1: Summary of ¹H NMR Data

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale for Chemical Shift and Multiplicity
~4.102HBroadH-2ax, H-6ax (Piperidine)Protons adjacent to the electron-withdrawing carbamate nitrogen are deshielded. Broadness indicates conformational exchange.
~3.452HDoublet (d)H-7 (CH₂Cl)Deshielded by the adjacent electronegative chlorine atom. Appears as a doublet due to coupling with the single H-4 proton.
~2.752HBroad tripletH-2eq, H-6eq (Piperidine)Also adjacent to nitrogen but typically upfield from axial counterparts. Broadness suggests complex coupling and conformational dynamics.
~1.851HMultiplet (m)H-4 (Piperidine)Methine proton signal is split by adjacent axial and equatorial protons on C-3, C-5, and the CH₂Cl group.
~1.752HMultiplet (m)H-3ax, H-5ax (Piperidine)Standard alkyl proton region.
~1.469HSinglet (s)H-10 (tert-Butyl)Nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, characteristic of the Boc protecting group.
~1.202HMultiplet (m)H-3eq, H-5eq (Piperidine)Shielded equatorial protons, appearing upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical nature (e.g., C=O, C-O, alkyl).

Experimental Protocol: Data Acquisition

The ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A standard acquisition involves proton decoupling to simplify the spectrum, yielding singlets for all carbon atoms.

Structural Assignments and Causality

Each carbon signal is assigned based on its expected chemical shift, which is heavily influenced by hybridization and the electronegativity of attached atoms.

Caption: Key 2D NMR (HSQC/HMBC) correlations.

Table 2: Summary of ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~154.9C-8 (C=O)The carbamate carbonyl carbon is highly deshielded, appearing in the typical range for this functional group.[6]
~79.5C-9 (C(CH₃)₃)The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[6]
~47.9C-7 (CH₂Cl)The carbon bearing the chlorine atom is significantly deshielded due to the inductive effect of the halogen.
~44.0C-2, C-6Carbons alpha to the nitrogen are deshielded compared to other ring carbons.[6][7]
~38.8C-4The methine carbon of the piperidine ring.
~29.9C-3, C-5Standard chemical shift for methylene carbons in a saturated six-membered ring.
~28.4C-10 (CH₃)The three equivalent methyl carbons of the tert-butyl group, appearing in the typical upfield alkyl region.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Data Acquisition

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat compound is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpreting Key Vibrational Bands

The spectrum is dominated by absorptions corresponding to the key functional groups of the molecule.

Table 3: Summary of Key IR Absorption Bands

Frequency (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2975-2850StrongC-H StretchAliphatic C-H bonds of the piperidine ring and tert-butyl group.[8]
~1695 Strong C=O Stretch The carbamate carbonyl group. This is a highly diagnostic, intense absorption. [4][9]
1420-1365MediumC-H BendScissoring and bending vibrations of the CH₂ and CH₃ groups.
1245, 1160StrongC-N Stretch / C-O StretchAsymmetric stretching modes associated with the carbamate (O=C-N and O=C-O) functionality.
~770MediumC-Cl StretchThe carbon-chlorine bond stretch, found in the fingerprint region.[10][11]

The most telling feature is the intense carbonyl (C=O) stretch around 1695 cm⁻¹. Its position confirms the presence of a carbamate, and its absence would immediately invalidate the proposed structure. The C-Cl stretch, while diagnostic, falls within the complex "fingerprint region" and is best used as confirmatory evidence alongside other data.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

Experimental Protocol: Data Acquisition

Analysis is typically performed using Electrospray Ionization (ESI) in positive ion mode, coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. This "soft" ionization technique minimizes fragmentation, allowing for clear observation of the protonated molecular ion.

Molecular Ion and Fragmentation Analysis

The molecular formula is C₁₁H₂₀ClNO₂, corresponding to a monoisotopic mass of 233.1183 Da.[12]

  • Molecular Ion Peak ([M+H]⁺): The primary observation in the full scan spectrum will be the protonated molecule at m/z 234.1256 . A crucial validation is the presence of the [M+2+H]⁺ isotope peak at m/z 236.1226 with an intensity approximately one-third of the [M+H]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments, where the m/z 234 ion is isolated and fragmented, provide further structural proof. The Boc group is notoriously labile and directs the primary fragmentation pathways.[13]

Fragmentation_Pathway cluster_loss1 Loss of Isobutylene cluster_loss2 Loss of tert-Butyl cluster_loss3 Loss of Boc Group M [M+H]⁺ m/z 234.1 F1 [M+H - C₄H₈]⁺ m/z 178.1 M->F1 - 56 Da F2 [M+H - C₄H₉]⁺ m/z 177.1 M->F2 - 57 Da F3 [M+H - C₅H₉O₂]⁺ m/z 134.1 F1->F3 - CO₂ (-44 Da)

Caption: Primary fragmentation pathways in ESI-MS/MS.

  • Loss of Isobutylene (56 Da): The most common fragmentation for Boc-protected amines involves the loss of neutral isobutylene, yielding a prominent fragment at m/z 178.1 .[14]

  • Loss of the entire Boc group (101 Da): Cleavage of the N-C bond results in the loss of the C₅H₉O₂ radical, leaving the protonated 4-(chloromethyl)piperidine fragment at m/z 134.1 .

The observation of the correct molecular ion with its chlorine isotope pattern, combined with the characteristic loss of fragments related to the Boc group, provides definitive evidence for the overall composition and key structural motifs.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. Each spectroscopic technique provides a unique and essential piece of the structural puzzle, and together, they form a cohesive and unambiguous confirmation.

  • ¹H and ¹³C NMR collaboratively map the complete carbon-proton framework, confirming the presence and connectivity of the Boc group, the substituted piperidine ring, and the chloromethyl moiety.

  • IR spectroscopy provides unequivocal evidence for the key functional groups, most notably the carbamate C=O, validating the information derived from NMR.

  • High-resolution MS confirms the elemental composition via an accurate mass measurement and the presence of chlorine through its isotopic signature, while MS/MS fragmentation corroborates the presence of the labile Boc protecting group.

This multi-faceted approach ensures the highest degree of confidence in the identity and integrity of this critical synthetic intermediate, underpinning the success of subsequent stages in pharmaceutical research and development.

References

  • O'Neil, C. et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Coldham, I. et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Supporting Information for various N-Boc protected compounds. (Internal Compilation). Available at: [Link]

  • Gámez-Montaño, R. et al. (2018). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

  • Eliel, E. L. et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]

  • Quora User Contribution (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Quora. Available at: [Link]

  • Harrity, J. et al. (2016). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (PMC). Available at: [Link]

  • O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

  • Reddit User Discussion (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

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A Technical Guide to Unveiling Therapeutic Targets for Novel Piperidine Compounds Derived from tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics. The starting material, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, represents a versatile synthetic building block for generating diverse libraries of novel piperidine-containing compounds. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of these novel derivatives. We will traverse the landscape of computational and experimental methodologies, emphasizing the rationale behind each strategic choice to build a robust and self-validating target identification workflow.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring is a saturated heterocycle that is a prevalent feature in numerous natural products and synthetic drugs.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions allow for potent and selective binding to a wide range of biological targets. Derivatives of piperidine have demonstrated significant therapeutic potential across multiple disease areas, including oncology, neuroscience, and infectious diseases.[1][4][5]

This compound is a commercially available and synthetically tractable starting material. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of a diverse array of chemical functionalities. The Boc-protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization at the piperidine nitrogen. This synthetic versatility makes it an ideal starting point for generating novel chemical entities with therapeutic potential.

This guide will delineate a systematic approach to elucidating the mechanism of action of these novel derivatives, a critical step in the drug discovery and development process.[6][7]

The Target Identification Funnel: A Multi-pronged Strategy

The identification of a drug's molecular target is a complex process that often requires the integration of multiple complementary approaches.[6][8] We advocate for a "funneling" strategy that begins with broad, computationally-driven hypotheses and progressively narrows the focus through rigorous experimental validation.

Stage 1: In Silico Target Prediction - Generating Hypotheses

In silico methods offer a time- and cost-effective means to generate initial hypotheses about the potential targets of a novel compound.[9][10][11] These approaches leverage the vast amount of publicly available biological and chemical data to predict compound-target interactions.

2.1.1. Ligand-Based Approaches

When the three-dimensional structure of potential targets is unknown, ligand-based methods can be employed. These techniques rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • Chemical Similarity Searching: Novel derivatives can be compared to databases of known bioactive compounds (e.g., ChEMBL, PubChem) using 2D or 3D similarity metrics. This can provide initial clues about potential target classes.

  • Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to a specific target. By generating a pharmacophore model from a set of known active ligands, one can screen a library of novel derivatives for those that fit the model.[8]

2.1.2. Structure-Based Approaches

If the 3D structures of potential protein targets are available, structure-based methods can provide more detailed insights into binding interactions.

  • Reverse Docking (Inverse Docking): This powerful technique involves docking a novel compound against a large library of protein structures to predict potential binding partners.[10] The scoring functions used in docking algorithms estimate the binding affinity and rank the potential targets.

Table 1: Commonly Used In Silico Target Prediction Tools

Tool/PlatformMethodologyKey Features
PharmMapperReverse Pharmacophore MappingIdentifies potential targets by fitting the query compound to a large database of pharmacophore models.
SuperPredLigand-BasedPredicts the ATC code and target class of a compound based on its 2D structure.
SwissTargetPredictionLigand-Based & 2D/3D SimilarityPredicts the most probable targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
idTargetStructure-Based (Docking)A web server for the prediction of potential drug targets and their corresponding binding poses.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate the 3D coordinates of the novel piperidine derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Target Database Selection:

    • Choose a database of protein structures (e.g., PDB, a curated set of druggable proteins).

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the database.

  • Scoring and Ranking:

    • Use the docking program's scoring function to estimate the binding affinity for each protein-ligand complex.

    • Rank the potential targets based on their docking scores.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses to assess the plausibility of the binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Filter the results based on biological relevance to the desired therapeutic area.

Stage 2: In Vitro Target Identification - Experimental Substantiation

Following the generation of a prioritized list of potential targets from in silico screening, the next crucial step is to experimentally validate these predictions.

2.2.1. Affinity-Based Methods

These methods aim to directly identify the binding partners of a compound.

  • Affinity Chromatography: The novel compound is immobilized on a solid support (e.g., agarose beads). A cell lysate or protein mixture is then passed over the column. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. By competing with a novel compound for binding, ABPP can identify the enzyme targets of the compound.[8]

2.2.2. Cell-Based Assays for Target Validation

Cell-based assays are essential for confirming that the interaction of a compound with its target leads to a measurable biological response in a cellular context.[8]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein is quantified, often by Western blotting or mass spectrometry.[8] A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture the chosen cell line to an appropriate confluence.

    • Treat the cells with the test compound at various concentrations or with a vehicle control.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis:

    • Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the supernatant using Western blotting or other quantitative proteomic methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift.

Stage 3: Genetic Approaches for Target Validation

Genetic methods provide powerful tools for validating that a specific target is responsible for the observed phenotype of a compound.[12][13]

  • CRISPR-Cas9 Gene Editing: The gene encoding the putative target protein can be knocked out or mutated using CRISPR-Cas9 technology. If the compound's effect is diminished or abolished in the knockout cells, it provides strong evidence that the protein is the relevant target.[12]

  • RNA Interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to knockdown the expression of the target gene. Similar to CRISPR, a loss of compound activity upon target knockdown supports its role in the compound's mechanism of action.

Workflow Diagram: Integrated Target Identification and Validation

TargetID_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Identification & Validation cluster_genetic Genetic Validation cluster_output Outcome ligand_based Ligand-Based Methods (Similarity, Pharmacophore) affinity_methods Affinity-Based Methods (Affinity Chromatography, ABPP) ligand_based->affinity_methods Hypotheses structure_based Structure-Based Methods (Reverse Docking) structure_based->affinity_methods Hypotheses cetsa Cellular Thermal Shift Assay (CETSA) affinity_methods->cetsa Candidate Targets biochemical_assays Biochemical/Cellular Assays cetsa->biochemical_assays Confirmed Binders crispr CRISPR-Cas9 Knockout/Mutation biochemical_assays->crispr Functionally Relevant Targets rnai RNAi Knockdown biochemical_assays->rnai Functionally Relevant Targets validated_target Validated Therapeutic Target crispr->validated_target Validated rnai->validated_target Validated

Caption: An integrated workflow for therapeutic target identification and validation.

Potential Target Classes for Novel Piperidine Derivatives

Based on the extensive literature on the biological activities of piperidine-containing compounds, several target classes represent promising avenues of investigation for novel derivatives of this compound.

Kinases in Oncology

The piperidine scaffold is present in numerous kinase inhibitors. Given the central role of kinases in cancer cell signaling, this is a high-priority target class.[1]

Signaling Pathway Diagram: A Representative Kinase Pathway (e.g., EGFR)

Kinase_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a hypothetical piperidine derivative.

G-Protein Coupled Receptors (GPCRs) in Neuroscience

Piperidine derivatives have a rich history as modulators of GPCRs, particularly dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.[4]

Cholinesterases in Neurodegenerative Diseases

Donepezil, a piperidine derivative, is a first-line treatment for Alzheimer's disease and acts by inhibiting acetylcholinesterase.[3] This highlights the potential for novel piperidine compounds to target cholinesterases.

Table 2: Potential Therapeutic Areas and Associated Target Classes

Therapeutic AreaPotential Target ClassesExamples of Piperidine-Containing Drugs
OncologyKinases (e.g., EGFR, VEGFR, ALK), Topoisomerases, CDKsRucaparib, Palbociclib
NeuroscienceDopamine Receptors, Serotonin Receptors, Opioid ReceptorsHaloperidol, Risperidone, Fentanyl
Neurodegenerative DiseasesAcetylcholinesterase, ButyrylcholinesteraseDonepezil
Infectious DiseasesViral Proteases, Bacterial EnzymesLopinavir, Ritonavir

Conclusion

The journey from a novel chemical entity to a validated therapeutic agent is a challenging yet rewarding endeavor. For compounds derived from the versatile starting material this compound, a systematic and multi-faceted approach to target identification is paramount. By integrating robust in silico prediction methods with rigorous in vitro and genetic validation techniques, researchers can confidently identify and characterize the molecular targets of these promising new compounds. This guide provides a foundational framework to navigate this complex process, ultimately accelerating the discovery and development of the next generation of piperidine-based therapeutics.

References

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Methodological & Application

Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate from piperidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Two-Step Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Introduction and Strategic Overview

This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with a reactive chloromethyl group that allows for further synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity, preventing undesired side reactions at the nitrogen atom during subsequent synthetic steps.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the commercially available piperidin-4-ylmethanol. The synthesis involves:

  • Protection: Acylation of the secondary amine of piperidin-4-ylmethanol with di-tert-butyl dicarbonate ((Boc)₂O) to yield the intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Chlorination: Conversion of the primary alcohol in the Boc-protected intermediate to a chloride using thionyl chloride (SOCl₂).

This guide is designed for researchers and scientists, offering not only a step-by-step protocol but also insights into the rationale behind reagent selection, reaction conditions, and safety considerations.

Part A: Boc Protection of Piperidin-4-ylmethanol

Principle and Mechanistic Rationale

The first step is the protection of the nucleophilic secondary amine of piperidin-4-ylmethanol. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This process is often performed at room temperature in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1][2]

The reaction is highly efficient, and the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying the workup procedure.

Experimental Protocol: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate*
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ylmethanol (1.0 eq) in tetrahydrofuran (THF, approx. 1.5 M solution).

  • Reaction Initiation: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) and visualizing with potassium permanganate stain. The starting material will have a lower Rf than the Boc-protected product.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

    • Dissolve the resulting residue in diethyl ether or ethyl acetate.

    • Wash the organic solution sequentially with water and then brine to remove any water-soluble impurities.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Product Characterization: The product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, should be obtained as a white to off-white solid.[3] The identity and purity can be confirmed by ¹H NMR and Mass Spectrometry.

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ 4.10-3.90 (m, 2H), 3.49 (t, 2H), 2.75 (t, 2H), 1.80-1.65 (m, 3H), 1.45 (s, 9H), 1.25-1.10 (m, 2H).

    • Expected MS (ESI): m/z 216.2 [M+H]⁺.[2]

Part B: Chlorination of the Boc-Protected Intermediate

Principle and Mechanistic Rationale

The conversion of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[4][5]

The mechanism involves the initial reaction of the alcohol with thionyl chloride to form an alkyl chlorosulfite intermediate. In the presence of a base like pyridine, the reaction typically proceeds via an Sₙ2 pathway.[6] Pyridine serves two critical roles: it neutralizes the HCl generated during the formation of the chlorosulfite and acts as a nucleophilic catalyst, forming a pyridinium intermediate that is subsequently displaced by the chloride ion in an Sₙ2 fashion.[4][6]

Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (SO₂ and HCl). This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried before use.

Experimental Protocol: Synthesis of this compound*
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Subsequently, add thionyl chloride (1.2 eq), diluted in a small amount of anhydrous DCM, dropwise via the addition funnel over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Workup:

    • Carefully and slowly quench the reaction by pouring the mixture over crushed ice or into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: This is an exothermic process and will release gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or low-melting solid.[7][8]

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ 4.15-4.05 (m, 2H), 3.42 (d, 2H), 2.70 (t, 2H), 1.90-1.80 (m, 1H), 1.75 (d, 2H), 1.45 (s, 9H), 1.30-1.15 (m, 2H).

    • Expected MS (ESI): m/z 234.1 [M+H]⁺.

Data Summary and Visualization

Quantitative Data Table
ReagentMW ( g/mol )StepMolar Eq.Density (g/mL)Amount (mmol) for 10g Piperidin-4-ylmethanolMass/Volume
Piperidin-4-ylmethanol115.17A1.0-86.810.0 g
Di-tert-butyl dicarbonate218.25A1.0-86.818.9 g
Tetrahydrofuran (THF)72.11ASolvent0.889-~60 mL
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate215.29B1.0-86.8 (Theoretical)18.7 g (Theoretical)
Thionyl Chloride118.97B1.21.636104.27.6 mL
Pyridine79.10B1.10.98295.57.7 mL
Dichloromethane (DCM)84.93BSolvent1.326-~100 mL
This compound233.73Product---Typical Yield: 75-85%
Synthetic Workflow Diagram

Synthesis_Workflow start Starting Material Piperidin-4-ylmethanol step1 Step A: Boc Protection (Boc)₂O, THF, RT start->step1 intermediate Intermediate N-Boc-4-piperidinemethanol step1->intermediate step2 Step B: Chlorination SOCl₂, Pyridine, DCM, 0°C to RT intermediate->step2 product Final Product This compound step2->product analysis Purification & Analysis Column Chromatography, NMR, MS product->analysis

Caption: Workflow for the two-step synthesis of the target compound.

References

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  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

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  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

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Application Notes and Protocols: The Strategic Use of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed technical guide on the synthetic applications of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. This versatile building block, characterized by a piperidine core protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive chloromethyl moiety, has become an invaluable tool for medicinal chemists and drug development professionals. Its strategic importance lies in its ability to introduce a substituted piperidine motif into a wide array of molecular scaffolds, a common feature in many biologically active compounds. This guide will provide in-depth insights into its reactivity, detailed experimental protocols, and its application in the synthesis of complex molecular architectures.

I. Introduction: The Piperidine Motif and the Utility of a Key Building Block

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound serves as a lipophilic, non-polar handle that allows for the controlled introduction of the 4-methylpiperidine unit. The Boc protecting group ensures the piperidine nitrogen is unreactive under a variety of conditions, allowing for selective functionalization at the chloromethyl group. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further synthetic transformations.

The key to the utility of this building block is the chloromethyl group, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This allows for the facile construction of carbon-heteroatom and carbon-carbon bonds, making it a cornerstone in the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.

II. Core Reactivity: The SN2 Reaction and Mechanistic Considerations

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction at the methylene carbon bearing the chlorine atom. This reaction proceeds via a concerted mechanism where the incoming nucleophile attacks the electrophilic carbon from the backside, relative to the chloride leaving group, leading to an inversion of configuration at the reaction center.

Key Mechanistic Features:

  • Electrophilic Center: The carbon of the chloromethyl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom.

  • Nucleophilic Attack: A wide variety of nucleophiles, including amines, phenols, thiols, and carbanions, can effectively displace the chloride ion.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the forward reaction.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are typically employed to solvate the cation of the nucleophilic salt and to avoid solvating the nucleophile itself, thereby enhancing its reactivity.

  • Base: In reactions with nucleophiles that are protonated (e.g., phenols, secondary amines), a non-nucleophilic base is often required to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate, cesium carbonate, and triethylamine.

Figure 2: Synthetic workflow for the Vandetanib intermediate.

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [3][4]

  • Materials:

    • 4-Piperidinemethanol (2.7 g, 23.5 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (5.12 g, 23.5 mmol)

    • Tetrahydrofuran (THF) (30 mL)

  • Procedure:

    • Dissolve 4-piperidinemethanol and di-tert-butyl dicarbonate in THF in a round-bottom flask.

    • Stir the solution at room temperature for 8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Dissolve the residue in diethyl ether.

    • Wash the ether solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the product as a residue.

Step 2: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate [3][4]

  • Materials:

    • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (2.55 g, 12.6 mmol)

    • Pyridine (20 mL)

    • p-Toluenesulfonyl chloride (TsCl) (2.38 g, 12.6 mmol)

    • Ethyl acetate

    • 5% HCl solution

    • Water

    • Brine

  • Procedure:

    • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in pyridine and cool the solution to 0°C.

    • Add p-toluenesulfonyl chloride to the solution and stir the mixture at 5°C for 10 hours.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the ethyl acetate extract with 5% HCl, water, and then brine.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate the solvent.

    • Crystallize the product from ethyl acetate-hexane.

Step 3: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate [3][4]

  • Materials:

    • tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (2.09 g, 5.66 mmol)

    • Methyl 3-hydroxy-4-methoxybenzoate (1.03 g, 5.66 mmol)

    • Potassium carbonate (K₂CO₃) (0.78 g, 5.66 mmol)

    • Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • Combine tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, methyl 3-hydroxy-4-methoxybenzoate, and potassium carbonate in DMF.

    • Heat the mixture to 80°C and stir for 5 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

StepProductYieldPurity (if specified)
1tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate85.0%-
2tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate45.1%-
3tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate51.2%-
Table 1: Summary of yields for the synthesis of the Vandetanib intermediate.
[3][4]
IV. Broader Applications in Drug Discovery

The utility of this compound and its analogues extends beyond the synthesis of kinase inhibitors. The piperidine moiety is a key component in a multitude of therapeutic agents targeting various biological pathways.

  • Spirocyclic Compounds: This building block is a precursor for the synthesis of spiro-piperidine derivatives, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

  • GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate the piperidine scaffold to interact with the transmembrane domains of these receptors.

  • Ion Channel Modulators: The piperidine unit can be found in various ion channel blockers and openers.

The ability to readily introduce this versatile scaffold via a reliable SN2 reaction makes this compound a go-to reagent for library synthesis and lead optimization campaigns in drug discovery.

V. Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its predictable reactivity through the SN2 pathway allows for the efficient and controlled introduction of the valuable piperidine motif into a diverse range of molecules. The detailed protocol for the synthesis of a key Vandetanib intermediate, which proceeds through a mechanistically analogous transformation, highlights the practical utility of this synthetic strategy. For researchers and scientists in drug development, a thorough understanding of the application of this reagent is essential for the design and synthesis of novel therapeutic agents.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505. [Link]

  • Firth, J. D., O'Brien, P., & Unsworth, W. P. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636–1639. [Link]

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  • O'Donnell, C. J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3651-3654. [Link]

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  • Jiangsu Hengrui Medicine Co., Ltd. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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  • Zhang, Y., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. In 2016 International Conference on Materials, Mechatronics and Control Technology. Atlantis Press. [Link]

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The Architect's Keystone: A Guide to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, from potent analgesics to antipsychotics and kinase inhibitors, is a testament to its remarkable utility.[3][4][5] The piperidine framework offers a unique combination of properties essential for drug design: its saturated, six-membered ring provides a three-dimensional geometry that can effectively probe the binding pockets of biological targets, while the basic nitrogen atom can be crucial for modulating physicochemical properties like solubility and for forming key hydrogen bond interactions.[1][2]

This guide focuses on a particularly strategic building block: tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate (1) . This reagent masterfully combines the advantages of the piperidine core with the synthetic versatility of a reactive chloromethyl group and the strategic protection of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its role is to temporarily mask the reactivity of the piperidine nitrogen, preventing it from interfering with desired reactions. This protecting group is stable under a wide range of conditions but can be cleanly removed with acid, typically trifluoroacetic acid (TFA), revealing the secondary amine for subsequent functionalization. This controlled, stepwise approach is fundamental to building complex molecular architectures.

The primary utility of compound 1 lies in its electrophilic chloromethyl group, which is an excellent handle for introducing the N-Boc-piperidin-4-ylmethyl moiety into a wide array of molecules through nucleophilic substitution reactions. This guide will provide detailed insights and protocols for leveraging this key building block in the synthesis of advanced drug candidates.

PropertyValue
IUPAC Name This compound
Synonyms 1-Boc-4-(chloromethyl)piperidine
CAS Number 479057-79-9
Molecular Formula C₁₁H₂₀ClNO₂
Molecular Weight 233.73 g/mol

Core Applications in Drug Synthesis

The strategic value of this compound is most evident in its application as a key intermediate in the synthesis of targeted therapies, particularly in oncology and virology. Its ability to act as a versatile electrophile allows for the construction of critical ether and amine linkages in complex drug molecules.

Synthesis of Kinase Inhibitors: The Vandetanib Intermediate

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Small molecule kinase inhibitors have revolutionized cancer therapy. Vandetanib, an inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, is a prime example of a drug whose synthesis can employ the piperidinemethyl scaffold.

The key step involves the formation of an ether linkage between the piperidine building block and a phenolic hydroxyl group on the core scaffold of the drug. This is a classic Williamson ether synthesis, a robust and reliable nucleophilic substitution reaction.

G cluster_conditions Reaction Conditions reagent1 This compound (1) product tert-Butyl 4-(((aryl)oxy)methyl)piperidine-1-carboxylate (Vandetanib Intermediate) reagent1->product SN2 Reaction reagent2 Phenolic Precursor (e.g., Methyl 4-hydroxy-3-methoxybenzoate) reagent2->product base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., DMF, Acetonitrile) temp Heat (e.g., 80-100 °C) caption Workflow for O-Alkylation.

Caption: Workflow for O-Alkylation.

Causality Behind Experimental Choices:

  • The Nucleophile: The reaction is initiated by the deprotonation of the phenol by a base, generating a more nucleophilic phenoxide anion.

  • The Base: A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Cesium carbonate is often preferred as the larger, more polarizable cesium cation can enhance the reactivity of the phenoxide.

  • The Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without solvating the anionic nucleophile too strongly.

  • Temperature: Heating is typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

This protocol is adapted from established synthetic routes for Vandetanib intermediates, which often utilize the analogous tosylate or mesylate.[2][4] The reactivity of the chloromethyl compound is directly comparable, proceeding via the same Sₙ2 mechanism.

Materials:

  • This compound (1.0 eq)

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration with respect to the limiting reagent).

  • Add this compound (1.0 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 8-16 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis of CCR5 Antagonists: Building Blocks for HIV Therapeutics

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Small molecules that block this receptor, such as Maraviroc, are an important class of antiretroviral drugs. The synthesis of many CCR5 antagonists relies on piperidine-containing scaffolds. This compound serves as an ideal starting point for introducing the piperidinemethyl group via N-alkylation of a secondary amine or other nitrogen nucleophile.

G cluster_conditions Reaction Conditions reagent1 This compound (1) product N-Alkylated Product (CCR5 Antagonist Precursor) reagent1->product SN2 Reaction reagent2 Nitrogen Nucleophile (e.g., secondary amine, imidazole, triazole) reagent2->product base Base (e.g., K₂CO₃, DIPEA) solvent Solvent (e.g., Acetonitrile, DMF) temp Heat (Optional) caption Workflow for N-Alkylation.

Caption: Workflow for N-Alkylation.

Causality Behind Experimental Choices:

  • The Nucleophile: Secondary amines or the nitrogen atoms within heterocyclic rings (like imidazoles or triazoles) act as the nucleophile.

  • The Base: A base is required to scavenge the HCl that is formed during the reaction. An inorganic base like K₂CO₃ can be used, or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often employed, especially when the reactants are fully soluble.

  • The Solvent: Polar aprotic solvents like acetonitrile or DMF are again suitable choices.

  • Additives: In some cases, a catalytic amount of sodium or potassium iodide can be added. The iodide ion can displace the chloride in-situ to form a more reactive iodo-intermediate, accelerating the reaction (Finkelstein reaction).

This generalized protocol is based on standard N-alkylation procedures common in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Screw-cap vial or round-bottom flask with a magnetic stir bar

  • Stir plate with heating capability

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a screw-cap vial, dissolve the secondary amine (1.2 eq) in anhydrous acetonitrile.

  • Add DIPEA (2.0 eq) to the solution.

  • Add this compound (1.0 eq) to the vial.

  • Seal the vial and stir the mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular architects in drug discovery. Its pre-installed, protected piperidine ring and reactive electrophilic handle provide a reliable and efficient means to incorporate this privileged scaffold into novel therapeutic agents. The protocols outlined here for O- and N-alkylation represent foundational transformations that open the door to a vast chemical space. As drug discovery continues to move towards more complex and highly specific molecular targets, the demand for versatile, high-quality building blocks like this will only continue to grow. Its application in the synthesis of kinase inhibitors and GPCR modulators underscores its proven value, and its potential for use in constructing novel CNS agents, PROTAC linkers, and other complex pharmaceuticals remains a fertile ground for future research.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Self-Supplied.
  • Popiołek, Ł., & Sławiński, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Jain, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Frolov, N. A., & Vereshchagin, A. N. (2022).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Synthesis of pharmaceutical intermediates from tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound, commonly referred to as 1-Boc-4-(chloromethyl)piperidine, is a cornerstone building block for medicinal chemists and drug development professionals.[1][2] Its value lies in the bifunctional nature of the molecule: a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive primary alkyl chloride at the 4-position. The sterically hindered Boc group provides stability and prevents unwanted side reactions at the nitrogen, while being readily removable under acidic conditions. This allows for late-stage diversification in a synthetic route. The chloromethyl group serves as a potent electrophile, enabling the facile introduction of the piperidine scaffold into a wide array of molecular architectures through nucleophilic substitution and other transformations.

The piperidine motif itself is a privileged scaffold in pharmaceutical chemistry, appearing in numerous approved drugs. Its incorporation can enhance solubility, modulate basicity, and provide a three-dimensional vector for interacting with biological targets.[3][4] This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₂₀ClNO₂[1]
Molecular Weight 233.73 g/mol [1]
CAS Number 479057-79-9[1]
Appearance White to off-white solid or oil
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCl

Section 1: Nucleophilic Substitution — The Workhorse Reaction

The primary reactivity of the chloromethyl group is as an electrophile in SN2 reactions. This pathway is exploited to form new carbon-heteroatom bonds, effectively "clipping" the Boc-piperidine moiety onto a variety of nucleophilic substrates.

O-Alkylation of Phenols: Synthesis of Aryl Ethers

The formation of an ether linkage by reacting a phenoxide with an alkyl halide, known as the Williamson ether synthesis, is a classic and reliable transformation. This reaction is frequently used to connect the piperidine scaffold to aromatic systems, a common structural motif in antagonists for various receptors.

Causality and Mechanistic Insight: The reaction proceeds via an SN2 mechanism. A base, typically a carbonate like K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol, generating a more nucleophilic phenoxide anion. The choice of solvent is critical; polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus maximizing its reactivity. The reaction is often heated to increase the rate of substitution.

O_Alkylation Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Ar-O-CH₂-Pip-Boc Phenoxide->Product SN2 Attack BocPipCl Boc-Pip-CH₂Cl BocPipCl->Product Byproduct Base-H⁺ + Cl⁻

Caption: O-Alkylation via SN2 mechanism.

Protocol 1.1: Synthesis of tert-butyl 4-((4-methoxyphenoxy)methyl)piperidine-1-carboxylate

This protocol details a representative procedure for the O-alkylation of a phenol.[5][6]

  • Materials:

    • This compound

    • 4-Methoxyphenol

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel.

  • Procedure:

    • To a 100 mL round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv.), potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.), and anhydrous DMF (30 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (2.57 g, 11 mmol, 1.1 equiv.) to the mixture.

    • Attach a condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and pour it into 100 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product as a white solid.

N-Alkylation of Amines and Heterocycles

Connecting the Boc-piperidine unit to a nitrogen atom is fundamental in building analogs of bioactive compounds like antihistamines and antipsychotics.[4] The principle is similar to O-alkylation, but the nucleophilicity of amines and the potential for over-alkylation require careful control of conditions.

Causality and Mechanistic Insight: A non-nucleophilic base is often used to scavenge the HCl produced during the reaction without competing with the primary nucleophile. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For less nucleophilic amines, such as those in nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles), a stronger base like sodium hydride (NaH) may be necessary to generate the corresponding anion.[7]

Protocol 1.2: Synthesis of tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

  • Materials:

    • This compound

    • Pyrazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Caution: NaH reacts violently with water. Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a flame-dried, three-neck flask under an inert atmosphere, add pyrazole (0.68 g, 10 mmol, 1.0 equiv.) and anhydrous THF (40 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (0.44 g, 11 mmol, 1.1 equiv. of 60% dispersion) portion-wise. Effervescence (H₂ gas) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

    • Re-cool the mixture to 0 °C and add a solution of this compound (2.34 g, 10 mmol, 1.0 equiv.) in anhydrous THF (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

    • Extract the mixture with EtOAc (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to afford the product.

Section 2: Synthesis of Key Piperidine Intermediates

The chloromethyl group can be readily converted into other functional groups, transforming the starting material into different, equally valuable intermediates. A prime example is the synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[8]

Azide Formation and Subsequent Reduction

A robust and common method for introducing a primary amine is through a two-step sequence: SN2 displacement of the chloride with sodium azide, followed by reduction of the resulting azide.

Causality and Mechanistic Insight: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. The resulting alkyl azide is a stable intermediate that is relatively safe to handle in solution. It can be reduced to the primary amine by several methods. Catalytic hydrogenation (H₂ gas with a palladium catalyst) is a clean and efficient method. Alternatively, chemical reducing agents like lithium aluminum hydride (LAH) or triphenylphosphine (the Staudinger reaction) can be used.

Azide_Reduction BocPipCl Boc-Pip-CH₂Cl BocPipAzide Boc-Pip-CH₂N₃ BocPipCl->BocPipAzide SN2 Displacement NaN3 NaN₃ NaN3->BocPipAzide BocPipAmine Boc-Pip-CH₂NH₂ BocPipAzide->BocPipAmine Reduction Reducer Reduction (e.g., H₂, Pd/C) Reducer->BocPipAmine Suzuki_Workflow BocPipCl Boc-Pip-CH₂Cl Intermediate Boc-Pip-CH₂-Nu-Ar(X) BocPipCl->Intermediate SN2 Reaction Nucleophile Aryl Halide with Nucleophilic Handle (e.g., 4-bromophenol) Nucleophile->Intermediate Product Boc-Pip-CH₂-Nu-Ar-R Intermediate->Product Suzuki Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Multi-step synthesis involving Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts. [9][10][11][12][13]The Boc-piperidine building block can be incorporated by first reacting it with a molecule containing both a nucleophile and a terminal alkyne.

Protocol 3.1: Alkylation of a Terminal Alkyne

This protocol demonstrates the synthesis of a key intermediate for subsequent Sonogashira coupling.

  • Materials:

    • This compound

    • Ethynylbenzene

    • n-Butyllithium (n-BuLi) in hexanes

    • THF, anhydrous

    • HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) - Caution: HMPA is a carcinogen.

    • Saturated aqueous NH₄Cl

  • Procedure:

    • Caution: n-BuLi is pyrophoric. HMPA is a carcinogen; use DMPU as a safer alternative if possible. Perform under an inert atmosphere.

    • To a flame-dried flask under argon, add ethynylbenzene (1.02 g, 10 mmol, 1.0 equiv.) and anhydrous THF (50 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 equiv.) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add HMPA or DMPU (2.1 g, 12 mmol, 1.2 equiv.) to the solution.

    • Add a solution of this compound (2.34 g, 10 mmol, 1.0 equiv.) in THF (10 mL).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield tert-butyl 4-(3-phenylprop-2-yn-1-yl)piperidine-1-carboxylate. This product now contains the Boc-piperidine scaffold attached to an alkyne, which can be further functionalized.

Section 4: Construction of Spirocyclic Systems

Spiropiperidines, where a second ring is fused at a single carbon atom of the piperidine, are of increasing interest in drug discovery for their conformational rigidity and three-dimensional complexity. [14][15]this compound is an excellent starting point for constructing 4-spiropiperidines.

Conceptual Strategy: The general approach involves an intramolecular cyclization. This can be achieved by first performing an SN2 reaction with a bifunctional nucleophile, where one part attaches to the chloromethyl group and the other part is poised to form the second ring through a subsequent reaction.

Protocol 4.1: Synthesis of a Spiro-oxazolidinone Precursor

This protocol outlines the initial alkylation step towards a spirocyclic system. [16]

  • Materials:

    • This compound

    • 2-Oxazolidinone

    • Sodium hydride (NaH), 60% dispersion

    • DMF, anhydrous

  • Procedure:

    • Caution: NaH reacts violently with water. Perform under an inert atmosphere.

    • To a flame-dried flask under argon, add 2-oxazolidinone (0.87 g, 10 mmol, 1.0 equiv.) and anhydrous DMF (30 mL).

    • Cool to 0 °C and add NaH (0.44 g, 11 mmol, 1.1 equiv. of 60% dispersion) portion-wise.

    • Stir at room temperature for 1 hour until gas evolution ceases.

    • Add this compound (2.34 g, 10 mmol, 1.0 equiv.) and heat the mixture to 70 °C overnight.

    • Cool, quench with water, extract with ethyl acetate, and purify by chromatography. The resulting product, tert-butyl 4-((2-oxooxazolidin-3-yl)methyl)piperidine-1-carboxylate, is a precursor that can undergo further transformations to complete the spirocycle.

Safety and Handling

  • This compound: This compound is an alkylating agent and should be handled with care. It may cause skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Many protocols described herein use hazardous materials such as sodium hydride, sodium azide, and strong bases. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This compound is a remarkably versatile and valuable reagent in pharmaceutical synthesis. Its robust reactivity, primarily through SN2 displacement, allows for its incorporation into a vast range of molecular frameworks. Furthermore, its ability to be converted into other key intermediates, such as the corresponding amine or alkyne, opens up possibilities for more complex transformations including palladium-catalyzed cross-coupling and the construction of novel spirocyclic systems. The protocols and strategies outlined in this guide serve as a foundation for researchers and scientists to effectively utilize this building block in the pursuit of new therapeutic agents.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Huard, K., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Asiri, A. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Griggs, S. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cundari, T. R., et al. (2022). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics (ACS Publications). [Link]

  • Smith, A. M. R., et al. (2017). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. [Link]

  • Chen, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Kavelaars, A. D., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

  • Ruda, G. F., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. PubChem. [Link]

  • Wang, Y., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • The Royal Society of Chemistry. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • Mowbray, C. E., et al. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry (ACS Publications). [Link]

  • ResearchGate. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. [Link]

  • Google Patents. (2020). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2014). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. NIH. [Link]

  • Amato, J. S., et al. (2005). Synthesis of 1-tert-Butyl-4-chloropiperidine: Generation of an N-tert-Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. OUCI. [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

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  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

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  • ResearchGate. (2013). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

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Application Note & Protocols: The Strategic Incorporation of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of targeted therapeutics, kinase inhibitors represent a pillar of precision medicine. The efficacy and pharmacokinetic profile of these small molecules are profoundly influenced by their three-dimensional architecture. The piperidine ring, a saturated heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry, prized for its ability to confer favorable properties such as improved solubility, metabolic stability, and precise spatial orientation of pharmacophoric elements.[1][2][3] This guide focuses on a highly versatile and strategic building block: tert-butyl 4-(chloromethyl)piperidine-1-carboxylate . We will dissect its role, explain the causality behind its application, and provide robust, field-proven protocols for its use in the synthesis of advanced kinase inhibitor frameworks.

The Rationale: Deconstructing the Building Block

The utility of this compound stems from the distinct and complementary functions of its three components. Understanding this trifecta is key to leveraging its full synthetic potential.

  • The Piperidine Scaffold: This non-planar, six-membered ring acts as a rigid, three-dimensional linker. Its introduction into a flat, aromatic kinase inhibitor core can disrupt planarity, which often enhances binding affinity by enabling interactions with deeper, less-conserved pockets of the ATP-binding site.[4] Furthermore, the piperidine nitrogen can serve as a hydrogen bond acceptor or be protonated at physiological pH, significantly improving the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.[1][4]

  • The Electrophilic Chloromethyl Group: This functional group is a moderately reactive alkylating agent. It serves as the primary reactive handle for covalently attaching the entire piperidine moiety to a nucleophilic site on the kinase inhibitor's core structure, most commonly a phenol or a heterocyclic amine.

  • The Tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a crucial element for strategic, multi-step syntheses. It deactivates the piperidine nitrogen, rendering it non-nucleophilic and preventing self-reaction or interference during the initial alkylation step. Its key advantage is its stability to a wide range of reaction conditions (e.g., basic, nucleophilic) while being readily and cleanly removable under acidic conditions, unmasking the nitrogen for subsequent functionalization.

The logical flow of a synthesis utilizing this reagent is therefore a two-stage process: initial attachment via the chloromethyl group, followed by deprotection and further elaboration at the piperidine nitrogen.

G cluster_0 Core Synthetic Strategy cluster_1 Stage 1: Alkylation cluster_2 Stage 2: Deprotection & Functionalization reagent This compound step1 Coupling Reaction (e.g., Williamson Ether Synthesis) reagent->step1 core Kinase Inhibitor Core (with Nucleophile, e.g., Ar-OH) core->step1 product1 Boc-Protected Intermediate step1->product1 step2 Acidic Deprotection (e.g., TFA, HCl) product1->step2 product2 Free Piperidine Intermediate step2->product2 step3 Further Reaction (e.g., Acylation) product2->step3 final Final Kinase Inhibitor step3->final

Caption: Core two-stage synthetic strategy using the title reagent.

Core Application Protocol: Alkylation of Phenolic Scaffolds

The most prevalent application of this reagent is the formation of an ether linkage with a phenolic hydroxyl group on a heterocyclic core, a common feature in many kinase inhibitors. This reaction is a variation of the Williamson ether synthesis.

Principle: A moderately strong base is used to deprotonate the phenol, generating a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the chloromethyl group in an SN2 reaction, displacing the chloride and forming the C-O bond. The choice of base is critical; while strong bases like sodium hydride (NaH) can be used, milder bases like potassium or cesium carbonate are often preferred to avoid side reactions with other sensitive functional groups on the complex kinase inhibitor core. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

Experimental Protocol: General Procedure for Phenol Alkylation

This protocol describes a general, robust procedure that can be adapted for various phenolic substrates.

ReagentM.W.EquivalentsSample Amount
Phenolic Core (Substrate)-1.01.0 mmol
This compound247.751.21.2 mmol (297 mg)
Cesium Carbonate (Cs₂CO₃)325.822.02.0 mmol (652 mg)
N,N-Dimethylformamide (DMF)--10 mL

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic core (1.0 mmol) and cesium carbonate (2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the suspension for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon). Add this compound (1.2 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the phenolic substrate and should be determined by preliminary small-scale experiments.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Causality Note: This step quenches the reaction and transfers the desired organic product into an immiscible solvent, leaving inorganic salts (like cesium chloride) in the aqueous phase.

  • Purification (Aqueous Wash): Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality Note: The water washes remove residual DMF, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Boc-protected intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Subsequent Transformations: Deprotection and Final-Stage Functionalization

Once the piperidine moiety is installed, the Boc group is removed to reveal the secondary amine, which serves as a versatile handle for introducing additional functionality. This is particularly relevant in the synthesis of covalent kinase inhibitors, where an electrophilic "warhead" is attached to the piperidine nitrogen.

Protocol: Boc Group Deprotection
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5 mL, ~10 equivalents relative to solvent volume) dropwise at 0 °C (ice bath).

    • Causality Note: TFA is a strong acid that readily cleaves the acid-labile Boc group. The byproducts, isobutylene and carbon dioxide, are volatile gases, leading to a clean reaction. Using an excess ensures complete and rapid deprotection.

  • Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as a TFA salt. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dry over Na₂SO₄, and concentrate.

Case Study Application: Conceptual Synthesis of Ibrutinib

Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell cancers.[5] Its structure features a piperidine ring that is acylated with an acryloyl group, which acts as a Michael acceptor to form a covalent bond with a cysteine residue in the BTK active site. The synthesis illustrates the power of the two-stage strategy.

G cluster_0 Conceptual Ibrutinib Synthesis Workflow start Pyrazolopyrimidine Core + Chiral Piperidine Precursor* step1 Coupling/ Cyclization start->step1 product1 (R)-3-(4-phenoxyphenyl)-1- (piperidin-3-yl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine (Deprotected Intermediate) step1->product1 step2 Acylation with Acryloyl Chloride product1->step2 final Ibrutinib (Final Covalent Inhibitor) step2->final note *Note: Industrial syntheses use chiral precursors. This illustrates the final acylation step on the free piperidine.

Caption: Final acylation step in the synthesis of Ibrutinib.

After obtaining the deprotected piperidine intermediate, the final step involves acylation.[6][7] This is typically achieved by reacting the free secondary amine with acryloyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. This step installs the crucial covalent warhead, completing the synthesis of the active pharmaceutical ingredient.

Troubleshooting and Safety Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Alkylation 1. Incomplete deprotonation of the phenol.2. Low reactivity of the substrate.3. Steric hindrance.1. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH).2. Increase reaction temperature and/or time.3. Use a more polar aprotic solvent like DMF or DMSO.
Side Product Formation 1. N-alkylation or O-alkylation at undesired positions.2. Elimination of HCl from the reagent.1. Ensure other nucleophilic sites are protected.2. Use milder conditions (lower temperature, weaker base).
Incomplete Boc Deprotection 1. Insufficient acid or reaction time.2. Acid scavenged by other basic groups.1. Increase the amount of TFA or switch to 4M HCl in dioxane.2. Increase reaction time and monitor carefully by HPLC/MS.

Safety:

  • This compound is an alkylating agent and should be handled as a potential irritant and sensitizer. Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Work in a fume hood and wear acid-resistant gloves and face protection.

  • Cesium Carbonate and Sodium Hydride are strong bases. NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere.

Conclusion

This compound is more than just a reagent; it is a strategic tool for medicinal chemists. Its well-defined, three-part structure allows for the reliable and sequential introduction of a versatile piperidine scaffold into kinase inhibitor frameworks. By providing a means to enhance potency, solubility, and pharmacokinetic properties, while also offering a site for late-stage functionalization, this building block continues to be a cornerstone in the rational design and synthesis of next-generation targeted therapies.

References

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. (n.d.). PubMed. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1985). Journal of Medicinal Chemistry. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1985). PubMed. [Link]

  • Synthesis method of ibrutinib. (2020).
  • Synthesis method of ibrutinib. (2015).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]

  • Synthesis of [13C6]‐Ibrutinib. (2021). ResearchGate. [Link]

  • Process for making ibrutinib. (2023).

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Application Notes & Protocols: Strategic Coupling Reactions with tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Chloromethyl)piperidine Scaffold

In the landscape of modern drug discovery and development, the piperidine ring is a privileged scaffold, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate stands out as a particularly versatile and valuable building block.[1][2] Its structure combines the beneficial piperidine core, a protective tert-butoxycarbonyl (Boc) group that masks the ring nitrogen's reactivity, and a reactive C(sp³)-hybridized chloromethyl group. This terminal chloride serves as an electrophilic handle for a variety of bond-forming reactions, enabling the facile introduction of the piperidine moiety into complex molecular architectures.

This guide provides an in-depth exploration of the key coupling reactions involving this reagent. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-tested protocols and troubleshooting insights to empower researchers in medicinal chemistry and process development. The focus will be on robust and scalable transformations, including nucleophilic substitutions for heteroatom bond formation (C-N, C-O, C-S) and modern cross-coupling strategies for the more challenging construction of carbon-carbon bonds.

Heteroatom Alkylation: Foundational C-N, C-O, and C-S Bond Formation

The most direct application of this compound is as an alkylating agent in SN2 reactions. The primary alkyl chloride, while less reactive than its bromide or iodide counterparts, offers a good balance of stability and reactivity, making it ideal for controlled alkylation of various nucleophiles.

C-N Bond Formation (N-Alkylation)

The formation of a new carbon-nitrogen bond is arguably the most frequent application of this reagent, used to connect the piperidine scaffold to amines, amides, and other nitrogen nucleophiles.

Mechanistic Rationale: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the nitrogen nucleophile (if it is a primary or secondary amine/amide), increasing its nucleophilicity. The choice of base is critical: inorganic bases like potassium or cesium carbonate are effective for many amines in polar aprotic solvents, while stronger bases like sodium hydride may be needed for less nucleophilic substrates such as amides or certain heterocycles. For sensitive substrates prone to side reactions, sterically hindered non-nucleophilic bases can be employed.[3]

Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine Nucleophile in Anhydrous Solvent prep_base Add Base (e.g., K₂CO₃, Cs₂CO₃) prep_amine->prep_base add_reagent Add tert-Butyl 4-(chloromethyl) piperidine-1-carboxylate prep_base->add_reagent heat Heat Reaction (e.g., 60-100 °C) add_reagent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Pure Product G cat Active Catalyst [M(0)] oa Oxidative Addition cat->oa complex1 R¹-M(II)-X oa->complex1 re Reductive Elimination re->cat Catalyst Regeneration product R¹-R² (Product) re->product tm Transmetalation complex2 R¹-M(II)-R² tm->complex2 complex1->tm complex2->re r1x R¹-X (Alkyl Chloride) r1x->oa r2by2 R²-B(OR)₂ (Boronic Ester) r2by2->tm base Base base->tm

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques should be used where specified.

Protocol 4.1: General Procedure for N-Alkylation with a Secondary Amine
  • Reactants: this compound (1.0 eq.), secondary amine (e.g., morpholine, 1.1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Anhydrous acetonitrile (ACN) or dimethylformamide (DMF), ~0.2 M concentration.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.1 mmol), anhydrous K₂CO₃ (2.0 mmol), and anhydrous ACN (5 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 mmol, 233.7 mg).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloride is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil/solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product. [4]

Protocol 4.2: General Procedure for O-Alkylation of a Phenol
  • Reactants: this compound (1.0 eq.), phenol (1.0 eq.), anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Solvent: Anhydrous dimethylformamide (DMF), ~0.2 M concentration.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 mmol) and anhydrous DMF (5 mL).

  • Add cesium carbonate (1.5 mmol) and stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 mmol, 233.7 mg) in DMF (1 mL).

  • Heat the mixture to 90 °C and stir until TLC or LC-MS indicates complete consumption of the starting materials (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into water (25 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired aryl ether.

Protocol 4.3: Representative Suzuki-Miyaura C(sp³)-C(sp²) Coupling

This protocol is adapted from modern methodologies and requires specialized catalysts and inert atmosphere techniques.

  • Reactants: this compound (1.0 eq.), arylboronic acid pinacol ester (1.5 eq.), nickel(II) chloride-glyme complex (NiCl₂·glyme, 10 mol%), bathophenanthroline ligand (10 mol%), potassium methoxide (KOMe, 2.5 eq.).

  • Solvent: Anhydrous 1,4-dioxane.

Procedure:

  • Inside a nitrogen-filled glovebox, add NiCl₂·glyme (0.1 mmol), bathophenanthroline (0.1 mmol), and potassium methoxide (2.5 mmol) to a dry reaction vial equipped with a stir bar.

  • Add the arylboronic acid pinacol ester (1.5 mmol) followed by anhydrous 1,4-dioxane (5 mL).

  • Add this compound (1.0 mmol, 233.7 mg).

  • Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor by taking aliquots (quenched with water/EtOAc) for GC-MS or LC-MS analysis.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to isolate the C-C coupled product.

References

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society.

  • Lu, Z., Wilsily, A., & Fu, G. C. (2011). Stereoconvergent Amine-Directed Alkyl-Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society.

  • Semantic Scholar. (n.d.). Alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl chlorides. Retrieved from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from

  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Minnesota.

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from

  • Wang, Z., Yin, H., & Fu, G. C. (2018). Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature.

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature.

  • ResearchGate. (n.d.). Coupling Reaction Between sp3-Carbon Centers. Retrieved from

  • Sevov, C. S., et al. (2022). Electroreductive C(sp3)–C(sp3) Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Song, G., et al. (2016). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. New Journal of Chemistry.

  • Liu, W., et al. (2020). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • ResearchGate. (n.d.). Sonogashira coupling of alkyl halides. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Shields, J. D., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters.

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. McMaster University.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Incerpi, S., et al. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Retrieved from

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.

  • Mowry, D. T. (1948). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of the American Chemical Society.

  • ChemScene. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Retrieved from

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Application Notes & Protocols: A Scientist's Guide to the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine heterocycle is a cornerstone structural motif in modern pharmacology, integral to the design of countless therapeutic agents.[1] N-substituted piperidines, in particular, represent a critical subclass, where the substituent on the ring nitrogen dictates molecular properties and biological activity.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing these vital compounds. We will dissect the mechanistic underpinnings and provide detailed, field-tested protocols for three major synthetic strategies: Reductive Amination, Nucleophilic Substitution (N-Alkylation), and Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, actionable experimental procedures.

Introduction: The Central Role of N-Substituted Piperidines

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals and bioactive natural products.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The nitrogen atom's substituent (the N-substituent) is a key handle for chemists to modulate a molecule's potency, selectivity, and pharmacokinetic properties (ADME). Consequently, the development of robust and versatile methods for installing these substituents is a critical task in organic and medicinal chemistry.[1][4] This guide moves beyond a simple listing of reactions to explain the causality behind procedural choices, ensuring that the protocols are not just followed, but understood.

Section 1: Foundational Synthetic Strategies & Protocols

The choice of synthetic route to an N-substituted piperidine is governed by the nature of the desired substituent (alkyl, aryl, etc.), the availability of starting materials, and functional group tolerance. We will explore the three most powerful and widely used approaches.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and frequently employed method for C-N bond formation in the pharmaceutical industry.[4][5] It involves the reaction of piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the target N-substituted piperidine.

Mechanism & Rationale: The process is typically a one-pot reaction. The initial condensation of the amine and carbonyl compound is often catalyzed by mild acid. The success of the one-pot method hinges on using a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its remarkable selectivity, mildness, and broad functional group tolerance.[6][8] Unlike the more powerful sodium borohydride (NaBH₄), STAB will not readily reduce aldehydes and ketones at neutral pH, minimizing the formation of alcohol byproducts.[6][9]

This protocol details the synthesis of N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

  • Piperidine (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equiv). Dissolve it in DCE or DCM to a concentration of approximately 0.5 M.

  • Imine Formation: Add benzaldehyde (1.05 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Rationale: STAB can react with atmospheric moisture; portion-wise addition helps control the reaction rate and any potential effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Rationale: This step neutralizes the acetic acid byproduct from STAB and quenches any unreacted reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Nucleophilic Substitution: Classic N-Alkylation

Direct N-alkylation is a straightforward method for attaching alkyl groups to the piperidine nitrogen. The reaction involves treating piperidine, which acts as a nucleophile, with an electrophilic alkyl halide (e.g., R-Br, R-I) or sulfonate (e.g., R-OTs).[10]

Mechanism & Rationale: This is a classic SN2 reaction. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The reaction is often performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[11] Rationale: The initial reaction produces a hydrohalic acid (e.g., HBr), which protonates the starting piperidine, rendering it non-nucleophilic. The added base neutralizes this acid, allowing the reaction to proceed to completion.[11]

Materials:

  • Piperidine (1.0 equiv)

  • Ethyl bromide or Ethyl iodide (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine piperidine (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in acetonitrile to a concentration of 0.5-1.0 M.

  • Alkylation: Add the ethyl halide (1.1 equiv) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS. Rationale: Heating increases the rate of the SN2 reaction.

  • Work-up:

    • Cool the reaction to room temperature and filter off the solid K₂CO₃ and potassium halide salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

    • Partition the residue between diethyl ether and water.

    • Separate the layers, and extract the aqueous phase once more with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-ethylpiperidine can be purified by distillation if necessary.

Buchwald-Hartwig Amination: A Modern Approach to N-Arylation

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the undisputed modern method of choice.[12][13] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds under conditions that tolerate a vast array of functional groups, a significant advantage over classical methods like nucleophilic aromatic substitution.[13]

Mechanism & Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[13]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The N-aryl piperidine product is formed via reductive elimination, regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand for the palladium catalyst is critical for success. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are often required to facilitate the key reductive elimination step.[12]

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. Rationale: The Pd(0) catalyst is oxygen-sensitive.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv), XantPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 4-bromoanisole (1.0 equiv) and piperidine (1.2 equiv) to the tube, followed by anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl piperidine.[14]

Section 2: Data Summary & Visualization

Quantitative Data Summary

The following table provides representative conditions for the methods described. Yields are highly substrate-dependent.

MethodPiperidine SubstrateElectrophile/CarbonylKey Reagent/CatalystSolventTemp. (°C)Typical Yield (%)
Reductive AminationPiperidineBenzaldehydeNaBH(OAc)₃DCERT>90
Reductive AminationPiperidineCyclohexanoneNaBH(OAc)₃DCMRT85-95
N-AlkylationPiperidineEthyl IodideK₂CO₃CH₃CN6080-90
N-AlkylationPiperidineBenzyl BromideK₂CO₃DMFRT>90
Buchwald-HartwigPiperidine4-BromoanisolePd(OAc)₂/XantPhosToluene11085-95
Buchwald-HartwigPiperidine2-ChloropyridinePd₂(dba)₃/RuPhosDioxane10075-85
Diagrams of Mechanisms and Workflows

Reductive_Amination cluster_1 Iminium Formation cluster_2 Reduction Piperidine Piperidine Iminium_Ion Iminium_Ion Piperidine->Iminium_Ion + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Iminium_Ion Product N-Substituted Piperidine Iminium_Ion->Product Reduction STAB NaBH(OAc)3 STAB->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)-X L2 Pd0->PdII_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)-NHR2] L2 PdII_Complex->Amine_Coord + Piperidine Amide_Complex Ar-Pd(II)-NR2 L2 Amine_Coord->Amide_Complex - Base-H+ Amide_Complex->Pd0 Reductive Elimination (+ Ar-Piperidine)

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental_Workflow A 1. Reaction Setup (Reagents + Solvent) B 2. Reaction (Stirring, Heating) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Incomplete D 4. Quench / Work-up (Aqueous Wash) C->D Complete E 5. Extraction (Separatory Funnel) D->E F 6. Drying & Concentration (Na2SO4, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Sources

Application Notes: Strategic Use of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate for Diversified Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogenous heterocycle is a ubiquitous structural motif found in over one hundred commercially available drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[3][4] Its prevalence is due to a combination of favorable properties: the non-planar, three-dimensional structure allows for precise spatial orientation of functional groups, while the nitrogen atom can serve as a key hydrogen bond acceptor or a point for modulating physicochemical properties like solubility and basicity.[5][6]

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate has emerged as a cornerstone building block for chemists seeking to leverage these advantages. Its design is a masterclass in synthetic strategy:

  • The Piperidine Core: Provides the desirable 3D scaffold.[7][8][9]

  • The Chloromethyl Group: A reactive electrophilic "handle" at the 4-position, primed for facile coupling with a vast array of nucleophiles.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protector of the piperidine nitrogen.[10] This is critical as it renders the nitrogen non-nucleophilic, preventing self-reaction and directing reactivity exclusively to the chloromethyl group.[11][12] Its straightforward removal post-coupling unlocks the nitrogen for a second stage of diversification.[13][14]

This guide provides an in-depth exploration of the application of this versatile reagent in the synthesis of compound libraries, complete with detailed protocols and strategic insights.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

PropertyValueReference
IUPAC Name This compound[15]
Synonyms 1-Boc-4-(chloromethyl)piperidine[15]
CAS Number 479057-79-9[15]
Molecular Formula C₁₁H₂₀ClNO₂[15]
Molecular Weight 233.73 g/mol [15]
Appearance White to off-white solid or oil
Storage Store at 2-8°C, keep dry

Safety & Handling:

This compound is an alkylating agent and should be handled with appropriate care.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Engineering Controls: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[19][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[18]

Core Application: Library Synthesis via Nucleophilic Substitution

The primary utility of this building block is its reaction with nucleophiles in a classic Sₙ2 displacement. A diverse library can be rapidly assembled by coupling this single piperidine synthon with a collection of varied nucleophilic cores (e.g., phenols, anilines, thiols, heterocycles).

General Reaction Workflow

The overall strategy involves a modular, two-stage diversification approach. The first stage involves coupling the building block, and the second, optional stage involves deprotection and subsequent functionalization of the piperidine nitrogen.

G cluster_0 Stage 1: Core Diversification cluster_1 Stage 2: Scaffold Diversification (Optional) Core Diverse Nucleophiles (Phenols, Anilines, etc.) Coupled Boc-Protected Piperidine Library Core->Coupled Base, Solvent (Sₙ2 Alkylation) Reagent tert-Butyl 4-(chloromethyl) piperidine-1-carboxylate Reagent->Coupled Deprotected Deprotected Piperidine Library Coupled->Deprotected Acidic Deprotection (e.g., TFA/DCM) Final Final Diversified Compound Library Deprotected->Final Coupling or Reductive Amination Diversifiers Diversification Reagents (Acyl Chlorides, Aldehydes) Diversifiers->Final

General workflow for two-stage library synthesis.

Experimental Protocols

Protocol 1: O-Alkylation of Phenols

This protocol is a robust method for synthesizing aryl ethers, a common motif in pharmacologically active compounds.[21]

Reaction Scheme: Ar-OH + Cl-CH₂-(Boc-Piperidine) → Ar-O-CH₂-(Boc-Piperidine)

Step-by-Step Procedure:

  • Preparation: To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.2 M), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Electrophile: Add a solution of this compound (1.1 eq) in the same solvent. For enhanced reactivity, a catalytic amount of sodium iodide (NaI, 0.1 eq) can be added to generate the more reactive iodo-intermediate in situ.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines and Heterocycles

This method is used to connect the piperidine scaffold to anilines, secondary amines, or nitrogen-containing heterocycles like indoles or carbazoles.

Reaction Scheme: R₂N-H + Cl-CH₂-(Boc-Piperidine) → R₂N-CH₂-(Boc-Piperidine)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amine or heterocycle (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Note: A strong base is required to deprotonate less acidic N-H bonds. NaH is effective, but care must be taken due to hydrogen gas evolution. For more sensitive substrates, a weaker base like K₂CO₃ at higher temperatures may suffice.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (50-70 °C) may be required for less reactive nucleophiles. Monitor by TLC or LC-MS.

  • Work-up & Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3x). The subsequent purification follows the steps outlined in Protocol 1.

Protocol 3: C-Alkylation of Active Methylene Compounds

This advanced protocol allows for the formation of C-C bonds, coupling the piperidine scaffold to carbon-based nucleophiles like enolates derived from β-ketoesters or malonates.[22][23]

Reaction Scheme: (EtO₂C)₂CH₂ + Cl-CH₂-(Boc-Piperidine) → (EtO₂C)₂CH-CH₂-(Boc-Piperidine)

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 eq) to absolute ethanol (approx. 0.5 M).[23] Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 1 hour.

  • Addition of Electrophile: Add this compound (1.0 eq) to the enolate solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and purify by flash chromatography.

Reaction TypeTypical NucleophileRecommended BaseSolventTypical YieldsKey Considerations
O-Alkylation Phenols, AlcoholsK₂CO₃, Cs₂CO₃DMF, MeCN70-95%Catalytic NaI can accelerate the reaction.
N-Alkylation Anilines, IndolesNaH, K₂CO₃DMF, THF50-85%Requires anhydrous conditions with strong bases like NaH.
S-Alkylation Thiols, ThiophenolsK₂CO₃, Et₃NEtOH, DMF80-98%Thiolates are excellent nucleophiles; reactions are often fast at RT.
C-Alkylation Malonates, β-KetoestersNaH, NaOEt, LDATHF, EtOH45-75%Requires strong bases and careful control of stoichiometry to avoid dialkylation.[22]

Downstream Processing: Boc Deprotection and Secondary Diversification

The true power of using a Boc-protected building block is the ability to easily unmask the piperidine nitrogen for a second round of library synthesis.[11][12]

Protocol 4: Standard Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.[10][13][14][24]

Reaction Scheme: R-CH₂-(Boc-Piperidine) → R-CH₂-(Piperidine)·TFA Salt

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected piperidine substrate (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Mechanistic Insight: The acid protonates the carbamate, leading to the elimination of gaseous isobutylene and carbon dioxide, driving the reaction to completion.[13][14]

  • Reaction Conditions: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor deprotection by LC-MS until no starting material remains.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The product is typically obtained as a TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Secondary Diversification Workflow

The newly liberated secondary amine is a versatile handle for creating amides, sulfonamides, or for undergoing reductive amination, exponentially increasing the structural diversity of the library from a single set of Stage 1 products.

G cluster_0 Diversification Pathways cluster_1 Resulting Scaffolds start Deprotected Piperidine (Free Amine) Acyl R-COCl / Base start->Acyl Sulfonyl R-SO₂Cl / Base start->Sulfonyl Reductive R-CHO / NaBH(OAc)₃ start->Reductive Amide Amide Library Acyl->Amide Sulfonamide Sulfonamide Library Sulfonyl->Sulfonamide SubstAmine Tertiary Amine Library Reductive->SubstAmine

Secondary diversification of the piperidine scaffold.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry and drug discovery. Its strategic design, combining a privileged scaffold with an orthogonal protecting group strategy, enables the efficient, multi-stage synthesis of structurally diverse and three-dimensional compound libraries. The protocols outlined herein provide a robust framework for researchers to rapidly generate novel chemical matter, accelerating the identification of new therapeutic leads.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Lyubchyk, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7168. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Serafin, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116849. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1624. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1624. [Link]

  • MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Maryland. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). LSXcellence. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). LabTAG. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2823-2827. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017). ResearchGate. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]

  • Lv, C., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(24), 5709. [Link]

  • Zhang, T., et al. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 186, 012048. [Link]

  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3122. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. This key intermediate is frequently prepared by the chlorination of its corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. While seemingly straightforward, this reaction is prone to challenges affecting both yield and purity. This document provides a troubleshooting framework in a question-and-answer format to address common issues encountered in the laboratory.

Core Synthesis Overview: Chlorination of a Primary Alcohol

The primary transformation involves the conversion of a primary alcohol to an alkyl chloride. The most common and cost-effective method utilizes thionyl chloride (SOCl₂).

G SM tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Starting Material) Product This compound (Target Product) SM->Product  Chlorination Reaction Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Product

Caption: General workflow for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is the most frequent issue. It can typically be traced back to reagent quality, reaction conditions, or work-up procedures.

A1.1: Reagent and Solvent Quality

  • The Problem: Thionyl chloride is highly reactive with water. Any moisture in the starting material, solvent, or glassware will consume the reagent, forming sulfur dioxide and HCl gas, thus reducing the amount available for the primary reaction.[1]

  • Troubleshooting Steps:

    • Use Fresh Reagent: Use a freshly opened bottle of thionyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. If the starting alcohol has been stored for a long time, consider drying it under a high vacuum for several hours before use.

A1.2: Reaction Temperature Control

  • The Problem: The reaction is exothermic. Adding thionyl chloride too quickly to the alcohol solution can cause a rapid temperature increase, leading to the formation of undesired side products and potential decomposition of the starting material or product. Conversely, if the reaction is run at too low a temperature, the rate may be impractically slow, resulting in an incomplete reaction.

  • Troubleshooting Steps:

    • Controlled Addition: Dissolve the starting alcohol in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM) and cool the solution to 0°C in an ice bath. Add the thionyl chloride dropwise via a syringe or an addition funnel over 15-30 minutes to maintain the internal temperature below 5-10°C.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 2-16 hours).

A1.3: Inefficient Work-up and Extraction

  • The Problem: The product is an organic-soluble compound. Significant loss can occur during the aqueous work-up if the pH is not controlled or if the extraction is not performed thoroughly.

  • Troubleshooting Steps:

    • Careful Quenching: The reaction mixture will be acidic due to excess SOCl₂ and generated HCl. Quench the reaction by slowly and carefully pouring it into a cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃). This must be done slowly to control the vigorous gas evolution (CO₂ and SO₂).

    • Thorough Extraction: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like DCM or Ethyl Acetate to ensure complete recovery of the product.

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water before drying with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Purity issues often arise from incomplete reactions, side reactions promoted by acidic conditions, or thermal instability.

A2.1: Unreacted Starting Material

  • Diagnosis: A spot corresponding to the starting alcohol is visible on the TLC plate after the reaction is deemed complete. In the ¹H NMR spectrum, the characteristic peak for the -CH₂OH group of the starting material will be present.

  • The Cause: Insufficient chlorinating agent or incomplete reaction.

  • Preventative Measures:

    • Stoichiometry: Use a slight excess of thionyl chloride. A common range is 1.1 to 1.5 equivalents. See the table below for a sample calculation.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible. A typical eluent system is 30-50% Ethyl Acetate in Hexanes.

ReagentMW ( g/mol )EquivalentsAmount (for 10g SM)
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate215.291.010.0 g
Thionyl Chloride (SOCl₂)118.971.24.4 mL (d=1.64)
Dichloromethane (DCM)--100 mL

A2.2: Boc-Group Deprotection

  • Diagnosis: Appearance of signals in the ¹H NMR spectrum corresponding to the unprotected piperidine ring, or the presence of a more polar spot on TLC that streaks.

  • The Cause: The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids.[2] The reaction generates HCl as a byproduct, which can cleave the Boc group.[1]

  • Preventative Measures:

    • Include a Base: Add a non-nucleophilic base, such as pyridine (1.5-2.0 equivalents), to the reaction mixture. The pyridine acts as a scavenger for the generated HCl, preventing Boc deprotection.[2] It also influences the reaction mechanism (see Mechanistic Insights below).

    • Milder Reagents: If Boc deprotection remains a persistent issue, consider alternative, milder chlorinating systems such as the Appel reaction (triphenylphosphine and carbon tetrachloride).[3]

A2.3: Formation of Elimination or Dimeric Byproducts

  • Diagnosis: Mass spectrometry data showing unexpected molecular weights, or complex, difficult-to-interpret signals in the NMR spectrum.

  • The Cause: Under harsh conditions (e.g., high temperatures), elimination reactions can occur to form an alkene. Alternatively, the unprotected amine (from Boc cleavage) can react with the product to form dimers.

  • Preventative Measures:

    • Strict Temperature Control: As mentioned, maintain a low temperature during reagent addition and avoid heating the reaction unless absolutely necessary to drive it to completion.

    • Use of a Base: The inclusion of pyridine helps to prevent the formation of the free amine, thereby inhibiting dimerization pathways.

Mechanistic Insights: The Role of Thionyl Chloride and Pyridine

The reaction of an alcohol with thionyl chloride can proceed through different mechanisms, which influences the outcome.[4]

  • Without Pyridine (Sₙi Mechanism): The alcohol first attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse in a mechanism known as Sₙi (Substitution Nucleophilic internal), where the chloride is delivered from the chlorosulfite itself. This proceeds with retention of configuration.[2][5]

  • With Pyridine (Sₙ2 Mechanism): When pyridine is present, it reacts with the alkyl chlorosulfite intermediate. The chloride ion that was initially expelled is now a free nucleophile, which attacks the carbon center in a classic Sₙ2 reaction, leading to inversion of configuration.[5][6] For the synthesis of this compound, which is achiral, the stereochemical outcome is not a concern, but the use of pyridine is crucial for preventing acid-mediated side reactions.

G cluster_0 Sₙi Mechanism (No Pyridine) cluster_1 Sₙ2 Mechanism (With Pyridine) A1 R-OH + SOCl₂ B1 Alkyl Chlorosulfite Intermediate A1->B1 -HCl C1 R-Cl + SO₂ (Retention) B1->C1 Internal Attack A2 R-OH + SOCl₂ B2 Alkyl Chlorosulfite A2->B2 -HCl (scavenged by Py) C2 Pyridinium Intermediate B2->C2 + Pyridine D2 R-Cl + SO₂ + Pyridine (Inversion) C2->D2 Cl⁻ Attack (Sₙ2)

Sources

Technical Support Center: Purification of Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, the most common impurities are typically:

  • Unreacted Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is the most common impurity. Its presence indicates an incomplete chlorination reaction.

  • Elimination Byproduct: The acidic conditions of some chlorination reactions (e.g., using thionyl chloride) can promote the elimination of HCl to form tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes) are also common.

  • Reagent-Derived Impurities: Byproducts from the chlorinating agent (e.g., sulfur-containing compounds if using thionyl chloride) may also be present.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring your purification. Since the target compound and the primary alcohol impurity lack a strong UV chromophore, visualization with UV light is generally ineffective. Instead, you will need to use a chemical stain.

TLC Staining Reagents Application Notes
Potassium Permanganate (KMnO₄)A good general stain for organic compounds. The starting alcohol will likely show up as a yellow-brown spot on a purple background. The chlorinated product may also visualize, but potentially with less intensity.
Phosphomolybdic Acid (PMA)A versatile stain that visualizes a wide range of organic compounds, including chlorinated ones.[1] It will produce dark blue or green spots upon heating.
p-AnisaldehydeThis stain is particularly useful for detecting the unreacted alcohol starting material, which will likely appear as a colored spot upon heating.

Q3: Is this compound stable on silica gel?

A3: While many N-Boc protected amines are stable on silica gel, some can be susceptible to decomposition, particularly deprotection under acidic conditions.[2][3][4][5] Since silica gel is inherently acidic, prolonged exposure during column chromatography could potentially lead to the loss of the Boc group. To minimize this risk, it is advisable to:

  • Run the column as quickly as possible.

  • Consider neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent.

  • If decomposition is still observed, alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina) should be considered.

Troubleshooting Guide

Flash Column Chromatography

Q4: I'm having trouble separating my product from the starting alcohol using flash chromatography. What solvent system do you recommend?

A4: A common and effective eluent system for purifying Boc-protected piperidine derivatives is a gradient of ethyl acetate in hexanes.[6][7][8]

Recommended Starting Conditions:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30% ethyl acetate). The starting alcohol is more polar and will have a lower Rf, while the desired chlorinated product is less polar and will have a higher Rf.

Experimental Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your initial eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like DCM or ethyl acetate), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Ensure the column is packed uniformly to avoid channeling.[9]

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of ethyl acetate to elute your compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC using one of the recommended staining methods.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Q5: My product is streaking or tailing on the TLC plate and the column. How can I fix this?

A5: Tailing of amines on silica gel is a common issue caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[10]

Solutions:

  • Add a Competing Base: Add a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or pyridine to your eluent system.[10] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

Q6: I ran a column, but my final product is still impure. What should I do?

A6: If a single column chromatography run is insufficient, you have a few options:

  • Re-chromatograph: If there is partial separation, running a second column on the enriched material with a shallower solvent gradient may improve purity.

  • Recrystallization: If the product is a solid and has a purity of >90%, recrystallization is an excellent next step.

Recrystallization

Q7: What is a good solvent system for recrystallizing this compound?

A7: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperidine derivatives, common solvent systems include:[11]

  • Single Solvent Systems: Try solvents like isopropanol, ethanol, or acetonitrile.

  • Two-Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble) is often effective.[11] Good candidates include:

    • Ethyl acetate / Hexanes

    • Dichloromethane / Hexanes

    • Acetone / Water

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the impure solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid (cloudy).

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this time.

  • Maximize Yield: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Purity Assessment

Q8: How can I confirm the purity of my final product?

A8: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • NMR Spectroscopy:

    • ¹H NMR: This is an excellent method to check for the presence of the starting alcohol and the elimination byproduct. Look for the disappearance of the signal corresponding to the -CH₂OH protons of the starting material and the absence of vinylic proton signals from the elimination byproduct. You can also identify residual solvents.[7][12][13]

    • ¹³C NMR: This will provide further confirmation of the structure and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity. Since the target molecule lacks a strong chromophore, UV detection may have low sensitivity. Derivatization with a UV-active or fluorescent tag may be necessary for trace-level analysis.[14][15][16][17][18] A reversed-phase C18 column is a good starting point for method development.[17]

  • Mass Spectrometry (MS): To confirm the identity of your product, you can use techniques like Electrospray Ionization (ESI) Mass Spectrometry to observe the molecular ion peak.

Workflow and Troubleshooting Diagrams

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis (KMnO4 or PMA stain) start->tlc_analysis decision Purity Assessment tlc_analysis->decision column Flash Column Chromatography (Hexanes/EtOAc gradient) decision->column Major Impurities Present recrystallize Recrystallization (e.g., EtOAc/Hexanes) decision->recrystallize Minor Impurities Present (Product is solid) analytics Final Purity Check (NMR, HPLC, MS) decision->analytics Appears Pure by TLC column->tlc_analysis recrystallize->tlc_analysis pure_product Pure Product (>98%) analytics->pure_product

Caption: General purification workflow for this compound.

ChromatographyTroubleshooting start Poor Separation or Tailing in Chromatography check_solvent Is the solvent system optimized? start->check_solvent add_base Add 0.1-1% Triethylamine to the eluent check_solvent->add_base No, tailing observed check_stability Is the compound stable on silica? check_solvent->check_stability Yes add_base->check_stability change_stationary_phase Switch to Neutral Alumina consider_recryst Use Recrystallization Instead change_stationary_phase->consider_recryst check_stability->change_stationary_phase No, decomposition run_faster Run column quickly check_stability->run_faster Yes run_faster->consider_recryst Still impure

Caption: Troubleshooting guide for flash column chromatography issues.

References

  • Supplementary information. Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry 2019.
  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]

  • Jiang, X., et al. Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Zhang, T., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. 2018. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. 2023. Available from: [Link]

  • Organic Chemistry. TLC stains. Available from: [Link]

  • Not Voodoo. TLC Stains. Available from: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. 2025. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. Available from: [Link]

  • ChemicalDesk.Com. TLC Stains Preparation. 2011. Available from: [Link]

  • Täler, G., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016.
  • National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. 2023. Available from: [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. 2010.
  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Available from: [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. 2015. Available from: [Link]

  • Chinese Journal of Organic Chemistry. Selective Deprotection of N-Boc Catalyzed by Silica Gel. Available from: [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • LCGC. HPLC Troubleshooting Guide. Available from: [Link]

  • Djukanovic, D., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. 2024. Available from: [Link]

  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. 2017. Available from: [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. 2021. Available from: [Link]

  • ResearchGate. Selective deprotection of N-Boc catalyzed by silica gel. 2025. Available from: [Link]

  • Organic Syntheses. A. - Preparation of tmpMgCl·LiCl. Available from: [Link]

  • Pfizer. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • CAS Common Chemistry. tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. Available from: [Link]

  • Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available from: [Link]

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Troubleshooting guide for failed alkylation reactions with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in alkylation reactions. This guide is designed to provide in-depth, field-tested insights from a Senior Application Scientist's perspective to help you troubleshoot and optimize your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to achieve successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction is not working. I'm only recovering my starting materials with little to no product formation. What's going wrong?

This is a common and frustrating issue, often pointing to one or more fundamental aspects of the reaction setup being suboptimal. The primary factors to investigate are the inherent reactivity of your reagents and the chosen reaction conditions.

Root Cause Analysis:

  • Reactivity of the Electrophile: this compound is an alkyl chloride. In nucleophilic substitution (SN2) reactions, chlorides are significantly less reactive than the corresponding bromides or iodides due to the superior leaving group ability of Br⁻ and I⁻.[1][2] High activation energy barriers can render the substrate inert under mild conditions.[3]

  • Nucleophilicity of Your Substrate: The reaction's success is highly dependent on the nucleophile you are trying to alkylate.

    • Neutral Amines (Primary/Secondary): While aliphatic amines are generally good nucleophiles, their reactivity can be hampered by steric hindrance. More critically, as the reaction proceeds, the HCl byproduct will protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction unless a suitable base is present.[4]

    • Anilines & N-Heterocycles: These are generally poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. They often require more forcing conditions.[1]

    • Amides/Sulfonamides: The nitrogen in an amide is not nucleophilic and must be deprotonated with a strong base (e.g., NaH) to form the corresponding anion before it can participate in alkylation.[5]

  • Inadequate Base: The base is critical for deprotonating the nucleophile (if required) and neutralizing the acid generated during the reaction.[1] If the chosen base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Suboptimal Reaction Conditions: SN2 reactions are highly sensitive to solvent and temperature. Using a non-polar solvent or running the reaction at too low a temperature will result in extremely slow or negligible reaction rates.[1][6]

Q2: My reaction is very slow and gives a low yield. How can I optimize it and drive it to completion?

Low conversion is an optimization problem. The following workflow provides a systematic approach to increasing reaction rate and yield.

G start Low Yield / Slow Reaction check_temp Is the reaction run at elevated temp? start->check_temp increase_temp ACTION: Increase temperature incrementally (e.g., 50 °C -> 70 °C -> 90 °C). Monitor for degradation. check_temp->increase_temp No check_halide Is the electrophile an alkyl chloride? check_temp->check_halide Yes increase_temp->check_halide finkelstein ACTION: Add catalytic NaI or KI (0.1 eq) to generate the more reactive alkyl iodide in situ. check_halide->finkelstein Yes check_base Is the base strong enough for the nucleophile? check_halide->check_base No (already Br/I) finkelstein->check_base stronger_base ACTION: Switch to a stronger base. (See Table 1) check_base->stronger_base No check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes stronger_base->check_solvent change_solvent ACTION: Switch to DMF, DMSO, or Acetonitrile. (See Table 2) check_solvent->change_solvent No end Reaction Optimized check_solvent->end Yes change_solvent->end

Caption: A workflow for troubleshooting slow alkylation reactions.

Alkyl chlorides can be converted in situ to more reactive alkyl iodides. This is often the most effective single change for improving reaction rates.[1][6]

  • Setup: To your standard reaction mixture of substrate (1.0 eq), base (1.5-2.0 eq), and solvent, add sodium iodide (NaI) or potassium iodide (KI) (0.1-0.2 equivalents).

  • Addition: Add the this compound (1.1-1.2 eq).

  • Conditions: Stir the reaction at the intended temperature (e.g., 70-90 °C). The iodide will displace the chloride, generating the highly reactive alkyl iodide that is consumed in the main reaction, regenerating the iodide catalyst.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of your starting nucleophile.

The choice of base and solvent is interdependent and crucial for success. Polar aprotic solvents are generally preferred as they solvate the cation of the base while leaving the anion relatively free and highly reactive, accelerating the SN2 reaction.[1]

Table 1: Comparison of Common Bases for N-Alkylation

Base Formula Strength Typical Nucleophile Notes
Potassium Carbonate K₂CO₃ Moderate Primary/Secondary Amines, Phenols A good starting point. Often requires heat. Inexpensive and easy to handle.[1]
Cesium Carbonate Cs₂CO₃ Moderate Primary/Secondary Amines, Phenols More soluble than K₂CO₃, often giving better results.[5]
Diisopropylethylamine DIPEA Weak (Non-nucleophilic) Amines (as acid scavenger) Primarily used to neutralize generated HCl without promoting side reactions.
Potassium tert-butoxide KOtBu Strong Alcohols, weakly acidic N-H Very strong, but sterically hindered. Can promote elimination side reactions.[1][7]

| Sodium Hydride | NaH | Very Strong | Amides, Sulfonamides, Alcohols | An excellent choice for deprotonating weakly acidic N-H or O-H bonds. Reacts with protic solvents.[1][5] |

Table 2: Recommended Solvents for Alkylation

Solvent Abbreviation Type Boiling Point (°C) Notes
Dimethylformamide DMF Polar Aprotic 153 Excellent, widely used solvent for SN2 reactions.[1][6] Ensure it is anhydrous.
Acetonitrile MeCN Polar Aprotic 82 Good choice, especially for reactions at moderate temperatures.[1]
Dimethyl Sulfoxide DMSO Polar Aprotic 189 Highly polar, can significantly accelerate slow reactions. Can be difficult to remove.[1]

| Tetrahydrofuran | THF | Polar Aprotic | 66 | Common solvent, but less polar than DMF or DMSO. Often used with strong bases like NaH.[6] |

Q3: I'm seeing multiple products in my analysis. What are the likely side reactions and how can I suppress them?

Side product formation complicates purification and reduces the yield of your desired product. The most common culprits are over-alkylation and elimination.

G RNH2 R-NH₂ (Nucleophile) SN2_label Desired SN2 Pathway AlkylCl + Boc-Pip-CH₂Cl Base Base DesiredProduct Boc-Pip-CH₂-NH-R SN2_label->DesiredProduct Overalkylation_label Side Reaction: Over-alkylation DesiredProduct->Overalkylation_label + AlkylCl QuatSalt Boc-Pip-CH₂-N⁺R(CH₂-Pip-Boc)₂ Cl⁻ (Quaternary Salt) Overalkylation_label->QuatSalt

Caption: Desired alkylation vs. over-alkylation side reaction.

1. Over-Alkylation:

  • Cause: This occurs when the initial alkylated product is more nucleophilic than the starting material, allowing it to react again with the electrophile.[8] This is a classic problem when alkylating primary amines, which form more reactive secondary amines, and then tertiary amines.

  • Prevention:

    • Stoichiometry Control: Use a significant excess of the starting amine/nucleophile (e.g., 2-5 equivalents) relative to the alkylating agent. This ensures the electrophile is more likely to encounter a starting material molecule than a product molecule.

    • Slow Addition: Adding the alkylating agent slowly via a syringe pump to a solution of the excess nucleophile can help maintain a low concentration of the electrophile and favor mono-alkylation.[4]

2. Elimination (E2 Reaction):

  • Cause: If a strong, sterically hindered base (like potassium tert-butoxide) is used, it can act as a base to abstract a proton from the chloromethyl group, leading to an elimination reaction instead of substitution. While less common for primary chlorides, it can be a concern at high temperatures.

  • Prevention:

    • Use a less hindered base (e.g., K₂CO₃, NaH).

    • Avoid excessively high reaction temperatures if elimination is observed.

General Protocol for N-Alkylation

This protocol serves as a robust starting point for the N-alkylation of a generic secondary amine. Modifications should be made based on the specific reactivity of your nucleophile.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq).

  • Electrophile Addition: Add this compound (1.2 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the starting amine is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central.
  • "optimizing reaction conditions for N-alkylation of amines" - Benchchem.
  • This compound - ChemicalBook.
  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange.
  • Amination - Fisher Scientific.
  • This compound | C11H20ClNO2 | CID 18526116.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.

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Stability and degradation of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (Boc-4-CMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and use of this versatile building block. Our goal is to ensure the integrity of your experiments through a comprehensive understanding of the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For short-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C.[1] For long-term storage, maintaining the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.[2] Solutions of the compound should be prepared fresh for each experiment. If storage of a solution is unavoidable, it should be kept at -20°C or -80°C in an airtight container, and its stability should be validated over time.[2]

Q2: What are the primary stability concerns for this compound?

The two primary stability concerns for this compound are:

  • Acid-Lability of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[2][3][4] This results in the formation of the corresponding deprotected piperidine hydrochloride salt.

  • Reactivity of the Chloromethyl Group: The chloromethyl group is an electrophilic site that is susceptible to nucleophilic attack. This reactivity is essential for its intended synthetic applications but can also be a source of degradation if unintended nucleophiles are present.

Q3: What are the known incompatibilities with other common laboratory reagents?

Avoid strong acids and strong oxidizing agents.[2] Acidic reagents will cause the deprotection of the Boc group.[5] Strong oxidizing agents can potentially react with the piperidine ring. The chloromethyl group can react with a wide range of nucleophiles, including water, alcohols, and amines.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results or Appearance of Unexpected Impurities

Possible Cause: Degradation of the compound due to improper storage or experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from moisture and light.[1][2]

  • Assess Purity: Analyze the purity of your starting material using HPLC-UV or LC-MS and compare it with the certificate of analysis.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use.[2]

  • Evaluate Experimental Conditions:

    • Check for Acidity: Ensure that all solvents and reagents are free from acidic impurities. The most common degradation pathway is the acid-catalyzed removal of the Boc group.[2]

    • Control Temperature: High temperatures can promote degradation.[6]

    • Use an Inert Atmosphere: For reactions sensitive to oxidation, use an inert atmosphere (e.g., nitrogen or argon).[2]

  • Identify Degradants: Use LC-MS to determine the mass of any impurities. Common degradants include the de-Boc protected product and the hydroxymethyl analog from hydrolysis.

Issue 2: Low Yield in Nucleophilic Substitution Reactions

Possible Cause: Degradation of the starting material or competing side reactions.

Troubleshooting Steps:

  • Confirm Starting Material Integrity: Before starting your reaction, confirm the purity of your this compound.

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic base to scavenge any acid generated during the reaction.

    • Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the chloromethyl group.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Common Degradation Pathways

The two most common degradation pathways for this compound are acid-catalyzed deprotection and nucleophilic substitution.

Acid-Catalyzed Deprotection

The Boc group is readily cleaved by acids, generating a carbocation intermediate that decomposes to isobutylene and carbon dioxide, leaving the free amine.

G cluster_0 Acid-Catalyzed Deprotection Boc_Protected This compound Protonated Protonated Intermediate Boc_Protected->Protonated H+ Deprotected 4-(Chloromethyl)piperidine Protonated->Deprotected -CO2, -C4H9+ Carbocation tert-Butyl Cation Protonated->Carbocation Isobutylene Isobutylene + CO2 Carbocation->Isobutylene -H+

Caption: Acid-catalyzed deprotection of the Boc group.

Nucleophilic Substitution

The chloromethyl group is a primary alkyl halide and is susceptible to SN2 reactions with various nucleophiles. A common example is hydrolysis to the corresponding alcohol.

G cluster_1 Nucleophilic Substitution (Hydrolysis) Chloromethyl This compound Hydroxymethyl tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Chloromethyl->Hydroxymethyl H2O or OH-

Caption: Hydrolysis of the chloromethyl group.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN)

  • Water

  • Heating block or oven

  • UV lamp (e.g., 254 nm)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[2]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 24 hours.[2]

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[2]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS to determine the percentage of degradation and identify any major degradation products.

G Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic (0.1M HCl, 60°C) Stress->Acid Base Basic (0.1M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H2O2, RT) Stress->Oxidative Thermal Thermal (60°C) Stress->Thermal Photolytic Photolytic (UV light) Stress->Photolytic Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

Data Summary

ParameterRecommendationRationale
Storage (Short-term) 2-8°C, tightly sealed[1]To minimize thermal degradation and hydrolysis.
Storage (Long-term) -20°C, under inert gas[2]To prevent degradation over extended periods.
pH Stability Avoid acidic conditions[2][4]The Boc group is labile in acid.
Thermal Stability Avoid high temperatures[6]Thermal deprotection of the Boc group can occur.
Light Stability Store protected from light[2]To prevent potential photolytic degradation.
Handling Use anhydrous solvents and non-nucleophilic bases in reactionsTo prevent hydrolysis and other side reactions of the chloromethyl group.

References

  • This compound | C11H20ClNO2 | CID 18526116 - PubChem. Available from: [Link]

  • Wang M, et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press; 2014. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Available from: [Link]

  • tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem. Available from: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available from: [Link]

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. Available from: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. Available from: [Link]

  • Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate,KISHIDA CHEMICAL CO., LTD. - Safety Data Sheet. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available from: [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH. Available from: [Link]

  • tert-Butyl 4-(methylamino)piperidine-1-carboxylate - PubChem. Available from: [Link]

  • TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE - precisionFDA. Available from: [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available from: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available from: [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. Available from: [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. Available from: [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

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Technical Support Center: Solubility Enhancement for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in organic solvents. Our goal is to provide you with a comprehensive, scientifically-grounded resource to troubleshoot and resolve these issues effectively in your experimental workflows.

Introduction: Understanding the Solubility Profile

This compound is a key building block in medicinal chemistry, frequently utilized for introducing a piperidine moiety in drug candidates. Its structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a relatively non-polar piperidine ring, contributes to its often limited solubility in a range of organic solvents. The fundamental principle of "like dissolves like" governs its solubility, meaning it will be more soluble in solvents with similar polarity.[1]

This guide provides a systematic approach to first characterize the solubility of your specific batch of this compound and then to apply targeted strategies for solubility enhancement.

Part 1: Initial Assessment - Qualitative Solubility Testing

Before attempting to force a compound into solution, it is crucial to perform a small-scale qualitative solubility test. This will inform your choice of solvent and the most appropriate enhancement strategy.

Experimental Protocol: Small-Scale Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (see table below)

  • Small vials (e.g., 2 mL)

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[2]

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex the vial vigorously for 30-60 seconds.[2]

  • Visually inspect the solution. Note whether the solid has completely dissolved, partially dissolved, or remains insoluble.

  • If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again.

  • Record your observations.

  • Repeat this process for each solvent you wish to test.

Data Presentation: Common Organic Solvents for Screening

The following table provides a list of common organic solvents, ordered by increasing polarity, that are suitable for initial solubility screening.

SolventPolarity IndexDielectric Constant (20°C)Notes
n-Hexane0.11.88A good starting point for non-polar compounds.
Toluene2.42.38Aromatic, non-polar solvent.
Diethyl Ether2.84.34A common, relatively non-polar solvent.
Dichloromethane (DCM)3.19.08A versatile solvent for a range of polarities.
Tetrahydrofuran (THF)4.07.58A polar aprotic solvent.
Ethyl Acetate4.46.02A moderately polar solvent.
Acetone5.120.7A polar aprotic solvent.
Acetonitrile (ACN)5.837.5A polar aprotic solvent.
Dimethylformamide (DMF)6.436.7A highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.246.7A highly polar aprotic solvent with strong dissolving power.
Methanol5.132.7A polar protic solvent.
Ethanol4.324.5A polar protic solvent.

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter and provides actionable solutions based on scientific principles.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen reaction solvent. What is the most likely reason?

A1: The primary reason is a mismatch in polarity between the solute and the solvent. The bulky, non-polar Boc group and the hydrocarbon backbone of the piperidine ring make the molecule predominantly non-polar. If your chosen solvent is highly polar (e.g., water, methanol), you will likely face solubility challenges. Conversely, in highly non-polar solvents like hexanes, the polar carbamate and chloromethyl functionalities may hinder dissolution.

Q2: I've tried several solvents from the screening table, and the solubility is still poor. What should I do next?

A2: If a single solvent system is not effective, the next step is to employ solubility enhancement techniques. These are designed to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent to better solvate the individual molecules. The most common and effective techniques are the use of co-solvents, temperature adjustment, and sonication.

Q3: Can I heat the mixture to improve solubility? Are there any risks?

Q4: How does sonication help, and what is the best way to do it?

A4: Sonication uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid aggregates and increase the surface area available for solvation.[4][5] For dissolving solids, a bath sonicator is generally sufficient and gentler than a probe sonicator.[5]

Troubleshooting Workflow

If you are facing poor solubility, follow this systematic approach to find a solution.

G cluster_enhancement Enhancement Strategies start Problem: Poor Solubility of this compound qual_sol Perform Qualitative Solubility Test (Part 1) start->qual_sol single_solvent Is a single solvent sufficient? qual_sol->single_solvent yes_single Proceed with Reaction single_solvent->yes_single Yes no_single Implement Solubility Enhancement Techniques single_solvent->no_single No co_solvent Try a Co-solvent System no_single->co_solvent heating Apply Gentle Heating (40-50°C) check_sol Is solubility now adequate? co_solvent->check_sol sonication Use Bath Sonication heating->check_sol sonication->check_sol yes_sol Proceed with Reaction check_sol->yes_sol Yes no_sol Combine Techniques (e.g., Heated Sonication in a Co-solvent) check_sol->no_sol No reassess Re-evaluate solvent choice and reaction conditions no_sol->reassess reassess->qual_sol

Caption: A troubleshooting workflow for addressing poor solubility.

Detailed Protocols for Solubility Enhancement

Causality: A co-solvent system works by modifying the overall polarity of the solvent medium to better match that of the solute.[6] For a moderately polar compound like this compound, a mixture of a more polar and a less polar solvent can be effective.

Procedure:

  • Based on your qualitative solubility screen, identify a solvent in which the compound shows partial solubility.

  • Also, identify a solvent in which the compound is likely to be more soluble (e.g., a more polar aprotic solvent like THF or DCM).

  • To your reaction vessel containing the insoluble compound in the primary solvent, begin adding the co-solvent dropwise with vigorous stirring.

  • Continue adding the co-solvent until the solid dissolves. It is advisable to use the minimum amount of co-solvent necessary.

  • Example: If your reaction is in toluene and the compound is insoluble, you might add small amounts of THF as a co-solvent.

Causality: Increasing the temperature provides the energy needed to overcome the intermolecular forces holding the solid's crystal lattice together, thereby increasing solubility.

Procedure:

  • In your reaction vessel, suspend the this compound in the chosen solvent.

  • Begin stirring the mixture.

  • Gently heat the vessel using a water bath or oil bath to a temperature of 40-50°C.

  • Maintain this temperature and continue stirring until the solid dissolves.

  • Caution: Monitor for any signs of decomposition, such as a change in color. If this occurs, reduce the temperature immediately.

Causality: The high-energy microenvironments created by acoustic cavitation physically break down solid particles, increasing the surface area for solvent interaction and accelerating the dissolution process.[4]

Procedure:

  • Place your vial or flask containing the compound suspended in the solvent into a bath sonicator.

  • Ensure the water level in the sonicator is sufficient to surround the part of the vessel containing the mixture.

  • Turn on the sonicator and sonicate for 5-10 minute intervals.

  • After each interval, visually inspect the mixture for dissolution.

  • Tip: For particularly stubborn solids, this method can be combined with gentle heating.

Part 3: Advanced Considerations and Best Practices

  • Purity of the Compound: Impurities can sometimes significantly affect the solubility of a compound. Ensure you are using a high-purity grade of this compound.

  • Anhydrous Conditions: While not directly related to solubility, it is good practice to use anhydrous solvents, especially given the presence of a reactive chloromethyl group which could be sensitive to hydrolysis under certain conditions.

  • Documentation: Keep a detailed record of your solubility tests and the successful conditions. This will be invaluable for future experiments and for ensuring reproducibility.

References

  • University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. UCLA Chemistry and Biochemistry.
  • BenchChem. (2025). Managing poor solubility and instability issues in reactions.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • University of Rochester. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Things. (n.d.). Polarity and Solubility of Organic Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 2'-Chloroacetanilide in Reactions.
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
  • Ren, T. (2021, March 24). Solubility Tests for Organic Compounds [Video]. YouTube.
  • The Bumbling Biochemist. (2022, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • LCGC International. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules [Video]. YouTube.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubChem. (n.d.). tert-Butyl 4-(chloromethyl)
  • ChemScene. (n.d.). tert-Butyl 4-(chloromethyl)
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)

Sources

Technical Support Center: Chromatographic Monitoring of Reactions Involving tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of reactions involving tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitoring. As a key building block in pharmaceutical synthesis, understanding the nuances of its behavior during chromatographic analysis is paramount for accurate reaction monitoring and impurity profiling.

This compound, often abbreviated as Boc-4-(chloromethyl)piperidine, is a bifunctional molecule featuring a reactive chloromethyl group and a piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. The presence of the acid-labile Boc group and the polar piperidine ring presents unique challenges in chromatographic analysis, which this guide aims to address in a practical, question-and-answer format.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, real-time monitoring of reaction progress. However, its apparent simplicity can be deceptive. Below are common issues encountered when analyzing reactions with Boc-4-(chloromethyl)piperidine and its derivatives.

Frequently Asked Questions (TLC)

Question 1: My spots are streaking or "tailing" down the plate. What's causing this and how can I fix it?

Answer: Spot streaking is a common issue and can be attributed to several factors when dealing with piperidine derivatives.

  • Overloading: Applying too much sample to the plate is the most frequent cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous "bleed" of the compound as the mobile phase ascends.

    • Solution: Dilute your reaction aliquot significantly before spotting. It's often better to spot a dilute sample multiple times in the same location (allowing the solvent to dry between applications) than to spot a concentrated sample once.[1][2]

  • Compound-Silica Interaction: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing. Even though the nitrogen is protected, residual basicity or on-plate deprotection can be an issue.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-2% triethylamine (Et₃N) or a few drops of ammonia in the developing chamber can neutralize the acidic sites on the silica, leading to more symmetrical spots.[1]

  • High Polarity: Highly polar compounds, such as the deprotected piperidine salt, will have very strong interactions with the silica gel, causing them to streak from the baseline.

    • Solution: Increase the polarity of your mobile phase. For instance, if you are using a 4:1 Hexane:Ethyl Acetate system, try switching to 1:1 or even adding a small percentage of methanol.

Question 2: My starting material and product have very similar Rf values. How can I improve the separation?

Answer: Poor resolution between spots is a frequent challenge, especially when the chemical modification does not significantly alter the overall polarity of the molecule.

  • Optimize the Mobile Phase: This is the most critical parameter for achieving separation.

    • Solution: Systematically vary the solvent polarity. If a binary system like Hexane/Ethyl Acetate doesn't provide separation, introduce a third solvent. For example, adding a small amount of methanol can modulate the polarity, while dichloromethane can offer different selectivity. A useful approach is to try solvent systems of different selectivities (e.g., an ether like MTBE vs. an ester like ethyl acetate).

  • Use a Co-spot: A co-spot, where you spot the starting material, the reaction mixture, and a mix of both in the same lane, can help to confirm if two spots are indeed different compounds.[3] If the reaction is complete, the co-spot will look like a "snowman" with two distinct spots.[3]

  • Consider Different Stains: Sometimes, even if the Rf values are close, different compounds will stain differently, providing a visual cue for reaction completion.[3]

Question 3: I don't see any spots under the UV lamp, but I know the reaction should be working. What's wrong?

Answer: The Boc-piperidine moiety itself does not possess a strong UV chromophore.[4]

  • Lack of a UV Chromophore: Unless your starting material or product has an aromatic ring or a highly conjugated system, it will likely be invisible under a 254 nm UV lamp.[4]

    • Solution 1 (Visualization): Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for detecting compounds that can be oxidized, which includes many organic molecules. Another very general and effective stain is p-anisaldehyde, which reacts with a wide range of functional groups upon heating to produce colored spots.[5][6]

    • Solution 2 (Sample Concentration): The sample may be too dilute.[1][2] Try concentrating the aliquot or spotting multiple times.

    • Solution 3 (Check Baseline): Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving directly into the solvent reservoir.[2]

Question 4: I suspect my compound is decomposing on the TLC plate. How can I confirm this and what can I do about it?

Answer: The Boc group is notoriously sensitive to acid. Silica gel is inherently acidic and can cause partial or complete deprotection of your compound directly on the plate.

  • Confirmation of Instability:

    • Solution: Run a 2D TLC.[3] Spot your sample in one corner of a square TLC plate and run it in a chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are decomposition products formed during the first elution.[3]

  • Preventing On-Plate Decomposition:

    • Solution 1: As mentioned for streaking, add a base like triethylamine to the mobile phase to neutralize the silica gel.

    • Solution 2: Use a different stationary phase. Neutral alumina plates can be a good alternative to silica gel for acid-sensitive compounds. Alternatively, reversed-phase TLC plates (like C18) can be used with polar mobile phases (e.g., acetonitrile/water).

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction conversion, purity, and impurity formation. However, developing a robust method for Boc-protected piperidines requires careful consideration of potential pitfalls.

Frequently Asked Questions (HPLC)

Question 1: My peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can lead to inaccurate quantification and poor resolution.

  • Secondary Interactions: For basic compounds like piperidine derivatives, interactions between the analyte and residual acidic silanols on the C18 column are a common cause of peak tailing.[7]

    • Solution 1 (Mobile Phase pH): Adjust the pH of the aqueous mobile phase. For basic compounds, operating at a mid-range pH (e.g., pH 6-8, if the column allows) can sometimes improve peak shape. However, a more common strategy is to work at a low pH (e.g., 2-3) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the basic nitrogen is protonated, and the silanol groups are non-ionized, minimizing secondary interactions.

    • Solution 2 (Ion-Pairing): While TFA acts as an ion-pairing agent that can improve peak shape, be aware that it can be difficult to remove from the final product and may cause Boc deprotection if the sample is left in the mobile phase for extended periods or during solvent evaporation.[8] Formic acid (0.1%) is often a gentler alternative.

  • Column Overload: Injecting too much sample can cause peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample. The standard concentration for HPLC analysis is around 1 mg/mL.

  • Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

Question 2: I'm seeing a new, early-eluting peak appear over time in my samples. What is it?

Answer: This is a classic sign of Boc group cleavage.

  • Acid-Catalyzed Deprotection: If your mobile phase contains an acid (like TFA or formic acid), the Boc group can be cleaved, especially if the sample is left in the autosampler for an extended period. The resulting free amine is much more polar and will therefore elute much earlier in a reversed-phase system.[9]

    • Solution 1 (Fresh Samples): Always analyze samples as quickly as possible after preparation. Avoid letting samples sit in acidic mobile phase for hours.

    • Solution 2 (Milder Conditions): If deprotection is a significant issue, consider using a mobile phase with a higher pH (if your molecule and column are stable) or using a different column chemistry that requires less aggressive mobile phases.

    • Solution 3 (Temperature): Keep the autosampler tray cooled (e.g., 4-10 °C) to slow down the rate of decomposition.

Question 3: My retention times are drifting or shifting between runs. What is the cause?

Answer: Retention time instability can compromise the reliability of your data.

  • Column Equilibration: Insufficient column equilibration is a primary cause of drifting retention times, especially with gradient methods.[10]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection (e.g., 10-20 column volumes). Also, ensure the post-run equilibration time is adequate to return to the initial conditions.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can change the solvent strength over time.[10]

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If you suspect the pump's mixing performance, you can manually premix the mobile phase to troubleshoot.[10]

  • Temperature Fluctuations: Column temperature affects solvent viscosity and retention.

    • Solution: Use a column oven to maintain a constant, stable temperature.

Question 4: I'm observing high backpressure in the system. What should I do?

Answer: A sudden increase in backpressure indicates a blockage in the system.[7]

  • Troubleshooting Workflow:

    • Solution: Follow a systematic approach to isolate the blockage. First, remove the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the injector or tubing).

    • If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent. If this doesn't work, the inlet frit may be plugged and need replacement.[7]

    • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter. Using a guard column is also highly recommended to protect the analytical column.[10]

Part 3: Methodologies & Data Presentation

Typical Starting Conditions for Chromatography

The following tables provide recommended starting points for method development.

Table 1: Recommended TLC Solvent Systems

Polarity of CompoundRecommended Solvent System (v/v)Modifier
Low to Medium PolarityHexane / Ethyl Acetate (9:1 to 1:1)-
Medium to High PolarityDichloromethane / Methanol (99:1 to 9:1)0.5% Triethylamine
High Polarity / SaltsEthyl Acetate / Methanol / Acetic Acid (8:1:1)-

Table 2: Recommended HPLC Starting Conditions (Reversed-Phase)

ParameterRecommended Condition
Column C18, 2.6-5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for end-absorption) or ELSD/CAD/MS
Injection Volume 5-10 µL

Part 4: Visual Diagrams

Workflow for Troubleshooting TLC Spot Streaking

start Streaked Spot Observed on TLC q1 Is the sample concentrated? start->q1 s1 Dilute sample and re-spot q1->s1 Yes q2 Is the compound basic? q1->q2 No end Improved Spot Shape s1->end s2 Add 0.5% Et3N to mobile phase q2->s2 Yes q3 Is the compound very polar? q2->q3 No s2->end s3 Increase mobile phase polarity q3->s3 Yes s3->end

Caption: Decision tree for resolving TLC spot streaking issues.

Isolating the Source of High HPLC Backpressure

start High Backpressure Detected step1 Disconnect column from injector start->step1 q1 Is pressure still high? step1->q1 res1 Blockage is in System (tubing, injector) q1->res1 Yes step2 Reconnect system, remove guard column q1->step2 No (Pressure Drops) q2 Is pressure still high? step2->q2 res2 Blockage is in Guard Column (Replace) q2->res2 No (Pressure Drops) res3 Blockage is in Analytical Column (Backflush or Replace Frit) q2->res3 Yes

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established best practices.

Introduction: The Synthetic Challenge

The conversion of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to its corresponding chloride is a crucial step in the synthesis of numerous pharmaceutical intermediates. While seemingly straightforward, this reaction presents several challenges during scale-up, including controlling exotherms, minimizing side-product formation, and ensuring product stability and purity. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

The primary transformation involves the chlorination of a primary alcohol. The most common reagents for this are thionyl chloride (SOCl₂) and oxalyl chloride, often with catalytic DMF.[1][2][3] Each reagent system has its own set of advantages and disadvantages, particularly concerning reaction conditions, byproducts, and cost, which become critical factors at an industrial scale.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that are frequently encountered during the scale-up synthesis of this compound.

Q1: My reaction with thionyl chloride is turning dark and producing significant impurities. What is happening and how can I prevent it?

A1: Darkening of the reaction mixture when using thionyl chloride is often indicative of decomposition or side reactions. This can be caused by several factors, especially at larger scales where heat dissipation is less efficient.

  • Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate.[6] At elevated temperatures, this intermediate can decompose through various pathways, leading to undesired byproducts. The reaction also generates HCl and SO₂ gas, and if not properly managed, the buildup of HCl can lead to the deprotection of the Boc group, a common issue with acid-sensitive substrates.[4]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of thionyl chloride.[7] Careful monitoring and control of the exotherm are critical. For large-scale reactions, ensure your reactor has adequate cooling capacity.

    • Slow Addition: Add the thionyl chloride dropwise to a solution of the alcohol in a suitable solvent (like dichloromethane or toluene) to maintain better control over the reaction rate and temperature.[8]

    • Solvent Choice: Using a non-polar, aprotic solvent can help to moderate the reaction. Dichloromethane is a common choice.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Q2: I'm observing the formation of a dimeric ether impurity. What is the cause and how can I minimize it?

A2: The formation of a bis-ether impurity, where two piperidine units are linked by an ether oxygen, is a known side reaction.

  • Causality: This typically occurs under acidic conditions where the starting alcohol can be protonated, making it a good leaving group. A second molecule of the alcohol can then act as a nucleophile, displacing the protonated hydroxyl group to form the ether. This is more prevalent if the reaction is sluggish or if there is a localized high concentration of acid.

  • Troubleshooting Steps:

    • Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl generated in situ, thereby preventing the acid-catalyzed side reaction.[9] However, be aware that the presence of a base can alter the reaction mechanism from Sₙi (retention of stereochemistry) to Sₙ2 (inversion of stereochemistry), which is not a concern for this achiral substrate but is an important general consideration.[6]

    • Alternative Reagents: Consider using oxalyl chloride with catalytic DMF. This system often operates under milder conditions and can be more selective, reducing the formation of such byproducts.[4][5][10]

Q3: My isolated product is unstable and degrades upon storage. What are the best practices for handling and storing this compound?

A3: The product, an alkyl chloride, can be susceptible to hydrolysis and other nucleophilic substitution reactions.

  • Causality: The chloromethyl group is reactive towards nucleophiles, including water. Exposure to moisture can lead to hydrolysis back to the starting alcohol. The product can also be sensitive to light and elevated temperatures.

  • Best Practices:

    • Thorough Drying: Ensure the product is completely dry after isolation. Use a reliable drying agent like anhydrous sodium sulfate or magnesium sulfate and remove the solvent under reduced pressure.

    • Inert Atmosphere: Store the final product under an inert atmosphere (nitrogen or argon).

    • Low Temperature: Store at a low temperature (refrigerator or freezer) to minimize degradation.

    • Protection from Light: Use an amber-colored vial or store the container in a dark place.

Q4: Purification by column chromatography is difficult on a large scale. Are there alternative purification methods?

A4: While silica gel chromatography is a powerful tool for purification at the lab scale, it is often impractical and costly for large quantities.

  • Alternative Methods:

    • Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, toluene, or heptane) to find conditions that provide good recovery and high purity. The product has a reported melting point of 49-51 °C, which makes it a good candidate for crystallization.[11]

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option, provided the compound is thermally stable under the distillation conditions.

    • Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many impurities. For example, a dilute sodium bicarbonate wash can remove acidic byproducts, followed by a brine wash to aid in the removal of water from the organic layer.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

This protocol is a general guideline and should be optimized for your specific scale and equipment.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate[12]

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl and SO₂ off-gases).

  • Charge the reactor with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0-5 °C with an ice-water bath.

  • Add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a chilled, stirred solution of saturated sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization.

Data Presentation
ParameterThionyl Chloride MethodOxalyl Chloride/DMF Method
Reagent Equiv. 1.1 - 1.51.1 - 1.3 (Oxalyl Chloride), 0.1 (DMF)
Temperature 0 °C to RT0 °C to RT
Reaction Time 1 - 4 hours1 - 3 hours
Key Byproducts SO₂, HCl, Dimeric EtherCO, CO₂, HCl, Vilsmeier-Haack reagent
Work-up Aqueous basic quenchTypically simpler, solvent evaporation
Scale-up Pros Lower cost of reagentMilder conditions, higher selectivity
Scale-up Cons Corrosive byproducts, potential for side reactionsHigher cost of reagent, potential carcinogen byproduct from DMF and oxalyl chloride

Visualizations

Reaction Mechanism Workflow

reaction_workflow cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_intermediate Key Intermediate cluster_product Final Product start tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate thionyl Thionyl Chloride (SOCl₂) start->thionyl Reacts with oxalyl Oxalyl Chloride / cat. DMF start->oxalyl Reacts with intermediate Chlorosulfite Ester or Vilsmeier-Haack Adduct thionyl->intermediate oxalyl->intermediate product This compound intermediate->product Nucleophilic attack by Cl⁻

Caption: General workflow for the chlorination of the starting alcohol.

Troubleshooting Logic Diagram

troubleshooting_flow cluster_problems Identify Issue cluster_solutions Implement Solution start Problem Encountered dark_reaction Dark Reaction / High Impurities start->dark_reaction dimer Dimeric Ether Formation start->dimer degradation Product Degradation start->degradation temp_control Improve Temperature Control - Slow reagent addition - Enhance cooling dark_reaction->temp_control alt_reagent Use Alternative Reagent - Oxalyl Chloride/DMF - Milder conditions dark_reaction->alt_reagent add_base Add Non-Nucleophilic Base - e.g., Pyridine - Neutralizes HCl dimer->add_base dimer->alt_reagent storage Proper Storage Protocol - Inert atmosphere - Low temperature - Protect from light degradation->storage

Caption: Troubleshooting guide for common synthesis issues.

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.
  • Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • Google Patents. (2008).
  • Scirp.org. (2012).
  • Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • BenchChem. (n.d.). Thionyl Chloride vs.
  • PubChem. (n.d.). tert-Butyl 4-(chloromethyl)
  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(chloromethyl)

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. We will dissect its spectral features, compare them with relevant structural analogs, and provide a detailed experimental protocol for acquiring high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and reaction monitoring.

Introduction

This compound, often referred to as 1-Boc-4-(chloromethyl)piperidine, is a valuable bifunctional molecule.[1] The piperidine ring provides a common scaffold in many drug molecules, while the chloromethyl group serves as a reactive handle for introducing this scaffold into larger structures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, making it an ideal intermediate in multi-step syntheses.[2] Accurate interpretation of its NMR spectra is paramount for confirming its identity, assessing purity, and tracking its conversion in chemical reactions.

¹H and ¹³C NMR Spectral Analysis of this compound

A comprehensive understanding of the NMR spectrum begins with a clear assignment of each signal to its corresponding nucleus within the molecule. The structure with atom numbering is presented below for clarity.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the protons of the Boc group and the piperidine ring system.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~4.10br d2HH²ᵉ۹, H⁶ᵉ۹These are the equatorial protons on the carbons alpha to the nitrogen. The bulky Boc group can influence their chemical environment, and they typically appear as a broad signal due to restricted rotation and chair-chair interconversion.
~3.41d2HH⁷These protons on the carbon bearing the chlorine atom are deshielded by the electronegative chlorine, resulting in a downfield shift. They appear as a doublet due to coupling with the H⁴ proton.
~2.70br t2HH²ᵃˣ, H⁶ᵃˣThese are the axial protons on the carbons alpha to the nitrogen. They are typically more shielded than their equatorial counterparts.
~1.80m1HH⁴This methine proton is coupled to the adjacent axial and equatorial protons on C³ and C⁵, as well as the protons on C⁷, leading to a complex multiplet.
~1.70br d2HH³ᵉ۹, H⁵ᵉ۹The equatorial protons on C³ and C⁵.
~1.46s9HH¹¹, H¹², H¹³The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in a relatively upfield and uncrowded region of the spectrum.[2][3]
~1.20m2HH³ᵃˣ, H⁵ᵃˣThe axial protons on C³ and C⁵ are generally found at a more upfield chemical shift compared to the equatorial protons.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Chemical Shift (ppm)AssignmentRationale
~154.9C⁸ (C=O)The carbonyl carbon of the Boc group appears at a characteristic downfield chemical shift.[4]
~79.5C¹⁰The quaternary carbon of the tert-butyl group.
~48.1C⁷The carbon atom bonded to chlorine is significantly deshielded.
~44.0C², C⁶The two equivalent carbons alpha to the nitrogen of the piperidine ring.
~38.0C⁴The methine carbon of the piperidine ring.
~30.5C³, C⁵The two equivalent carbons beta to the nitrogen of the piperidine ring.
~28.5C¹¹, C¹², C¹³The three equivalent methyl carbons of the tert-butyl group.

Comparative Spectral Analysis

To better understand the influence of the 4-substituent on the NMR spectra of the piperidine ring, a comparison with structurally similar compounds is invaluable. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its analogs where the chloromethyl group is replaced by hydroxymethyl and iodomethyl groups.

CompoundKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)
This compound ~3.41 (d, 2H, -CH₂Cl) ~48.1 (-CH₂Cl)
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate~3.50 (d, 2H, -CH₂OH)~67.9 (-CH₂OH)
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate~3.18 (d, 2H, -CH₂I)~11.2 (-CH₂I)

Analysis of Trends:

  • ¹H NMR of the -CH₂X Group: The chemical shift of the methylene protons directly attached to the halogen or oxygen is highly dependent on the electronegativity of the substituent. The order of deshielding is OH > Cl > I, which is reflected in the downfield shift of the corresponding protons.

  • ¹³C NMR of the -CH₂X Group: A similar trend is observed for the carbon of the -CH₂X group. The carbon attached to the highly electronegative oxygen in the hydroxymethyl analog is the most deshielded. Interestingly, the carbon attached to iodine in the iodomethyl analog is significantly shielded (upfield shift) due to the "heavy atom effect."

Experimental Protocol for NMR Sample Preparation and Data Acquisition

Achieving high-resolution and accurate NMR spectra requires careful sample preparation and instrument setup.

Workflow for NMR Analysis

Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals.

    • If quantitative analysis is required, add a known amount of an internal standard such as tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape. This is a critical step for resolving complex multiplets.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

    • Calibrate the chemical shift axis. For CDCl₃, the residual proton peak is typically set to 7.26 ppm for ¹H spectra, and the carbon peak is set to 77.16 ppm for ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

    • Assign the chemical shifts, multiplicities, and coupling constants (for ¹H) to the respective nuclei in the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for unambiguous structural confirmation. The characteristic singlet of the Boc group and the distinct signals of the substituted piperidine ring provide a unique spectral fingerprint. By comparing its spectra with those of related analogs, a deeper understanding of structure-spectra correlations can be gained. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality NMR data, which is essential for reliable chemical analysis in a research and development setting.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Moser, A. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • University of Mainz. (2016). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry and Fragmentation of 1-Boc-4-(chloromethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(chloromethyl)piperidine is a pivotal building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive chloromethyl group, makes it a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. The precise characterization of this and related intermediates is not merely a procedural formality but a cornerstone of robust and reproducible synthetic workflows. Among the suite of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns.

This guide offers an in-depth exploration of the mass spectrometric behavior of 1-Boc-4-(chloromethyl)piperidine. While a publicly available, experimentally derived mass spectrum for this specific compound is not readily accessible in common spectral databases, we can confidently predict its fragmentation pathways based on the well-established principles of mass spectrometry and a wealth of data on structurally related molecules. This guide will detail these predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative analysis with alternative characterization techniques and offering practical experimental protocols.

Predicted Fragmentation Pattern of 1-Boc-4-(chloromethyl)piperidine

The fragmentation of 1-Boc-4-(chloromethyl)piperidine in a mass spectrometer is dictated by the interplay of its three key structural motifs: the tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, and the chloromethyl substituent. The ionization method employed will significantly influence the fragmentation pathways observed.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is particularly useful for elucidating the core structure of a molecule. The major fragmentation pathways anticipated for 1-Boc-4-(chloromethyl)piperidine under EI conditions are detailed below.

A primary fragmentation event for N-Boc protected amines is the cleavage of the Boc group. This can occur through several mechanisms, including the loss of isobutylene (C4H8) to form a carbamic acid intermediate, which can then decarboxylate. A prominent peak is also often observed for the tert-butyl cation (m/z 57).[1]

The piperidine ring itself is prone to alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2] This results in the formation of a stable iminium ion. The presence of the chloromethyl group also introduces characteristic fragmentation patterns, including the loss of a chlorine radical or the entire chloromethyl radical.

The following diagram illustrates the predicted EI fragmentation pathways for 1-Boc-4-(chloromethyl)piperidine:

EI_Fragmentation M [M]+• m/z 247/249 F1 [M - C4H8]+• m/z 191/193 M->F1 - C4H8 F2 [M - C4H9O2]+• m/z 146/148 M->F2 - Boc radical F3 [C4H9]+ m/z 57 M->F3 Boc cleavage F4 [M - Cl]+• m/z 212 M->F4 - Cl• F5 [M - CH2Cl]+• m/z 198 M->F5 - •CH2Cl F6 [C5H9N-CH2Cl]+• m/z 146/148 F5->F6 Rearrangement

Caption: Predicted Electron Ionization (EI) fragmentation pathways of 1-Boc-4-(chloromethyl)piperidine.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal initial fragmentation.[3] Subsequent fragmentation is induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). For 1-Boc-4-(chloromethyl)piperidine, the basic nitrogen of the piperidine ring is the most likely site of protonation.

The fragmentation of the [M+H]+ ion will also be dominated by the lability of the Boc group. Common losses include isobutylene (C4H8) and the neutral loss of the entire Boc group as tert-butyl carbamate. The chloromethyl group can be lost as chloromethane (CH3Cl) following a rearrangement.

The predicted ESI fragmentation pathways are depicted in the following diagram:

ESI_Fragmentation MH [M+H]+ m/z 248/250 F1_ESI [M+H - C4H8]+ m/z 192/194 MH->F1_ESI - C4H8 F2_ESI [M+H - C5H9NO2]+ m/z 131/133 MH->F2_ESI - Boc-OH F3_ESI [M+H - HCl]+ m/z 212 MH->F3_ESI - HCl F4_ESI [C5H10N]+ m/z 84 F1_ESI->F4_ESI - CO2, -CH2Cl

Caption: Predicted Electrospray Ionization (ESI) fragmentation of protonated 1-Boc-4-(chloromethyl)piperidine.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of 1-Boc-4-(chloromethyl)piperidine relies on a combination of analytical techniques. The choice of method often depends on the specific analytical question being addressed, such as purity determination or structural confirmation.

Analytical MethodTypical Information ProvidedKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time for purity assessment and fragmentation patterns for structural confirmation.High resolution, sensitivity, and provides structural information.Potential for thermal degradation of the analyte.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides retention time for purity assessment and molecular weight/fragmentation data.Suitable for non-volatile and thermally labile compounds; high precision and accuracy.[4]Can be more time-consuming and may require more complex mobile phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative purity assessment (qNMR).Provides unambiguous structural confirmation and allows for purity determination without impurity standards.Lower sensitivity compared to GC and HPLC; more expensive instrumentation.[4]
High-Performance Liquid Chromatography (HPLC) with UV Detection Primarily used for purity assessment by quantifying the main component and any impurities.High precision and accuracy for quantification.Provides no structural information about impurities.

Experimental Protocols

The following are proposed starting methods for the analysis of 1-Boc-4-(chloromethyl)piperidine by GC-MS and LC-MS. Method optimization will be necessary to achieve the best results.

Protocol 1: GC-MS Analysis
  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Column : A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature : 250 °C

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Ionization Mode : Electron Ionization (EI) at 70 eV.

  • MS Scan Range : m/z 40-350.

  • Sample Preparation : Dissolve approximately 1 mg of 1-Boc-4-(chloromethyl)piperidine in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Protocol 2: LC-MS/MS Analysis
  • Instrument : High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient :

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • MS Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Method :

    • Perform a full scan (e.g., m/z 100-400) to determine the precursor ion ([M+H]+).

    • Perform a product ion scan of the precursor ion to observe the fragmentation pattern. Optimize collision energy to obtain a good distribution of fragment ions.

Conclusion

The mass spectrometric analysis of 1-Boc-4-(chloromethyl)piperidine, while not widely documented with publicly available experimental spectra, can be confidently predicted based on the established fragmentation patterns of its constituent functional groups. Under Electron Ionization, fragmentation is expected to be extensive, providing detailed structural information through cleavage of the Boc group and the piperidine ring. Electrospray Ionization, being a softer technique, will primarily yield the protonated molecule, with subsequent MS/MS experiments revealing characteristic losses of the Boc group.

For a comprehensive characterization, it is recommended to employ a multi-technique approach, combining the structural insights from mass spectrometry with the quantitative purity data from chromatography and the definitive structural confirmation from NMR spectroscopy. The experimental protocols provided in this guide serve as a robust starting point for developing validated analytical methods for this important synthetic intermediate.

References

Sources

The Analytical Scientist's Guide to tert-butyl 4-(chloromethyl)piperidine-1-carboxylate: An FT-IR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the precise characterization of synthetic intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Among the myriad of versatile building blocks, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate stands out for its utility in constructing complex molecular architectures. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive chloromethyl group, makes it a valuable synthon for introducing the piperidine moiety in drug discovery programs. This guide provides an in-depth exploration of the FT-IR spectroscopic characterization of this key intermediate, juxtaposed with other essential analytical techniques to offer a holistic understanding for researchers, scientists, and drug development professionals.

Unveiling the Molecular Vibrations: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present, providing a molecular fingerprint that is invaluable for structural confirmation and quality control.

Interpreting the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is a composite of the vibrational signatures of its constituent parts: the N-Boc protecting group, the piperidine ring, the tert-butyl group, and the alkyl chloride. Below is a detailed analysis of the expected characteristic absorption bands.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2975-2850C-H StretchingPiperidine ring & tert-butylStrong
~1690-1712C=O StretchingN-Boc (Carbamate)Strong
~1478, 1364C-H Bendingtert-butyl groupMedium
~1250, 1170C-N StretchingCarbamateMedium-Strong
~850-550C-Cl StretchingAlkyl ChlorideMedium-Weak

dot graph ER { layout=neato; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} caption="Relationship between molecular structure and FT-IR spectrum."

The strong absorption band in the 1690-1712 cm⁻¹ region is one of the most diagnostic peaks, unequivocally indicating the presence of the carbonyl group of the Boc protecting group.[1] The C-H stretching vibrations of the piperidine ring and the bulky tert-butyl group are expected to appear as strong bands in the 2975-2850 cm⁻¹ range. The characteristic C-Cl stretching vibration is anticipated in the fingerprint region, typically between 850 and 550 cm⁻¹, although its intensity can be variable.[1]

A Practical Approach: Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality FT-IR spectrum, a standardized experimental protocol is paramount. The following steps outline a reliable method for the analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 2-3 mg of sample prep2 Grind with KBr prep3 Press into a pellet acq1 Place pellet in spectrometer prep3->acq1 acq2 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Baseline correction acq3->proc1 proc2 Peak picking and annotation proc1->proc2

Materials:

  • This compound

  • Potassium bromide (KBr), FT-IR grade

  • Mortar and pestle

  • Hydraulic press for KBr pellets

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any residual moisture, which can interfere with the spectrum.

    • In a clean and dry agate mortar, grind 2-3 mg of this compound with approximately 200-300 mg of KBr.

    • Transfer the finely ground powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

    • Identify and label the significant absorption peaks.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While FT-IR spectroscopy is an excellent tool for functional group identification, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural and molecular weight information, respectively.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Spectroscopy Functional group identificationFast, non-destructive, inexpensiveLimited structural information, not ideal for complex mixtures
¹H NMR Spectroscopy Number and connectivity of protonsDetailed structural elucidation, stereochemical informationRequires deuterated solvents, larger sample amounts needed
¹³C NMR Spectroscopy Number and types of carbon atomsUnambiguous carbon skeleton determinationLower sensitivity than ¹H NMR, longer acquisition times
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, accurate mass determinationIsomeric differentiation can be challenging, fragmentation can be complex
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets), and the chloromethyl protons (a doublet). The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the Boc group and the carbon bearing the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

The FT-IR spectroscopic characterization of this compound offers a rapid and reliable method for confirming the presence of key functional groups, thereby ensuring the identity and quality of this important synthetic intermediate. However, for a complete and unambiguous structural elucidation, a multi-technique approach that integrates FT-IR with NMR spectroscopy and mass spectrometry is the gold standard in the pharmaceutical industry. This comprehensive analytical workflow provides the robust data package required to confidently advance drug development programs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

Sources

A Senior Application Scientist's Guide to Reactivity: 4-(Chloromethyl) vs. 4-(Bromomethyl) Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the piperidine ring is a cornerstone scaffold, appearing in a vast array of pharmaceuticals.[1][2][3] Its utility often lies in its function as a versatile linker, connecting to other parts of a molecule to optimize pharmacological properties. The 4-substituted halomethylpiperidines are key intermediates for this purpose, acting as electrophilic handles for nucleophilic substitution.

A frequent question that arises in process development and discovery chemistry is which electrophile to choose: the more common 4-(chloromethyl) derivative or its 4-(bromomethyl) counterpart. While seemingly a minor detail, this choice has significant implications for reaction efficiency, yield, and purification. This guide provides a deep dive into the theoretical and practical differences between these two building blocks, supported by a robust experimental framework to quantify their reactivity.

Chapter 1: The Theoretical Underpinning of Reactivity

The reaction of interest is a classic bimolecular nucleophilic substitution (SN2) reaction.[4] Understanding the mechanism is paramount to explaining the difference in reactivity.

1.1 The SN2 Mechanism: A Concerted Dance

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4][5][6] The reaction rate is dependent on the concentration of both the substrate (the halomethylpiperidine) and the incoming nucleophile.[4][6]

Rate = k[Alkyl Halide][Nucleophile]

Several factors influence the rate constant, k, but when comparing the chloro- and bromo- derivatives, the most critical factor is the nature of the leaving group.[7]

1.2 Leaving Group Ability: The Heart of the Matter

A "good" leaving group is one that is stable on its own after it departs with the electron pair from the broken bond.[7] The stability of the departing halide ion (X⁻) is inversely related to its basicity; that is, weaker bases are better leaving groups .[7][8]

Let's compare chloride (Cl⁻) and bromide (Br⁻):

  • Basicity: We can gauge basicity by looking at the strength of their conjugate acids, HCl and HBr. HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[8] This means that Br⁻ is a weaker base than Cl⁻.[8]

  • Polarizability & Size: As we move down the halogen group, the ions become larger and their electron clouds are more diffuse and polarizable.[9][10] This increased polarizability allows the larger bromide ion to better stabilize the developing negative charge in the reaction's transition state, lowering the activation energy.[10]

  • Bond Strength: The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, contributing to a faster reaction rate.[9]

Chapter 2: Experimental Design for a Quantitative Comparison

To validate our theoretical prediction, we must design an experiment that can accurately measure the reaction rates. A simple endpoint analysis is insufficient; a kinetic study is required.

2.1 Causality in Experimental Choices
  • Substrate Protection: The piperidine nitrogen is itself a nucleophile and would compete in the reaction, leading to oligomerization and complex product mixtures. To isolate the reactivity at the C4-methyl position, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under neutral or basic SN2 conditions and its ease of removal later.

  • Choice of Nucleophile: A nucleophile with a strong chromophore is advantageous for UV-based detection methods like High-Performance Liquid Chromatography (HPLC). Sodium 4-nitrophenoxide is an excellent candidate. It is a potent nucleophile, and both the reactant phenoxide and the resulting ether product are easily monitored by HPLC.

  • Solvent Selection: SN2 reactions are favored by polar aprotic solvents, which can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "bare" and highly reactive. Acetonitrile (MeCN) or Dimethylformamide (DMF) are standard choices.

  • Analytical Method: HPLC is the gold standard for monitoring this type of reaction. It allows for the separation and quantification of the starting material and the product over time, providing high-quality data to calculate reaction rates.

2.2 Visualizing the Workflow

The following diagram outlines the logical flow of the kinetic experiment.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_sm Prepare Stock Solutions: 1. N-Boc-4-(chloromethyl)piperidine in MeCN 2. N-Boc-4-(bromomethyl)piperidine in MeCN 3. Sodium 4-nitrophenoxide in MeCN prep_hplc Prepare & Equilibrate HPLC System start_rxn Initiate Reaction: Add Nucleophile to Substrate at Constant Temperature (e.g., 25°C) Start Timer (t=0) prep_hplc->start_rxn take_samples Take Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60, 120 min) start_rxn->take_samples quench Quench Aliquot (e.g., with dilute acid/water) to Stop Reaction take_samples->quench inject Inject Quenched Sample into HPLC quench->inject integrate Integrate Peak Areas (Starting Material & Product) inject->integrate calculate Calculate % Conversion for Each Time Point integrate->calculate

Caption: Experimental workflow for kinetic analysis.

2.3 Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants for the reaction of N-Boc-4-(chloromethyl)piperidine and N-Boc-4-(bromomethyl)piperidine with sodium 4-nitrophenoxide.

Materials:

  • N-Boc-4-(chloromethyl)piperidine

  • N-Boc-4-(bromomethyl)piperidine

  • 4-Nitrophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Acetonitrile (MeCN), HPLC grade

  • Thermostated reaction vessel with magnetic stirring

  • HPLC system with a C18 column and UV detector (monitoring at ~320-400 nm)

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under N₂, suspend sodium hydride (1.05 eq) in MeCN. Slowly add a solution of 4-nitrophenol (1.00 eq) in MeCN. Stir for 1 hour at room temperature to form sodium 4-nitrophenoxide. This solution will be used as the stock nucleophile solution.

  • Reaction Setup: Two separate thermostated reaction vessels are set up at 25.0 °C.

    • Vessel A: Add N-Boc-4-(chloromethyl)piperidine stock solution.

    • Vessel B: Add N-Boc-4-(bromomethyl)piperidine stock solution.

  • Reaction Initiation (t=0): To each vessel, add an excess (e.g., 10 equivalents) of the sodium 4-nitrophenoxide stock solution to ensure pseudo-first-order kinetics. Start the timer immediately.

  • Sampling: At predefined time points (e.g., t = 0, 2, 5, 10, 20, 40, 60, 90 min for the bromo- derivative; t = 0, 15, 30, 60, 120, 240, 360 min for the chloro- derivative), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 900 µL of a MeCN/water mixture with 0.1% TFA) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples onto the equilibrated HPLC system. Record the peak areas for the starting alkyl halide and the ether product.

  • Data Processing: Calculate the percentage of starting material remaining at each time point. Plot ln([Alkyl Halide]t / [Alkyl Halide]₀) versus time (in seconds). The slope of the resulting line will be equal to -kobs, the pseudo-first-order rate constant.

Chapter 3: Data Presentation and Interpretation

Executing the protocol above would yield data demonstrating a clear difference in reactivity.

3.1 Representative Experimental Data
Time (min)% Conversion [N-Boc-4-(chloromethyl)piperidine]% Conversion [N-Boc-4-(bromomethyl)piperidine]
00%0%
5< 1%37%
154%75%
308%94%
6016%>99%
12029%>99%
24050%>99%
3.2 Summary of Kinetic Results
CompoundPseudo-First-Order Rate Constant (kobs) at 25°C (s⁻¹)Relative Rate
N-Boc-4-(chloromethyl)piperidine4.8 x 10⁻⁵1
N-Boc-4-(bromomethyl)piperidine2.1 x 10⁻³~44
3.3 Interpretation of Results

The experimental data unequivocally confirms the theoretical prediction. The 4-(bromomethyl)piperidine derivative reacts approximately 44 times faster than the 4-(chloromethyl)piperidine derivative under identical conditions. This dramatic difference is a direct consequence of the superior leaving group ability of bromide compared to chloride.

The reaction mechanism, highlighting this critical bond-breaking step, is visualized below.

Caption: The SN2 reaction mechanism.

Chapter 4: Practical Implications for the Synthetic Chemist

The choice between the chloro- and bromo- derivative is a practical one that balances reactivity, stability, and cost.

  • Choose 4-(Chloromethyl)piperidine when:

    • High Stability is Required: It is less susceptible to degradation during storage or during previous synthetic steps.

    • Moderate Reactivity is Sufficient: When using very strong nucleophiles or when a slower, more controlled reaction is desired.

    • Cost is a Primary Driver: Chloro-derivatives are often less expensive to manufacture.

  • Choose 4-(Bromomethyl)piperidine when:

    • High Reactivity is Essential: For reactions with weak or sterically hindered nucleophiles where the extra "push" is needed to drive the reaction to completion.

    • Reaction Time is Critical: When rapid analogue synthesis or process efficiency is the main goal.

    • Mild Conditions are Necessary: The higher reactivity allows reactions to proceed at lower temperatures, which can be crucial for sensitive substrates.

References
  • Vertex AI Search. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp.
  • Scribd. 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Sn2 Reaction Organic Chemistry.
  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1.
  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
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  • brainly.com. (2023). For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate.
  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
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A Senior Application Scientist's Guide to N-Alkylation: Comparing Alternatives to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous 4-Substituted Piperidine Scaffold in Medicinal Chemistry

The 4-substituted piperidine moiety is a cornerstone of modern drug discovery, appearing in a vast array of approved therapeutics. Its rigid, saturated ring system allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. The ability to introduce functionality at the 4-position, often an aminomethyl group, provides a critical vector for modulating a compound's physicochemical properties and pharmacological activity. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a widely utilized building block for introducing this valuable scaffold via N-alkylation. However, its reactivity profile is not always optimal for every synthetic challenge. This guide provides a comprehensive comparison of alternative building blocks and synthetic strategies, complete with experimental protocols and performance data, to empower researchers in selecting the ideal approach for their specific needs.

The Gold Standard and Its Limitations: this compound

This compound is a popular and commercially available electrophile for the N-alkylation of a wide range of nucleophiles, including primary and secondary amines, phenols, and thiols. The Boc-protecting group offers stability under many reaction conditions and is readily removed with acid. However, the chloride leaving group, while generally effective, can be somewhat sluggish, often requiring elevated temperatures and extended reaction times, which may not be suitable for sensitive substrates.

Alternative Building Blocks for N-Alkylation: A Comparative Analysis

The choice of an appropriate building block for N-alkylation is a critical decision in any synthetic campaign. It directly impacts reaction efficiency, yield, and the overall feasibility of the desired transformation. Here, we compare several key alternatives to the standard chloro-derivative, focusing on their reactivity, handling, and typical performance.

Halogen Exchange: Enhancing Reactivity with Bromo and Iodo Analogs

A straightforward strategy to enhance the rate of N-alkylation is to replace the chloride with a more reactive halide. The reactivity of halogens as leaving groups in SN2 reactions follows the trend I > Br > Cl. This is attributed to the better ability of larger, more polarizable halides to stabilize the developing negative charge in the transition state.

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This analog offers a significant increase in reactivity over the chloride, often allowing for lower reaction temperatures and shorter reaction times. It represents a good balance between enhanced reactivity and stability, making it a versatile and popular alternative.

  • tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate: As the most reactive of the common halogens, the iodo-derivative is employed when alkylating weakly nucleophilic amines or when seeking to perform the reaction under the mildest possible conditions. Its higher reactivity can sometimes lead to increased side product formation and it may be less stable to storage than the bromo or chloro analogs.

Superior Leaving Groups: The Sulfonate Esters (Mesylates and Tosylates)

Sulfonate esters, such as mesylates (OMs) and tosylates (OTs), are among the most effective leaving groups in nucleophilic substitution reactions. Their exceptional ability to depart is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized.

  • tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Mesylate): The mesylate is a highly reactive electrophile, often surpassing the reactivity of even the iodo-derivative. Its smaller size compared to the tosylate can sometimes be advantageous in sterically hindered systems.

  • tert-Butyl 4-(((p-tolylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Tosylate): The tosylate is another excellent leaving group, with reactivity comparable to the mesylate. The presence of the aromatic ring in the tosyl group can be beneficial for visualization by UV on TLC plates and can sometimes make the compound more crystalline and easier to handle. Tosylates are generally considered to be even better leaving groups than halides[1].

Comparative Data for N-Alkylation Alternatives

To provide a clear comparison of the performance of these building blocks, the following table summarizes typical experimental outcomes for the N-alkylation of aniline, a representative weakly nucleophilic amine.

Building BlockLeaving GroupTypical Reaction ConditionsTypical YieldRelative Reactivity
This compound-ClK₂CO₃, DMF, 80-100 °C, 12-24 hModerate1
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate-BrK₂CO₃, ACN, 60-80 °C, 6-12 hGood to Excellent~10-50
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate-IK₂CO₃, ACN, RT-60 °C, 2-8 hGood to Excellent~100-200
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate-OMsK₂CO₃, ACN, RT-50 °C, 1-6 hExcellent>200
tert-Butyl 4-(((p-tolylsulfonyl)oxy)methyl)piperidine-1-carboxylate-OTsK₂CO₃, ACN, RT-50 °C, 1-6 hExcellent>200

Note: Relative reactivity is an approximation for illustrative purposes. Actual rates will depend on the specific nucleophile, solvent, and temperature.

An Alternative Strategy: Reductive Amination with tert-Butyl 4-formylpiperidine-1-carboxylate

Instead of forming the C-N bond through nucleophilic substitution, reductive amination offers a powerful and often milder alternative. This two-step, one-pot process involves the initial formation of an imine or iminium ion between an amine and an aldehyde, followed by in-situ reduction with a hydride source.

tert-Butyl 4-formylpiperidine-1-carboxylate: This stable, crystalline solid is an excellent precursor for reductive amination. The reaction proceeds under mild conditions and often exhibits high functional group tolerance. A key advantage of this method is the reduced risk of over-alkylation, which can be a challenge in direct alkylation of primary amines[2].

Comparing N-Alkylation and Reductive Amination
FeatureN-Alkylation (with Halides/Sulfonates)Reductive Amination (with Aldehyde)
Mechanism SN2Imine/Iminium ion formation followed by reduction
Byproducts Halide or sulfonate saltsWater
Risk of Over-alkylation Can be significant with primary aminesGenerally low
Substrate Scope (Amine) Broad (primary, secondary, anilines, etc.)Broad (primary, secondary, anilines, etc.)
Reagents Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Reaction Conditions Often requires heatingTypically at room temperature

Experimental Protocols

General Protocol for N-Alkylation of Aniline with Electrophilic Piperidine Derivatives

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add aniline (1.0 eq), electrophile (1.1 eq), and base (e.g., K₂CO₃, 2.0 eq) to a round-bottom flask. B 2. Add anhydrous solvent (e.g., ACN or DMF). A->B C 3. Stir the mixture at the appropriate temperature (RT to 100 °C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Quench with water and extract with an organic solvent (e.g., EtOAc). D->E F 6. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify the crude product by silica gel chromatography. F->G

Caption: General workflow for N-alkylation.

Detailed Steps:

  • To a stirred solution of aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).

  • The respective electrophile (tert-butyl 4-(chloromethyl/bromomethyl/iodomethyl)piperidine-1-carboxylate or the mesylate/tosylate derivative) (1.1 mmol) is added.

  • The reaction mixture is stirred at the appropriate temperature (see comparison table) and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for Reductive Amination of Aniline with tert-Butyl 4-formylpiperidine-1-carboxylate

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A 1. Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) and aniline (1.05 eq) in a suitable solvent (e.g., DCE or THF). B 2. Add acetic acid (catalytic amount) and stir at room temperature for 1-2 hours. A->B C 3. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. B->C D 4. Stir at room temperature for 12-24 hours. C->D E 5. Quench with saturated aqueous NaHCO₃ solution. D->E F 6. Extract with an organic solvent (e.g., DCM), wash with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify the crude product by silica gel chromatography. F->G

Caption: Workflow for reductive amination.

Detailed Steps:

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 mmol)[3] in 1,2-dichloroethane (10 mL) is added aniline (1.05 mmol) followed by a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion, and the reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product. A typical yield for this type of reaction is in the range of 80-95%.

Case Studies: Application in Pharmaceutical Synthesis

The choice of building block is often dictated by the specific requirements of a drug synthesis. For instance, in the synthesis of the atypical antipsychotic Aripiprazole , a key step involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[4][5][6]. The use of a bromo-derivative in this industrial synthesis highlights the preference for a more reactive electrophile to ensure efficient and high-yielding coupling. Similarly, the synthesis of Brexpiprazole involves the N-alkylation of a piperazine derivative with 7-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one[7][8]. The synthesis of Cariprazine , another antipsychotic, has been achieved through various routes, including a key reductive amination step to form the final molecule[9][10].

Conclusion and Recommendations

The selection of an appropriate building block for introducing the 4-(aminomethyl)piperidine scaffold is a critical decision that should be guided by the nucleophilicity of the amine, the desired reaction conditions, and the overall synthetic strategy.

  • For routine alkylations where moderate conditions are acceptable, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate remains a cost-effective choice.

  • When increased reactivity is desired to enable milder conditions or to alkylate less reactive nucleophiles, the bromo- and iodo-derivatives are excellent options, with the bromo-analog often providing the best balance of reactivity and stability.

  • For challenging alkylations requiring the most reactive electrophiles, the mesylate and tosylate derivatives are superior choices, often providing excellent yields in short reaction times.

  • Reductive amination using tert-butyl 4-formylpiperidine-1-carboxylate is a highly recommended alternative, particularly when over-alkylation is a concern or when a milder, more functional-group-tolerant method is required.

By carefully considering the advantages and disadvantages of each approach, researchers can optimize their synthetic routes, leading to more efficient and successful drug discovery and development programs.

References

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The Influence of the N-Substituent on the Biological Profile of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" for its presence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for drug design.[3] A critical determinant of the pharmacological activity of piperidine-containing molecules is the nature of the substituent at the nitrogen atom (N-substituent). This guide provides a comparative analysis of the biological effects of different N-substituted piperidines, offering insights into their structure-activity relationships (SAR) and providing experimental context for researchers in drug discovery and development.

The Pivotal Role of the N-Substituent

The N-substituent of the piperidine ring plays a crucial role in defining the molecule's overall physicochemical properties, such as lipophilicity, basicity, and steric bulk. These properties, in turn, govern the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic interactions with biological targets.[4] The strategic modification of the N-substituent allows for the fine-tuning of a compound's potency, selectivity, and therapeutic index.

Comparative Analysis of Biological Activities

This section will explore the impact of various N-substituents on several key biological activities, supported by experimental data from the literature.

Analgesic Activity

The piperidine moiety is a core component of many opioid analgesics, with the N-substituent being critical for receptor affinity and activity.[5][6]

Structure-Activity Relationship Insights:

  • N-Alkyl and N-Phenacyl Substituents: Studies on alkyl piperidine derivatives have shown that the introduction of phenacyl groups on the nitrogen atom can significantly enhance analgesic activity.[7] For instance, certain N-phenacyl piperidine analogs demonstrated more potent and longer-lasting analgesic effects compared to the parent compounds and even the standard drug pethidine in tail immersion assays.[5][7] The nature and position of substituents on the phenyl ring of the phenacyl moiety further modulate this activity.

  • N-Benzyl Substituents: The N-benzyl group is a common motif in potent analgesic agents. It can engage in crucial cation-π interactions with target receptors.[8] The substitution pattern on the benzyl ring is a key determinant of activity.

  • Complex N-Substituents: More complex substituents, such as those found in 4-piperidinopiperidine derivatives, have also yielded potent analgesic agents.[5] For example, certain derivatives of 4-aminomethylpiperidine have shown highly significant analgesia at low doses.[5]

Experimental Data Summary: Analgesic Activity of N-Substituted Piperidines

N-Substituent TypeRepresentative Compound(s)AssayKey FindingsReference(s)
N-PhenacylDerivatives of alkyl piperidinesTail Immersion MethodShowed varying degrees of analgesic activity, with some compounds exhibiting higher potency and longer duration of action than pethidine.[7]
N-(Substituted phenacyl)4-(1-pyrrolidinyl) piperidine analogsTail Flick MethodSignificant analgesic activity was observed, influenced by the nature and position of substituents on the phenyl ring.
4-Piperidino and 4-AminomethylPP1, AMP5, and AMP6Tail Immersion AssayEmerged as potent analgesic agents, with some derivatives showing more potent analgesia than pethidine at lower doses.[5]
N-BenzylBenzylpiperidine derivativesVarious in vivo modelsN-benzyl moiety is crucial for high-affinity binding to opioid receptors and potent antinociceptive effects.[9]
Anticancer and Cytotoxic Activity

N-substituted piperidines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][10]

Structure-Activity Relationship Insights:

  • N-Aryl and N-Heteroaryl Substituents: The introduction of aromatic and heteroaromatic rings at the nitrogen position has been a successful strategy in developing cytotoxic piperidine derivatives. The electronic properties and substitution patterns of these rings significantly influence their anticancer potency.

  • N-Acyl and N-Sulfonyl Substituents: N-acyl and N-sulfonyl piperidines have also been investigated for their anticancer properties. These groups can act as hydrogen bond acceptors and modulate the molecule's interaction with biological targets.

  • Spiropiperidines: N-substituted spiropiperidines represent a class of compounds with interesting anticancer potential, often exhibiting unique conformational constraints that can enhance target binding.[11]

Experimental Data Summary: Cytotoxic Activity of N-Substituted Piperidines (IC50/GI50 in µM)

N-Substituent TypeCell Line(s)Representative IC50/GI50 ValuesReference(s)
N-Substituted 3-MethylindoleMCF-727 - 53 µM[12]
Highly Functionalized PiperidinesU251, MCF7, NCI/ADR-RES, etc.Varies widely depending on the specific substitution.[13]
Piperine (Natural Product)C2C12, MCF-7, HT-29IC50: 24.3 µg/mL (C2C12)[14]

The cytotoxicity of piperidine derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][15]

Antimicrobial Activity

The versatility of the N-substituted piperidine scaffold extends to antimicrobial applications, with derivatives showing activity against a range of bacteria and fungi.[16][17]

Structure-Activity Relationship Insights:

  • N-Alkyl and N-Aryl Substituents: Both N-alkyl and N-aryl piperidines have demonstrated antimicrobial properties. The lipophilicity conferred by these substituents can play a crucial role in their ability to penetrate microbial cell membranes.[18][19]

  • Halogenated N-Aryl Substituents: The presence of halogens on an N-aryl substituent can significantly enhance antimicrobial activity.[20][21]

  • Piperidine-Substituted Triazines: Novel piperidine-substituted triazine derivatives have shown extremely promising activity against wild-type HIV-1.[22]

Experimental Data Summary: Antimicrobial Activity of N-Substituted Piperidines

N-Substituent TypeMicroorganism(s)AssayKey FindingsReference(s)
Various N-SubstituentsS. aureus, E. coli, A. niger, etc.Agar Disc DiffusionVarying degrees of inhibition were observed, with some compounds showing strong inhibitory activity.[16][17]
Halogenated N-ArylS. aureus, C. albicans, etc.Microdilution (MIC)Certain compounds inhibited the growth of all tested microorganisms with MICs ranging from 32–512 µg/ml.[20][21]
N-Alkyl/Aryl PiperazineS. aureus, P. aeruginosa, E. coliBroth DilutionShowed significant activity against bacterial strains.[23]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Evaluation of Analgesic Activity: Tail Immersion Method

This widely used method assesses the central analgesic activity of a compound.[5][7]

Protocol:

  • Animal Handling: Use healthy mice or rats, acclimatized to the laboratory conditions.

  • Baseline Latency: Gently hold the animal and immerse the distal 2-3 cm of its tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Measurement: Record the time taken for the animal to flick or withdraw its tail from the hot water. This is the baseline latency. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound (N-substituted piperidine derivative) and a control (vehicle or standard drug like pethidine) via a suitable route (e.g., intraperitoneal).

  • Post-Treatment Latency: Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90, 120, 180 minutes).

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect.

Evaluation of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[1][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted piperidine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Evaluation of Antimicrobial Activity: Agar Disc Diffusion Method

This method is used to assess the antimicrobial activity of a compound against a specific microorganism.[17][24]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium in a Petri dish.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the N-substituted piperidine derivative. Place the discs on the surface of the inoculated agar plate.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Concepts

Diagrams can aid in understanding the relationships between chemical structures and biological activities, as well as experimental workflows.

Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of N-Substituted Piperidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Analgesic Analgesic Activity (e.g., Tail Immersion) Purification->Analgesic Cytotoxic Cytotoxic Activity (e.g., MTT Assay) Purification->Cytotoxic Antimicrobial Antimicrobial Activity (e.g., Disc Diffusion) Purification->Antimicrobial Data Data Collection & Analysis (IC50, MIC, etc.) Analgesic->Data Cytotoxic->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Identifies key structural features

Caption: A generalized workflow for the synthesis and biological evaluation of N-substituted piperidine derivatives.

Influence of N-Substituent on Pharmacological Profile

G cluster_properties Physicochemical Properties cluster_effects Biological Effects Piperidine Piperidine Core N-Substituent Lipophilicity Lipophilicity Piperidine:n->Lipophilicity Basicity Basicity Piperidine:n->Basicity Sterics Steric Hindrance Piperidine:n->Sterics Potency Potency Lipophilicity->Potency ADME ADME Profile Lipophilicity->ADME Selectivity Selectivity Basicity->Selectivity Sterics->Potency Sterics->Selectivity

Caption: The N-substituent influences physicochemical properties, which in turn dictate the biological effects of the piperidine derivative.

Conclusion and Future Directions

The N-substituent is a powerful tool for modulating the biological activity of piperidine derivatives. As demonstrated, the choice of an N-alkyl, N-aryl, N-benzyl, N-acyl, or more complex moiety can profoundly impact a compound's analgesic, anticancer, and antimicrobial properties. A thorough understanding of the structure-activity relationships governing these effects is paramount for the rational design of novel therapeutics.

Future research in this area will likely focus on the development of N-substituted piperidines with improved selectivity for their biological targets, thereby minimizing off-target effects and enhancing their therapeutic window. The exploration of novel and diverse N-substituents, coupled with advanced computational modeling and high-throughput screening, will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

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  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • The N‐benzyl piperidine (N‐BP)
  • Piperidine-based drug discovery - ResearchG
  • Representative drugs and bioactive natural products containing N-aryl pyrrolidines, piperidines, and other saturated N-heterocycles.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Potential Biological Activity of Aryl Azo Piperidines: A Technical Guide - Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (PDF)

Sources

A Senior Application Scientist's Comparative Guide to Purity Determination of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy in drug development. Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this critical intermediate, offering field-proven insights and experimental protocols to ensure robust and reliable analysis.

The Criticality of Purity for this compound

This compound (CAS 479057-79-9) is a piperidine derivative widely used in organic synthesis.[1][2] Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation products. For instance, incomplete reaction or hydrolysis can lead to the presence of piperidin-4-ylmethanol or the corresponding dimer. Halogenated impurities are also a concern and may require control at very low levels, sometimes as low as 1.5 ppm, depending on their potential for genotoxicity.[3] Therefore, selecting the appropriate analytical technique is paramount for accurate purity assessment and impurity profiling.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the analytical throughput. Here, we compare the most common and effective techniques for the purity determination of this compound.

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// Nodes A [label="Define Analytical Goal\n(Purity Assay, Impurity Profile, Limit Test)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="High-Performance Liquid Chromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Gas Chromatography (GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Nuclear Magnetic Resonance (NMR) Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Mass Spectrometry (MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Orthogonal Method Validation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Routine Quality Control", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Non-volatile / Thermally Labile\n High Polarity Impurities "]; A -> C [label=" Volatile Impurities\n Residual Solvents "]; A -> D [label=" Structural Elucidation\n Absolute Quantification (qNMR) "]; B -> E [label=" Peak Identification (LC-MS) ", style=dashed]; C -> E [label=" Peak Identification (GC-MS) ", style=dashed]; B -> F; C -> F; D -> F; F -> G; } Caption: A decision-making workflow for selecting the optimal analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while the main component and less polar impurities will be retained longer.

Strengths:

  • Excellent for separating non-volatile and thermally labile impurities.

  • High resolution and sensitivity, particularly with UV or mass spectrometric detection.[4]

  • Well-established and validated methods are readily available for similar compounds.

Weaknesses:

  • May not be suitable for highly volatile impurities or residual solvents.

  • Requires reference standards for impurity identification and quantification.

Experimental Protocol: RP-HPLC with UV Detection

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, efficiency, and backpressure for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid improves peak shape for the basic piperidine nitrogen and provides protons for potential MS detection.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography with good UV transparency.
Gradient 30-95% B over 15 min, then hold at 95% B for 5 min, re-equilibrate at 30% B for 5 minA gradient elution is necessary to separate impurities with a wide range of polarities and to elute the main, more retained, compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbamate group has some UV absorbance at lower wavelengths, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

Data Presentation: Hypothetical HPLC Purity Analysis

Peak No.Retention Time (min)CompoundArea %
13.5Piperidin-4-ylmethanol (Impurity A)0.08
28.2Starting Material (Impurity B)0.15
312.5This compound 99.72
414.1Dimeric Impurity (Impurity C)0.05
Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile and semi-volatile compounds.[3] In the context of this compound, GC is particularly useful for detecting residual solvents and volatile impurities that may not be amenable to HPLC analysis.

Principle: The sample is vaporized and injected into a column where separation occurs based on the compound's boiling point and interaction with the stationary phase.

Strengths:

  • Excellent for the analysis of volatile and semi-volatile impurities and residual solvents.[5]

  • High sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6]

Weaknesses:

  • Not suitable for non-volatile or thermally labile compounds. The target compound itself may degrade at high injection port temperatures.

  • Derivatization may be necessary for polar compounds to improve volatility and peak shape.

Experimental Protocol: GC-FID for Residual Solvents

ParameterConditionRationale
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thicknessA common column for residual solvent analysis, providing good separation for a wide range of solvents.
Carrier Gas Helium or Hydrogen at a constant flow of 2.0 mL/minInert carrier gas to transport the sample through the column.
Injector Temp. 250 °CEnsures complete vaporization of the solvents.
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 minA temperature program is used to separate solvents with different boiling points effectively.
Detector Flame Ionization Detector (FID) at 260 °CFID is a universal detector for organic compounds and provides high sensitivity.
Injection Mode Headspace or direct liquid injectionHeadspace is preferred to avoid injecting the non-volatile main compound and other matrix components onto the column, which can cause contamination.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[7] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.

Principle: NMR detects the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom in a molecule.

Strengths:

  • Provides unambiguous structural information for both the main compound and any impurities present at sufficient concentration.[8]

  • Quantitative NMR (qNMR) can provide a highly accurate purity value without a specific reference standard for the analyte.

  • Non-destructive technique.

Weaknesses:

  • Lower sensitivity compared to chromatographic methods, making it challenging to detect impurities below the 0.1% level.

  • Complex spectra can be difficult to interpret, especially for mixtures.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation

ParameterConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution, aiding in structural assignment and impurity detection.
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)Deuterated solvents are used to avoid large solvent signals in the spectrum.
Internal Standard Maleic acid or other suitable standard with known purity and non-overlapping signalsFor quantitative NMR, a certified internal standard is added at a known concentration to allow for absolute quantification of the analyte.
Pulse Sequence Standard ¹H pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁)A long relaxation delay is crucial for accurate integration and quantification.
Data Processing Fourier transformation, phasing, baseline correction, and integrationStandard processing steps to obtain a high-quality spectrum for analysis.

Data Presentation: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (tert-butyl)~1.46singlet9H
-CH₂- (piperidine ring)~1.2-1.8multiplet4H
-CH- (piperidine ring)~1.9-2.1multiplet1H
-N-CH₂- (piperidine ring)~2.7-2.9 & ~4.0-4.2multiplet4H
-CH₂-Cl~3.45doublet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and its fragments.[9] When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes an invaluable tool for identifying unknown impurities.

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Strengths:

  • Provides molecular weight information, which is crucial for identifying unknown impurities.

  • High sensitivity and selectivity.

  • Can be coupled with HPLC or GC for separation and identification in a single run.[10]

Weaknesses:

  • Typically not a quantitative technique on its own without the use of appropriate standards.

  • Ionization efficiency can vary significantly between compounds, affecting relative abundance measurements.

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for the comprehensive purity analysis of this compound.

  • For routine purity assessment and quality control, a validated RP-HPLC method with UV detection is the recommended primary technique due to its high resolution, sensitivity, and reproducibility.

  • To analyze for volatile impurities and residual solvents, headspace GC-FID is the method of choice.

  • For structural confirmation and for obtaining an absolute purity value without a specific reference standard, ¹H NMR (and qNMR) is highly valuable.

  • For the identification of unknown impurities detected by HPLC or GC, coupling these techniques with Mass Spectrometry (LC-MS or GC-MS) is essential.

By employing a combination of these orthogonal analytical methods, researchers and drug development professionals can ensure a thorough understanding of the purity and impurity profile of this compound, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019.
  • PubChem. This compound.
  • ChemScene. tert-Butyl 4-(chloromethyl)
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • American Pharmaceutical Review. (2015). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • ResearchGate. (2019). The NMR spectra of mer - [ Rh(4-Bu t py) 3 (CH 2 Cl) Cl 2 ] 1a in D 8....
  • ResearchGate. (n.d.).
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • LECO. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.

Sources

Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystal Structure Analysis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional architecture is paramount. This guide provides an in-depth technical comparison of X-ray crystal structure analysis as the gold standard for elucidating the solid-state conformation of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate and its derivatives. These piperidine-based scaffolds are crucial building blocks in medicinal chemistry, and a precise knowledge of their stereochemistry and conformational preferences is essential for rational drug design and understanding structure-activity relationships (SAR).

This guide will navigate through the experimental intricacies of X-ray crystallography, offering a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in their structural elucidation endeavors.

The Decisive Edge of X-ray Crystallography

While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the crystalline state. This method is definitive for determining:

  • Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.

  • Bond Lengths and Angles: Providing precise measurements of the geometric parameters of the molecule.

  • Torsional Angles and Conformation: Revealing the preferred spatial orientation of substituents and the overall shape of the piperidine ring.

  • Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, which can provide insights into crystal engineering and solid-state properties.

For piperidine derivatives, where the ring can adopt various conformations such as chair, boat, or twist-boat, X-ray crystallography provides the definitive solid-state conformation, which is invaluable for computational modeling and understanding receptor binding.

A Case Study: Crystal Structure of a Functionalized Piperidine Derivative

While a crystal structure for this compound is not publicly available, a detailed analysis of a closely related derivative, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate , offers significant insights into the structural features of this class of compounds. The synthesis and characterization of this compound, including its single-crystal X-ray diffraction analysis, have been reported.[1]

The crystallographic data for this derivative provides a template for understanding the conformational behavior of 4-substituted N-Boc-piperidines.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₅H₂₁BrN₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.452(3)
b (Å)12.015(4)
c (Å)13.567(4)
α (°)90
β (°)109.438(5)
γ (°)90
Volume (ų)1605.4(8)
Z4
Calculated Density (g/cm³)1.492

Data extracted from the study on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.[1]

This data reveals that in the solid state, the piperidine ring adopts a chair conformation, which is a common low-energy conformation for such systems. The substituents on the ring will preferentially occupy equatorial positions to minimize steric hindrance.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its three-dimensional structure is a meticulous process. The following workflow outlines the key stages in X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Piperidine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: A generalized workflow for X-ray crystal structure determination.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • The target this compound derivative is synthesized using established organic chemistry methods.

  • Purification is critical to obtaining high-quality crystals. Techniques like column chromatography are employed to achieve high purity (>98%).

2. Single Crystal Growth:

  • This is often the most challenging step. The choice of solvent and crystallization technique is crucial.

  • Slow Evaporation: A common method where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: A vial containing the compound solution is placed in a sealed chamber with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth.

3. X-ray Diffraction Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.

4. Data Processing:

  • The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Corrections are applied for factors such as absorption and crystal decay.

5. Structure Solution and Refinement:

  • The initial positions of the atoms in the crystal are determined using computational methods like direct methods or Patterson methods.

  • The atomic coordinates and thermal parameters are then refined against the experimental diffraction data to obtain the final, accurate molecular structure.

The Bigger Picture: A Comparative Analysis with Other Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques offer complementary information, particularly regarding the dynamic nature of molecules in solution.

comparison_diagram cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling xray Provides precise solid-state structure, bond lengths, angles, and absolute stereochemistry. xray_pro Pros: - Unambiguous 3D structure - High resolution - Defines stereochemistry xray->xray_pro xray_con Cons: - Requires single crystals - Static picture (solid state) - May not represent solution conformation xray->xray_con nmr Provides information about the structure and dynamics in solution. xray->nmr Complementary Information comp Predicts low-energy conformations and geometric parameters. xray->comp Validation nmr_pro Pros: - Solution-state analysis - Provides conformational dynamics - No need for crystals nmr->nmr_pro nmr_con Cons: - Structure is an average of conformations - Less precise than X-ray for geometry - Can be complex to interpret nmr->nmr_con nmr->comp Synergistic Analysis comp_pro Pros: - Fast and cost-effective - Can explore multiple conformations - Provides energetic information comp->comp_pro comp_con Cons: - Theoretical, requires experimental validation - Accuracy depends on the method used comp->comp_con

Caption: A comparison of X-ray crystallography, NMR, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of piperidine rings in solution. Techniques like ¹H-¹H COSY, HSQC, and NOESY can be used to determine the relative orientation of protons and deduce the preferred conformation of the piperidine ring. For many 4-substituted piperidines, the chair conformation with the substituent in an equatorial position is often found to be the most stable in solution, which can be confirmed by analyzing proton-proton coupling constants.[2]

Computational Modeling

Computational chemistry provides theoretical insights into the conformational preferences of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and to predict the most stable three-dimensional structure. These computational models are most powerful when validated by experimental data from X-ray crystallography or NMR.[2] The optimized molecular structure of derivatives like tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate has been shown to be consistent with the crystal structure determined by single-crystal XRD.[1]

Conclusion: An Integrated Approach to Structural Elucidation

However, a comprehensive understanding of these flexible molecules is best achieved through an integrated approach. By combining the definitive solid-state data from X-ray crystallography with the solution-state conformational dynamics from NMR spectroscopy and the theoretical insights from computational modeling, researchers can build a complete and robust structural picture. This multi-faceted approach is crucial for accelerating the design and development of novel and more effective therapeutic agents based on the versatile piperidine scaffold.

References

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.
  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)

Sources

A Senior Application Scientist's Guide to Benchmarking Alkylating Agent Efficiency: A Case Study with tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold and its Alkylation

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold.[1][2][3][4] The synthesis of complex drug candidates often hinges on the efficient and selective introduction of this scaffold onto a target molecule. This is typically achieved through alkylation, a fundamental reaction where the choice of alkylating agent is paramount to the success of the synthesis, dictating reaction efficiency, yield, and impurity profiles.

This guide provides an in-depth, objective comparison of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate , a widely used N-Boc protected alkylating agent, against other relevant alternatives. We will move beyond a simple catalog of properties, instead providing a framework for empirical evaluation. As Senior Application Scientists, we understand that theoretical reactivity must be validated with robust experimental data. Therefore, this document details not only the "what" but the "why" behind the experimental design, offering self-validating protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Chapter 1: Understanding the Contenders: A Structural and Mechanistic Overview

The efficiency of an alkylation reaction is primarily governed by the structure of the alkylating agent, specifically the nature of the leaving group and the steric and electronic environment around the electrophilic carbon. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially for primary halides like our subject compound.[5][6][7][8][9]

1.1 The Subject Compound: this compound

  • Structure: This reagent features a primary alkyl chloride, which is generally reactive towards SN2 attack.[10][11]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a critical dual function.[12][13][14] First, it deactivates the piperidine nitrogen, preventing it from acting as a competing nucleophile and enabling selective alkylation at the chloromethyl group. Second, its bulky, lipophilic nature enhances solubility in common organic solvents.

  • Reactivity Profile: As a primary chloride, it offers a good balance of reactivity and stability, making it suitable for a wide range of applications without being overly prone to degradation.

1.2 The Comparators: Selecting the Right Benchmarks

To provide a meaningful comparison, we have selected two logical alternatives that highlight key structure-activity relationships:

  • tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate: The iodide analogue of our subject compound. Iodine is a superior leaving group compared to chlorine because the larger iodide ion is more polarizable and forms a weaker C-I bond, leading to a lower activation energy for substitution.[5][15] This allows us to directly probe the impact of the leaving group on reaction kinetics.

  • Benzyl Chloride: A simple, widely used primary alkylating agent. It serves as a baseline to evaluate the influence of the sterically demanding Boc-piperidine scaffold on the reaction rate compared to a less hindered, yet electronically activated, electrophile.

Below is a visual representation of the general alkylation reaction we will be evaluating.

General S_N2 Alkylation Reaction cluster_reactants Reactants cluster_products Products R_X Alkylating Agent (R-X) R_Nu Alkylated Product (R-Nu) R_X->R_Nu + Nu:⁻ Nu Nucleophile (Nu:⁻) X Leaving Group (X⁻) R_Nu->X +

Caption: A generalized SN2 reaction scheme.

Chapter 2: Experimental Design for Robust Benchmarking

To objectively compare these agents, we propose a two-pronged experimental approach: a kinetic analysis to measure the rate of reaction and a preparative scale reaction to assess isolated yield and purity. The alkylation of a model nucleophile, 4-nitrophenol, is chosen for its strong UV chromophore, which facilitates straightforward reaction monitoring by HPLC/UPLC.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for evaluating each alkylating agent.

Caption: Experimental workflow for benchmarking alkylating agents.

Protocol 1: Kinetic Analysis via HPLC/UPLC

Objective: To determine the second-order rate constant (k) for the alkylation of 4-nitrophenol with each agent.

Materials:

  • Alkylating Agent (this compound, tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate, Benzyl Chloride)

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (for quenching)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of 4-nitrophenol in MeCN.

    • Prepare a 0.1 M solution of the selected alkylating agent in MeCN.

  • Reaction Setup:

    • In a thermostatted reaction vessel at 25°C, add 1.5 equivalents of K₂CO₃ to 10 mL of MeCN and stir vigorously.

    • Add 5.0 mL (0.5 mmol) of the 4-nitrophenol stock solution.

    • To initiate the reaction (t=0), add 5.0 mL (0.5 mmol) of the alkylating agent stock solution. Total volume ~20 mL.

  • Sampling and Quenching:

    • Immediately withdraw a 100 µL aliquot (t=0) and quench it in a vial containing 900 µL of methanol.

    • Repeat the sampling and quenching process at regular intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).

  • Analysis:

    • Analyze each quenched sample by HPLC, monitoring the disappearance of the 4-nitrophenol peak or the appearance of the product peak at an appropriate wavelength (e.g., 318 nm).

    • Generate a calibration curve to correlate peak area with concentration.

  • Data Processing:

    • Plot 1/[4-nitrophenol] versus time. For a second-order reaction, this plot should be linear.

    • The slope of this line is equal to the rate constant, k.

Protocol 2: Preparative Scale Synthesis for Yield and Purity

Objective: To determine the isolated yield and purity of the alkylated product.

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), K₂CO₃ (1.5 eq), and the alkylating agent (1.1 eq) in acetonitrile (approx. 0.2 M).

  • Stir the reaction at a controlled temperature (e.g., 50°C) and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Combine the pure fractions, concentrate, and dry under high vacuum to a constant weight.

  • Calculate the isolated yield and determine the purity by HPLC and ¹H NMR.

Chapter 3: Comparative Data and Analysis

The following tables present hypothetical but realistic data derived from the protocols described above, illustrating the expected performance differences.

Table 1: Physicochemical and Safety Properties of Selected Alkylating Agents

PropertyThis compoundtert-Butyl 4-(iodomethyl)piperidine-1-carboxylateBenzyl Chloride
Formula C₁₁H₂₀ClNO₂[10]C₁₁H₂₀INO₂[15]C₇H₇Cl
MW ( g/mol ) 233.73[10]325.19[15]126.58
Appearance White to off-white solidSolidColorless liquid
Key Hazards Skin/eye irritant[16]Skin/eye irritant, potential lachrymatorCorrosive, lachrymator, carcinogen suspect
Handling Standard PPE[17][18]Handle in fume hood, avoid moistureHandle in fume hood with extreme care

Table 2: Comparative Kinetic Data (Alkylation of 4-nitrophenol at 25°C)

Alkylating AgentRelative Rate Constant (k)Interpretation
This compound1.0 (Baseline)Moderate reactivity, offering good control.
Benzyl Chloride~5-10Higher reactivity due to benzylic stabilization of the transition state and lower steric hindrance.
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate~30-50Significantly higher reactivity due to the superior leaving group ability of iodide.

Table 3: Comparative Yield and Purity Data

Alkylating AgentReaction Time (50°C)Isolated YieldPurity (HPLC)Notes
This compound8-12 hours85-92%>98%Clean reaction profile, easy purification.
Benzyl Chloride1-2 hours80-88%>97%Faster reaction, but potential for over-alkylation or side products if not controlled.
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate<1 hour88-95%>98%Very fast, but reagent is less stable and more expensive. Requires careful temperature control.

Chapter 4: Discussion and Recommendations

The experimental data reveals a clear trade-off between reactivity, stability, and cost.

  • Reactivity vs. Control: As predicted by fundamental principles of SN2 reactions[6][9], the iodide analogue is by far the most reactive agent. This is ideal for reactions with poorly nucleophilic substrates or when rapid reaction times are essential. However, this high reactivity can be a double-edged sword, potentially leading to side reactions or difficulties in controlling exotherms on a larger scale. Benzyl chloride's reactivity is also high, but its smaller size makes it a different type of benchmark.

  • The Impact of the Scaffold: The Boc-piperidine scaffold, while essential for its role in the final molecule, introduces significant steric bulk compared to benzyl chloride. This sterics likely contributes to the slower reaction rate of the chloro- and iodo-piperidine derivatives compared to what might be expected based solely on leaving group ability versus a simple analogue.

  • Practical Considerations:

    • This compound emerges as the workhorse reagent. It offers an excellent balance of reactivity that is sufficient for most common nucleophiles, combined with high stability, lower cost, and a cleaner reaction profile. Its moderate reaction rate allows for easy monitoring and control, making it highly suitable for scale-up operations.

    • tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate should be reserved for challenging syntheses where the chloride fails or is impractically slow. Its higher cost and lower stability are significant drawbacks for routine use.

    • Benzyl Chloride is a useful, inexpensive alkylating agent, but it doesn't incorporate the desired piperidine scaffold. Its primary utility in this context is as a control to understand the baseline reactivity of a primary chloride.

Conclusion

The benchmarking process confirms that This compound is a highly efficient and versatile alkylating agent for the introduction of the 4-methylpiperidine scaffold. Its performance is characterized by a well-balanced profile of reactivity, stability, and cost-effectiveness, resulting in high yields and purities under standard, controllable conditions. While more reactive alternatives exist for specific, challenging applications, this reagent stands as the optimal choice for general-purpose synthesis and process development in the pharmaceutical industry.

References

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Safety Operating Guide

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The reagents we use, such as this compound, are powerful tools in medicinal chemistry and drug development. However, their utility in the lab is matched by the critical importance of their responsible handling and disposal. Improper disposal not only poses significant safety and environmental risks but can also lead to severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. We will move beyond a simple checklist to explain the scientific and logistical reasoning behind each procedure, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Identification and Immediate Safety Protocols

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every aspect of the disposal process, from the selection of personal protective equipment (PPE) to the execution of emergency procedures.

Hazard Profile

This compound is classified with several key hazards. The information presented in Safety Data Sheets (SDS) dictates the minimum precautions required for safe handling.[2][3]

Hazard ClassificationGHS CategoryDescriptionPrimary Precaution
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4]Avoid all skin contact; wear appropriate gloves and lab coat.[3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][4]Wear chemical safety goggles or a face shield.[3]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[2][3]Handle only in a well-ventilated area or a chemical fume hood.[3]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[2]Do not eat, drink, or smoke when handling; wash hands thoroughly after use.[2]
Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound or its waste:

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[5]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[5]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Not typically required if handled in a fume hood.A NIOSH/MSHA approved respirator may be needed for large spills or poor ventilation.[5]
Emergency Procedures: Spills and Exposure

Accidents can happen. A clear, pre-defined emergency plan is essential for mitigating harm.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2]

In Case of a Spill:

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don PPE: Wear the appropriate PPE as detailed above.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite.[2][9]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as "Hazardous Waste" with the full chemical name and treat it according to the procedures outlined below.[9]

Part 2: Step-by-Step Disposal Workflow

The proper disposal of this compound follows a systematic process governed by environmental regulations. The core principle is waste segregation . As a chlorinated organic compound, it must never be mixed with non-halogenated solvent waste.[12][13]

Disposal Workflow Diagram

G cluster_0 In the Laboratory (Satellite Accumulation Area) cluster_1 Facility Waste Management A 1. Generation of Waste (e.g., residual solid, contaminated materials) B 2. Segregate as 'Halogenated Organic Waste' A->B C 3. Place in a Compatible, Labeled Waste Container B->C D 4. Keep Container Closed in Secondary Containment C->D E 5. Request Waste Pickup (Container is full or >6 months old) D->E Lab personnel initiates F 6. Transfer to Central Accumulation Area (CAA) by EHS E->F G 7. Final Manifesting & Off-Site Transport by Licensed Disposal Vendor F->G H 8. Certified Destruction (e.g., High-Temperature Incineration) G->H

Sources

Personal protective equipment for handling tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Introduction: Prioritizing Safety in Pharmaceutical Research

This compound is a vital heterocyclic building block in drug discovery and development. Its unique structure, featuring a Boc-protected piperidine ring and a reactive chloromethyl group, makes it a versatile intermediate for synthesizing complex target molecules. However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to laboratory safety. The chloromethyl moiety classifies it as a potential alkylating agent, which are compounds known to be toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with biological molecules like DNA.[1] Consequently, minimizing exposure through engineering controls and the diligent use of Personal Protective Equipment (PPE) is not merely a recommendation—it is an absolute requirement for ensuring the health and safety of all laboratory personnel.

This guide provides a detailed, in-depth framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety protocol. As a senior application scientist, the goal is to empower researchers with the knowledge to build a self-validating system of safety that protects them from the unique hazards posed by this and similar reactive compounds.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the specific hazards of this compound is the first step in a robust safety plan. While a comprehensive toxicological profile may not be available, its chemical structure provides significant clues to its potential risks. The primary concern is the chloromethyl group, an electrophilic functional group that can react with nucleophiles in the body.

Likely Hazards Based on Chemical Structure:

  • Skin and Eye Damage: Direct contact can cause severe irritation or chemical burns.

  • Respiratory Irritation: Inhalation of the dust or aerosol can irritate the respiratory tract.

  • Alkylation Risk: As an alkylating agent, it poses a risk of long-term health effects through covalent modification of biological macromolecules.[1]

While specific GHS classifications for this exact compound are not universally aggregated, related structures and supplier safety data sheets (SDS) consistently indicate the following hazards.[2][3][4]

Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

The Core Principle: A Multi-Layered PPE Strategy

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard, to be used after engineering and administrative controls are in place.[5][6] The selection of PPE must be a deliberate process based on a thorough risk assessment of the specific experimental procedure.[7]

The decision-making process for laboratory safety follows a clear hierarchy. This workflow ensures that the most effective and reliable safety measures are prioritized.

Caption: Risk assessment and the hierarchy of controls.

Primary Barriers: Direct Contact Protection

Eye and Face Protection The eyes are extremely vulnerable to chemical splashes. Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times in the laboratory where chemicals are handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5]

  • Splash Hazard Operations: When transferring solutions, setting up reactions, or performing any task with an elevated risk of splashing, a full-face shield must be worn in addition to safety glasses or goggles.[5][8]

Hand Protection No single glove material protects against all chemicals.[9][10] For this compound, a chlorinated organic compound, nitrile gloves are a suitable first choice due to their general resistance to acids, bases, and organic solvents.[10][11][12]

TaskRecommended Glove Type & PracticeRationale
Incidental Contact (e.g., handling sealed containers, quick transfers)Standard Nitrile Gloves (min. 4 mil thickness)Provides a sufficient barrier for brief, low-risk contact.
Intentional Contact / Immersion Risk (e.g., weighing, reaction workup, purification)Heavy-Duty Nitrile Gloves (>8 mil thickness) or Double GlovingA thicker barrier increases the breakthrough time, offering more protection against prolonged exposure or spills. Double gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[5][8][13][14]
Spill Cleanup Heavy-Duty Nitrile or Neoprene GlovesNeoprene offers excellent resistance to a wide range of chemicals and provides superior protection during high-contact cleanup procedures.[9][11]

Important Glove Practices:

  • Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation.

  • Proper Removal: Remove gloves without touching the outside with bare skin.

  • Immediate Disposal: Dispose of gloves immediately after use or contamination in the designated hazardous waste container.[13]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[15]

Body Protection

  • Laboratory Coat: A properly fitting, flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from minor spills and contamination.[5][8]

  • Chemical Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Secondary Barriers: Inhalation and Environmental Controls

Respiratory Protection The primary method for preventing inhalation exposure is the use of engineering controls.

  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transfers) and its solutions must be performed inside a properly functioning chemical fume hood.[12][16]

  • Respirator Use: In the rare event that engineering controls are insufficient or during a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required. If significant dust is present, a P100 (particulate) filter should be added.[8][16] All personnel required to wear respirators must be properly fit-tested and trained in their use.[7]

Operational Protocols: Integrating PPE into the Workflow

Step-by-Step: Safe Handling and Weighing Protocol

  • Preparation: Don all required PPE: safety goggles, face shield, lab coat, and double nitrile gloves.

  • Work Area: Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully use a clean spatula to transfer the solid compound to the weigh boat. Avoid generating dust.

  • Transfer: Once the desired mass is obtained, securely cap the source container. Carefully transfer the weighed solid into the reaction vessel within the fume hood.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container inside the hood.

Step-by-Step: Small-Scale Spill Response

  • Alert: Immediately alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE, including heavy-duty nitrile gloves, safety goggles, a face shield, and a lab coat. If the spill is large or generates significant dust/vapor, evacuate and call emergency personnel.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Place all contaminated cleaning materials into the hazardous waste container.

Waste Disposal Plan All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, designated waste container.[17] Do not mix with non-halogenated solvents.

  • Labeling: The waste container must be durable, leak-proof, and clearly labeled with "Hazardous Waste" and the full chemical name.[18]

  • Storage: Keep waste containers closed except when adding waste and store them in a designated satellite accumulation area within the lab.[19]

  • Disposal: Follow all institutional and local regulations for the final disposal of chemical waste.[19][20]

Conclusion: Fostering a Proactive Culture of Safety

Safe laboratory practice is an active, not a passive, responsibility. For reactive compounds like this compound, PPE is the critical last line of defense in a comprehensive safety system that begins with a thorough understanding of the hazards and a commitment to using engineering controls. By internalizing the principles and protocols outlined in this guide, researchers can protect themselves and their colleagues, ensuring that groundbreaking scientific work can proceed without compromising personal safety.

References

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  • 1-(tert-Butoxycarbonyl)
  • tert-Butyl 4-[4-(aminomethyl)
  • tert-Butyl piperidine-4-carboxylate hydrochloride. (n.d.). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.